molecular formula C5H9NO B1679623 Propargyl-PEG1-NH2 CAS No. 122116-12-5

Propargyl-PEG1-NH2

货号: B1679623
CAS 编号: 122116-12-5
分子量: 99.13 g/mol
InChI 键: MZFRRBQTCNHISM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Propargyl-PEG1-amine is a PEG derivative containing a propargyl group and an amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-prop-2-ynoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-2-4-7-5-3-6/h1H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFRRBQTCNHISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122116-12-5
Record name 2-(2-Propynyloxy)ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Propargyl-PEG1-NH2: A Technical Guide to its Physical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of Propargyl-PEG1-NH2, a versatile bifunctional linker molecule. It is widely utilized in the fields of bioconjugation, drug discovery, and proteomics, primarily as a component in Proteolysis Targeting Chimeras (PROTACs) and for "click chemistry" applications. This document details its physical characteristics, provides plausible experimental methodologies for their determination, and illustrates its role in key scientific workflows.

Core Physical and Chemical Properties

This compound, also known as 1-amino-2-(prop-2-yn-1-yloxy)ethane, is a small molecule featuring a terminal alkyne group (propargyl) and a primary amine, connected by a single polyethylene (B3416737) glycol (PEG) unit. This structure allows for orthogonal conjugation strategies, making it a valuable tool in chemical biology.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₅H₉NO
Molecular Weight 99.13 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Density 0.945 g/cm³[1]
Purity ≥95% to ≥97% (as determined by HPLC)
Solubility Soluble in DMSO (100 mg/mL), requires sonication[1]
Storage Conditions Store at 4°C, protected from light. For solutions in solvent, store at -20°C for up to one month or -80°C for up to six months.[1][2]
CAS Number 122116-12-5[1]
SMILES C#CCOCCN[1]

Experimental Protocols

While specific manufacturer protocols for determining the physical properties of this compound are proprietary, the following sections describe general and widely accepted methodologies for assessing the purity and solubility of similar small molecules.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of this compound is typically assessed by reverse-phase high-performance liquid chromatography (RP-HPLC).

Objective: To separate and quantify this compound from any impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a typical starting point.

  • Data Analysis:

    • The purity is calculated by determining the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Solubility Determination in Dimethyl Sulfoxide (DMSO)

A common method to determine the kinetic solubility of a compound in DMSO involves preparing a concentrated stock solution and observing for precipitation.

Objective: To determine the maximum soluble concentration of this compound in DMSO at room temperature.

Materials:

  • This compound sample

  • Anhydrous DMSO

  • Vortex mixer

  • Ultrasonic bath

  • Calibrated pipette

Procedure:

  • Stock Solution Preparation:

    • In a clear vial, add a pre-weighed amount of this compound.

    • Add a specific volume of DMSO to achieve a high target concentration (e.g., 100 mg/mL).

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, place the vial in an ultrasonic bath for 10-15 minutes to aid dissolution.[1]

  • Observation:

    • Visually inspect the solution for any undissolved particles or turbidity against a dark background.

    • If the solution is clear, the compound is soluble at that concentration. If particulates are present, the concentration exceeds its solubility limit.

  • Serial Dilution (if necessary):

    • If the initial concentration is not fully soluble, a new sample can be prepared at a lower concentration, or a serial dilution can be performed from a clear, concentrated stock to determine the point of precipitation.

Applications and Workflows

This compound is a key building block in two major areas of biomedical research: PROTAC development and click chemistry.

Role in PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can be used as a linker to connect the target-binding ligand and the E3 ligase-binding ligand.

PROTAC_Workflow cluster_0 PROTAC Assembly cluster_1 Cellular Action POI_Ligand Protein of Interest (POI) Ligand Propargyl_PEG1_NH2 This compound Linker POI_Ligand->Propargyl_PEG1_NH2 Amide Bond Formation E3_Ligand E3 Ligase Ligand E3_Ligand->Propargyl_PEG1_NH2 Click Chemistry PROTAC PROTAC Molecule Propargyl_PEG1_NH2->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

PROTAC-mediated protein degradation workflow.
Utility in Click Chemistry Reactions

The terminal alkyne of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific covalent linkage to molecules containing an azide (B81097) group.

Click_Chemistry cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Propargyl_PEG1 This compound (contains Alkyne) Triazole_Product Stable Triazole Linkage Propargyl_PEG1->Triazole_Product Azide_Molecule Azide-Containing Molecule Azide_Molecule->Triazole_Product Copper Copper(I) Catalyst Copper->Triazole_Product catalyzes

Copper-catalyzed azide-alkyne cycloaddition.

References

An In-depth Technical Guide to Propargyl-PEG1-NH2: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG1-NH2 is a versatile, heterobifunctional crosslinker that serves as a fundamental building block in modern bioconjugation and drug development. Its unique architecture, featuring a terminal alkyne (propargyl group) and a primary amine, connected by a single polyethylene (B3416737) glycol (PEG) unit, enables the precise and efficient linkage of diverse molecular entities. This guide provides a comprehensive overview of its chemical structure, molecular properties, and its application in creating sophisticated biomolecular conjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and stoichiometric calculations.

PropertyValueSource(s)
Molecular Weight 99.13 g/mol [1][2]
Molecular Formula C₅H₉NO[2]
CAS Number 122116-12-5[2]
Appearance Liquid[1]
Purity ≥95% - ≥97% (typical)[2]
Storage Conditions 4°C, protect from light[2]

Chemical Structure and Reactivity

The structure of this compound is defined by its two terminal functional groups, which allow for orthogonal, sequential conjugation reactions.

Caption: Chemical structure and functional groups of this compound.

The primary amine is nucleophilic and readily reacts with electrophiles such as N-hydroxysuccinimide (NHS) esters or carboxylic acids (in the presence of a coupling agent) to form stable amide bonds. The terminal alkyne is designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction, which forms a stable triazole linkage with an azide-modified molecule.

Experimental Protocols

The dual functionality of this compound allows for a two-step conjugation strategy. Below are detailed methodologies for these key reactions.

Step 1: Amine-Reactive Conjugation (e.g., to a Protein via NHS Ester)

This protocol describes the conjugation of the primary amine of this compound to a molecule containing an NHS ester, such as a pre-activated protein or small molecule.

  • Reagent Preparation:

    • Dissolve the NHS ester-containing molecule in an appropriate amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0) to a concentration of 1-10 mg/mL.

    • Immediately before use, dissolve this compound in a dry, water-miscible organic solvent like DMSO or DMF to create a stock solution (e.g., 100 mM).

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the solution of the NHS ester-activated molecule. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain the integrity of biomolecules like proteins.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove unreacted this compound and reaction byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis. The resulting product is an alkyne-functionalized molecule ready for the next step.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the newly introduced alkyne group and an azide-functionalized molecule.

  • Reagent Preparation:

    • Catalyst Stock: Prepare a 10 mM stock solution of a copper(II) sulfate (B86663) (CuSO₄) and a 50 mM stock solution of a copper-chelating ligand (e.g., TBTA) in a suitable solvent (e.g., DMSO/water). The ligand protects biomolecules from oxidative damage and accelerates the reaction.

    • Reducing Agent Stock: Prepare a fresh 100 mM stock solution of sodium ascorbate (B8700270) in water.

    • Dissolve the alkyne-modified molecule from Step 1 in a degassed, amine-free buffer (e.g., PBS or triethylammonium (B8662869) acetate (B1210297) buffer, pH 7.0).

    • Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or water).

  • Click Reaction:

    • In a reaction vial, combine the alkyne-modified molecule and a slight molar excess (1.2-2 equivalents) of the azide-containing molecule.

    • Add the copper/ligand solution to a final concentration of approximately 0.25 mM copper.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

    • Flush the vial with an inert gas (e.g., argon or nitrogen), seal, and vortex thoroughly.

    • Incubate at room temperature for 1-4 hours. The reaction is often quantitative and rapid.

  • Purification:

    • Purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove the copper catalyst, excess reagents, and byproducts.

Application in Targeted Protein Degradation: PROTACs

This compound is an ideal linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase.

A common strategy involves synthesizing a PROTAC that targets an oncogenic protein, such as Bromodomain-containing protein 4 (BRD4), for degradation by the Cereblon (CRBN) E3 ligase.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cellular Cellular Machinery cluster_Ternary Ternary Complex Formation cluster_Effect Downstream Signaling Effect BRD4_ligand BRD4 Ligand (e.g., JQ1 derivative) Linker This compound (or similar linker) BRD4 Target Protein (BRD4) BRD4_ligand->BRD4 Binds CRBN_ligand CRBN Ligand (e.g., Pomalidomide) Ternary [BRD4 - PROTAC - CRBN] Linker->Ternary Facilitates E3_Ligase E3 Ligase Complex (CRBN) CRBN_ligand->E3_Ligase Recruits BRD4->Ternary E3_Ligase->Ternary Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Ub Ubiquitin Transfer Ternary->Ub BRD4_polyUb Poly-ubiquitinated BRD4 Ub->BRD4_polyUb BRD4_polyUb->Proteasome Recognition & Degradation cMYC c-MYC Gene Transcription (Suppressed) Degraded->cMYC Leads to Apoptosis Apoptosis (Induced) cMYC->Apoptosis

Caption: PROTAC-mediated degradation of BRD4 protein and its downstream effects.

In this pathway, the PROTAC simultaneously binds to BRD4 and the CRBN E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to BRD4, marking it for destruction by the proteasome. The degradation of BRD4, a key transcriptional regulator, leads to the suppression of oncogenes like c-MYC, ultimately inducing apoptosis in cancer cells. The this compound linker is critical for connecting the two ligands and optimizing the formation of this productive ternary complex.

References

An In-depth Technical Guide to Bifunctional PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional Polyethylene Glycol (PEG) linkers are indispensable tools in modern bioconjugation, serving as molecular bridges to connect two entities, such as a therapeutic drug and a targeting molecule.[1][2] Their intrinsic properties, including hydrophilicity, biocompatibility, and low immunogenicity, make them ideal for enhancing the therapeutic profile of bioconjugates.[3][4] This guide provides a comprehensive technical overview of bifunctional PEG linkers, their classification, reaction chemistries, and applications, with a focus on their role in advanced drug delivery systems like Antibody-Drug Conjugates (ADCs).[1][]

The strategic incorporation of a PEG spacer can significantly improve the solubility and stability of the resulting bioconjugate, minimize steric hindrance, and prolong its circulation half-life by increasing its hydrodynamic size, which in turn reduces renal clearance.[1][4][6] Bifunctional PEGs possess reactive functional groups at both ends of the polymer chain, allowing for the covalent linkage of two different molecules.[1] The choice of these reactive groups is critical and is dictated by the available functional groups on the molecules to be conjugated.[1]

Core Principles of PEGylation in Bioconjugation

PEGylation, the process of covalently attaching PEG chains to molecules, is a cornerstone of biopharmaceutical development.[4] The primary goal is to improve a drug's pharmacokinetic and pharmacodynamic properties.[4]

Key Benefits of Utilizing PEG Linkers:

  • Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic molecules in aqueous environments, reducing the potential for aggregation.[3][4][]

  • Increased Stability: PEG chains can shield the conjugated molecule from enzymatic degradation, enhancing its stability in biological systems.[2][4]

  • Prolonged Circulation Half-Life: The increased size of a PEGylated molecule leads to reduced kidney filtration, resulting in a longer circulation time.[4][7]

  • Reduced Immunogenicity: PEG can mask antigenic sites on a therapeutic protein, decreasing the likelihood of an immune response.[2][4]

  • Improved Pharmacokinetics: By extending the half-life and stability, PEG linkers can lead to more sustained plasma concentrations of a drug.[3][7]

Classification of Bifunctional PEG Linkers

Bifunctional PEG linkers are primarily categorized into two main types based on the reactivity of their terminal functional groups: homobifunctional and heterobifunctional linkers.

Homobifunctional PEG Linkers

Homobifunctional PEGs possess two identical reactive groups at their termini.[8][9] These linkers are typically used for one-step crosslinking of two identical or different molecules that contain the same functional group.[8] However, this can sometimes lead to a mixture of products, including undesirable polymers, which may necessitate more rigorous purification steps.[10]

Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers have two different reactive functional groups at each end of the PEG chain.[2][11] This dual reactivity allows for a more controlled, sequential, and specific conjugation of two distinct molecules, resulting in a more homogeneous and well-defined final product with a higher yield of the desired conjugate.[10] These are the most commonly used type of PEG linkers in targeted drug delivery and the development of complex bioconjugates like ADCs.[2][12]

Common Chemistries of Bifunctional PEG Linkers

The versatility of bifunctional PEG linkers stems from the variety of reactive functional groups that can be incorporated at their ends. The choice of chemistry is dependent on the target functional groups present on the biomolecules to be conjugated.[4]

dot

ADC_Mechanism ADC Antibody-Drug Conjugate (with PEG Linker) TumorCell Tumor Cell (Antigen-Expressing) ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis Two_Step_Conjugation cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation A1 Dissolve Antibody in Amine-Free Buffer A3 Add Linker to Antibody Solution (Molar Excess) A1->A3 A2 Dissolve NHS-PEG-Maleimide in DMSO/DMF A2->A3 A4 Incubate (e.g., 30-60 min at RT) A3->A4 A5 Remove Excess Linker (Desalting Column) A4->A5 B1 Add Thiol-Containing Payload to Activated Antibody A5->B1 Maleimide-Activated Antibody B2 Incubate (e.g., 1-2 hours at RT) B1->B2 B3 Quench Reaction (Optional) B2->B3

References

An In-depth Technical Guide to the Mechanism of Copper-Catalyzed Click Chemistry with Propargyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount example of "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, broad in scope, and simple to perform.[1][2] This reaction unites organic azides and terminal alkynes, such as those containing a propargyl group (HC≡C−CH₂−), to exclusively form 1,4-disubstituted 1,2,3-triazoles.[2][3] Unlike the thermal Huisgen 1,3-dipolar cycloaddition which requires high temperatures and often yields a mixture of 1,4 and 1,5-regioisomers, the copper-catalyzed variant proceeds efficiently at room temperature, even in aqueous conditions, and is remarkably regioselective.[1][3][4] This guide provides a detailed examination of the CuAAC mechanism, experimental protocols, and quantitative data relevant to researchers, scientists, and drug development professionals.

Core Mechanism of CuAAC

The CuAAC reaction's success lies in a significant rate acceleration, on the order of 10⁷ to 10⁸ compared to its uncatalyzed counterpart.[1] The mechanism is not a concerted cycloaddition but a stepwise process involving copper(I) acetylide intermediates.[3][4] The active Cu(I) catalyst can be generated from Cu(I) salts (e.g., CuI, CuBr) or by the in situ reduction of Cu(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270).[1][5][6]

The catalytic cycle is generally understood to proceed through the following key steps:

  • Formation of Copper(I) Acetylide: The cycle begins with the coordination of the Cu(I) catalyst to the alkyne's triple bond, forming a π-complex. This coordination significantly increases the acidity of the terminal alkyne proton.[3][4] In the presence of a base (or through solvent-assisted deprotonation), the proton is removed to form a copper(I) acetylide intermediate.[4]

  • Coordination of the Azide (B81097): The organic azide then coordinates to the copper center of the acetylide intermediate.[3]

  • Cycloaddition and Ring Formation: Following azide coordination, a rearrangement occurs, leading to the formation of a six-membered copper-containing metallacycle.[1]

  • Ring Contraction and Product Formation: This metallacycle is unstable and rapidly contracts to a more stable triazolyl-copper derivative.[1]

  • Protonolysis and Catalyst Regeneration: The final step involves protonolysis, where a proton source cleaves the carbon-copper bond, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst, allowing the cycle to continue.[1][4]

Recent density functional theory (DFT) studies and experimental evidence suggest that the catalytically active species may involve more than one copper atom, with dinuclear copper acetylides proposed to be more active than their monomeric counterparts.[5][7] One copper atom activates the alkyne while the second activates the azide, facilitating the cycloaddition.[4]

Visualizing the Catalytic Cycle

The following diagram illustrates the widely accepted catalytic cycle for the CuAAC reaction.

CuAAC_Mechanism Catalytic Cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_reactants Reactants cluster_cycle Catalytic Cycle R_Alkyne R¹-C≡CH (Propargyl Group) Cu_Pi_Complex Cu(I)-Alkyne π-Complex R_Alkyne->Cu_Pi_Complex Coordination R_Azide R²-N₃ Azide_Complex Azide-Cu-Acetylide Complex R_Azide->Azide_Complex Coordination Cu_I [Cu(I)]+ Cu_I->Cu_Pi_Complex Cu_Acetylide Copper(I) Acetylide Cu_Pi_Complex->Cu_Acetylide -H⁺ Cu_Acetylide->Azide_Complex Metallacycle Six-membered Cu(III) Metallacycle Azide_Complex->Metallacycle Cyclization Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Protonolysis (+H⁺)

Caption: The catalytic cycle of the CuAAC reaction.

Quantitative Data Overview

The efficiency of the CuAAC reaction is influenced by the choice of catalyst, ligands, solvent, and temperature. The data below, compiled from various studies, highlights these effects.

Catalyst SystemLigandSolventTemp. (°C)TimeYield (%)Reference
CuI (5 mol%)NoneD-Sorbitol/Urea/NH₄Cl855 h93[8]
CuSO₄/Na AscorbateNoneD-Sorbitol/Urea/NH₄Cl855 h84[8]
CuI (1 mol%)NoneCholine Chloride/GlycerolRT14 h97[8]
CuI (0.5 mol%)NHC-basedNeatRTMins>99[7]
Cu₂O (0.5 mol%)CarboxymethylpullulansWaterRT-High[8]
Cu/Fe bimetallicNoneVariousRT-High[1]
[Cu(CH₃CN)₄]PF₆TBTADMFRT-High[9]

Note: "RT" denotes room temperature. NHC is N-Heterocyclic Carbene. TBTA is tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine. This table is a representative summary; specific substrate combinations may lead to different results.

Experimental Protocols

A well-defined experimental procedure is crucial for achieving high yields and purity. Below are representative protocols for the CuAAC reaction.

Protocol 1: In Situ Catalyst Generation with CuSO₄/Sodium Ascorbate

This is the most common and convenient method, particularly for biological applications, as it avoids using potentially cytotoxic Cu(I) salts directly.[3][6]

Reagents & Materials:

  • Alkyne (e.g., a propargyl-functionalized molecule)

  • Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent (e.g., 1:1 mixture of water and t-butanol, or DMSO)

  • Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)

Procedure:

  • Preparation: In the reaction vessel, dissolve the alkyne (1.0 equiv.) and the azide (1.0-1.2 equiv.) in the chosen solvent system.

  • Catalyst Addition: To the solution, add CuSO₄·5H₂O from a freshly prepared stock solution (e.g., 100 mM in water) to a final concentration of 1-5 mol %.

  • Reduction & Initiation: Add sodium ascorbate from a freshly prepared stock solution (e.g., 1 M in water) to a final concentration of 5-10 mol %. The solution should change color, indicating the reduction of Cu(II) to the active Cu(I) species.[3]

  • Reaction: Seal the vessel and stir or agitate the mixture at room temperature. Reaction times can range from 1 to 24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Workup: Once the reaction is complete, the product can be isolated. For small molecules, this may involve extraction with an organic solvent (e.g., ethyl acetate), washing with water, drying over sodium sulfate, and purification by column chromatography. For bioconjugates, purification might involve dialysis or size-exclusion chromatography.

Protocol 2: Using a Pre-formed Cu(I) Catalyst

This method is often used in organic synthesis when strict anaerobic conditions can be maintained.

Reagents & Materials:

  • Alkyne (e.g., propargyl amine)

  • Azide

  • Copper(I) Iodide (CuI) or Copper(I) Bromide (CuBr)

  • Base (optional, e.g., DIPEA - N,N-Diisopropylethylamine)

  • Anhydrous, deoxygenated solvent (e.g., THF, DMF)

  • Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)

Procedure:

  • Setup: Under an inert atmosphere, add the alkyne (1.0 equiv.) and azide (1.0-1.2 equiv.) to a flask containing the anhydrous solvent.

  • Catalyst Addition: Add the Cu(I) salt (1-5 mol %) to the reaction mixture. If a base is required, add DIPEA (1-5 mol %).

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent. The combined organic layers are then washed with brine, dried, and concentrated. The crude product is purified by flash chromatography.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for performing and analyzing a CuAAC reaction.

CuAAC_Workflow General Experimental Workflow for CuAAC cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis Prep_Reagents Prepare Stock Solutions (CuSO₄, Ascorbate, etc.) Add_Catalyst Add Catalyst System (e.g., CuSO₄ + Ascorbate) Prep_Reagents->Add_Catalyst Dissolve Dissolve Alkyne & Azide in Solvent Dissolve->Add_Catalyst Incubate Incubate Reaction (Stir/Agitate at RT) Add_Catalyst->Incubate Monitor Monitor Progress (TLC, LC-MS) Incubate->Monitor Monitor->Incubate Continue if incomplete Workup Reaction Workup (Quench, Extract) Monitor->Workup If complete Purify Purification (Chromatography, Dialysis) Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: A generalized workflow for a CuAAC experiment.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition is a robust and highly efficient ligation reaction, making it an indispensable tool in chemical synthesis, materials science, and bioconjugation.[3] Its reliability stems from a well-understood, copper-mediated stepwise mechanism that ensures high yields and perfect regioselectivity for the 1,4-triazole isomer. By understanding the core mechanism and optimizing experimental conditions, researchers can effectively leverage the power of click chemistry for a vast array of applications, from creating novel polymers and materials to developing sophisticated drug delivery systems and diagnostic tools.

References

The Pivotal Role of Short PEG Linkers in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker. Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, dictating its physicochemical properties, cell permeability, and ability to induce the formation of a productive ternary complex. Among the various linker types, short polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone in PROTAC design, offering a unique combination of properties that are essential for developing potent and drug-like protein degraders.

This in-depth technical guide elucidates the multifaceted role of short PEG linkers in PROTAC development, providing a comprehensive overview of their impact on PROTAC performance, detailed experimental protocols for their evaluation, and visual representations of key biological and experimental workflows.

The Core Principles of Short PEG Linkers in PROTACs

Short PEG linkers, typically comprising 2 to 6 ethylene (B1197577) glycol units, offer a compelling balance of hydrophilicity and flexibility.[1][2] This is particularly advantageous in addressing the common challenge of poor solubility associated with the often large and lipophilic PROTAC molecules.[2]

Enhancing Solubility and Physicochemical Properties

The ether oxygens within the PEG backbone can form hydrogen bonds with water, thereby improving the aqueous solubility of the PROTAC.[2] This enhancement in solubility is crucial for both in vitro handling and in vivo bioavailability. The introduction of a short PEG linker can significantly alter a PROTAC's physicochemical properties, such as its calculated logP (cLogP) and topological polar surface area (TPSA), which in turn influence its drug-like characteristics.

Modulating Cell Permeability

The relationship between PEG linker length and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexible nature of short PEG linkers can be beneficial.[1][2] Compared to more rigid alkyl chains, short PEG linkers can adopt folded conformations that shield the polar surface area of the PROTAC, presenting a smaller, less polar molecule to the cell membrane, which can enhance permeability.[2] However, it's a delicate balance, as excessively long PEG chains can lead to decreased cellular uptake.[1]

Optimizing Ternary Complex Formation

The primary function of a PROTAC is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase. The length and flexibility of the linker are paramount in achieving the optimal geometry for this interaction.

  • Too short: A linker that is too short can lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[3]

  • Too long: An excessively long linker may result in a non-productive complex where the lysine (B10760008) residues on the POI are not correctly positioned for ubiquitination by the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.[3]

Systematic variation of short PEG linker length is a common and effective strategy to empirically determine the optimal length for a given POI and E3 ligase pair.[]

Data Presentation: The Impact of Short PEG Linker Length on PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximal degradation level (Dmax). The following tables summarize quantitative data from various studies, illustrating the impact of short PEG linker length on the degradation of different target proteins.

Target ProteinE3 LigaseLinker Length (PEG units)DC50 (nM)Dmax (%)Cell LineReference
Bruton's Tyrosine Kinase (BTK) Cereblon (CRBN)2>5000<20Ramos[5]
340>95Ramos[5]
44>95Ramos[5]
51>95Ramos[5]
Bromodomain-containing protein 4 (BRD4) von Hippel-Lindau (VHL)0 (no PEG)<0.5 µM~90H661[5]
1>5 µM<20H661[5]
2>5 µM<20H661[5]
4<0.5 µM~90H661[5]
Estrogen Receptor α (ERα) von Hippel-Lindau (VHL)12-atom chain~1000~50MCF7[6]
16-atom chain~100>90MCF7[6]
TANK-binding kinase 1 (TBK1) von Hippel-Lindau (VHL)< 12 atomsNo degradation--[7]
21 atoms396-[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of PROTACs with short PEG linkers.

Protocol 1: General Synthesis of a PROTAC with a Short PEG Linker

This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional short PEG linker.

Materials:

  • POI ligand with a reactive functional group (e.g., amine, carboxylic acid).

  • E3 ligase ligand with an orthogonal reactive functional group (e.g., alkyne, azide).

  • Bifunctional short PEG linker (e.g., HOOC-PEGn-N3, n=2, 3, 4).

  • Coupling reagents (e.g., HATU, DIPEA).

  • Click chemistry reagents (e.g., Copper(II) sulfate (B86663), sodium ascorbate).

  • Anhydrous solvents (e.g., DMF, DCM).

  • Purification equipment (e.g., HPLC).

Procedure:

  • First Coupling Reaction (Amide Bond Formation):

    • Dissolve the POI ligand (1.0 eq) and the bifunctional PEG linker (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, purify the POI-linker intermediate by preparative HPLC.[8]

  • Second Coupling Reaction (Click Chemistry):

    • Dissolve the purified POI-linker intermediate (1.0 eq) and the E3 ligase ligand (1.1 eq) in a mixture of t-BuOH and water.

    • Add copper(II) sulfate (0.1 eq) and sodium ascorbate (B8700270) (0.2 eq).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.[5]

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol details the quantification of target protein degradation in cultured cells following PROTAC treatment.

Materials:

  • Cell line expressing the target protein.

  • PROTAC stock solution (in DMSO).

  • Cell culture medium and supplements.

  • PBS, RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (target protein and loading control, e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence substrate.

  • Imaging system.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a dose-response range of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[9]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.[9]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[9]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 and Dmax values.[10]

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol describes the use of SPR to measure the kinetics and affinity of PROTAC-induced ternary complex formation.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified, biotinylated E3 ligase.

  • Purified target protein.

  • PROTAC of interest.

  • SPR running buffer.

  • Streptavidin.

Procedure:

  • E3 Ligase Immobilization:

    • Immobilize streptavidin on the sensor chip surface.

    • Inject the biotinylated E3 ligase over the streptavidin-coated surface to achieve a stable capture level.[11]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) between the PROTAC and the E3 ligase.[11]

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.[11]

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for both binary and ternary interactions.

    • Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary). A value of α > 1 indicates positive cooperativity.[7]

Protocol 4: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

This protocol details the use of ITC to measure the thermodynamics of ternary complex formation and determine cooperativity.

Materials:

  • ITC instrument.

  • Purified target protein.

  • Purified E3 ligase complex.

  • PROTAC of interest.

  • Matched dialysis buffer.

Procedure:

  • Sample Preparation:

    • Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.

    • Degas all solutions before use.

  • Binary Titrations:

    • Titrate the PROTAC into the E3 ligase solution to determine the binary binding affinity (KD1).

    • Titrate the PROTAC into the target protein solution to determine the binary binding affinity (KD2).[7]

  • Ternary Titration:

    • Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.

    • Titrate the PROTAC into this pre-formed binary complex.[7]

  • Data Analysis:

    • Fit the titration data to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

    • Calculate the cooperativity factor (α) using the formula: α = KD1 / KD (ternary).[7]

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC development and the role of short PEG linkers.

PROTAC_Mechanism cluster_cell Cell POI Protein of Interest (POI) PROTAC PROTAC (Short PEG Linker) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Ub Ubiquitin Ub->POI Ubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_Design_Workflow start Target Selection (POI & E3 Ligase) design PROTAC Design (Ligand Selection, Linker Type - Short PEG) start->design synthesis Synthesis of PROTAC Library (Varying PEG Linker Length) design->synthesis in_vitro_deg In Vitro Degradation Assay (Western Blot - DC50/Dmax) synthesis->in_vitro_deg ternary_complex Ternary Complex Analysis (SPR, ITC, AlphaLISA) in_vitro_deg->ternary_complex Mechanistic Insight cell_viability Cellular Assays (Viability, Apoptosis) in_vitro_deg->cell_viability Functional Outcome optimization Lead Optimization (Structure-Activity Relationship) ternary_complex->optimization cell_viability->optimization lead Lead Candidate optimization->lead Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR_HSP AR-HSP Complex DHT->AR_HSP AR Androgen Receptor (AR) PROTAC AR PROTAC AR->PROTAC AR_PROTAC_E3 Ternary Complex AR->AR_PROTAC_E3 HSP HSP AR_DHT AR-DHT Complex AR_HSP->AR_DHT HSP Dissociation AR_Dimer AR Dimer AR_DHT->AR_Dimer Dimerization & Translocation E3_Ligase E3 Ligase E3_Ligase->PROTAC E3_Ligase->AR_PROTAC_E3 Proteasome Proteasome AR_PROTAC_E3->Proteasome Ubiquitination & Degradation ARE Androgen Response Element (ARE) AR_Dimer->ARE Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription Cell_Effects Inhibition of Tumor Growth

References

Propargyl-PEG1-NH2: A Technical Guide to Safety and Handling for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data, handling instructions, and experimental considerations for Propargyl-PEG1-NH2 (CAS No. 122116-12-5). This bifunctional linker is a valuable tool in drug discovery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Chemical and Physical Properties

This compound, also known as 2-(prop-2-yn-1-yloxy)ethanamine, is a small molecule featuring a terminal alkyne group and a primary amine, connected by a single polyethylene (B3416737) glycol (PEG) unit.[1][2] This structure allows for sequential or orthogonal conjugation to two different molecules.

PropertyValueSource(s)
CAS Number 122116-12-5[1][2]
Molecular Formula C₅H₉NO[3]
Molecular Weight 99.13 g/mol [3]
Appearance Liquid[2]
Purity ≥95% to ≥98%[1][4]
Solubility Soluble in DMSO[2]
Storage Temperature 2-8°C (short-term), -20°C (long-term, protected from light)[2][5]

Safety Data Sheet

The following tables summarize the known safety information for this compound. It is imperative to handle this chemical in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE).

Hazard Identification
Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Flammable liquidsGHS02: FlameDangerH225: Highly flammable liquid and vapor. H226: Flammable liquid and vapor.[3]
Skin corrosion/irritationGHS05: CorrosionDangerH314: Causes severe skin burns and eye damage.[3]
Serious eye damage/eye irritationGHS05: CorrosionDangerH314: Causes severe skin burns and eye damage.[3]
Handling and Storage
AspectInstructionSource(s)
Handling Wear protective gloves, protective clothing, eye protection, and face protection. Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use only non-sparking tools. Take precautionary measures against static discharge. Wash skin thoroughly after handling.
Storage Keep container tightly closed in a dark, well-ventilated place. Store under an inert atmosphere. Recommended storage at 2-8°C for short periods and -20°C for long-term storage.[2][5]
In case of fire Use dry chemical, CO₂, or alcohol-resistant foam.
First Aid Measures
Exposure RouteFirst Aid MeasureSource(s)
Inhalation Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

Experimental Protocols and Applications

This compound is a key building block in the modular synthesis of complex molecules. Its bifunctional nature allows for a two-step conjugation strategy, making it a versatile tool for creating novel chemical entities.

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design. This compound can be used to construct this linker.[2][6]

A general workflow for synthesizing a PROTAC using this compound is depicted below. This typically involves an initial amide bond formation using the amine functionality, followed by a CuAAC reaction with the alkyne group.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry (CuAAC) Propargyl_PEG1_NH2 This compound Amide_Coupling Amide Coupling (e.g., EDC, HATU) Propargyl_PEG1_NH2->Amide_Coupling POI_Ligand_COOH Target Protein Ligand (with -COOH or activated ester) POI_Ligand_COOH->Amide_Coupling Intermediate Propargyl-PEG1-Linker-POI_Ligand Amide_Coupling->Intermediate Click_Reaction CuAAC Reaction (Cu(I) catalyst) Intermediate->Click_Reaction E3_Ligase_Ligand_Azide E3 Ligase Ligand (with Azide (B81097) group) E3_Ligase_Ligand_Azide->Click_Reaction Final_PROTAC Final PROTAC Molecule Click_Reaction->Final_PROTAC

PROTAC synthesis workflow using this compound.

Experimental Protocol: General Procedure for PROTAC Synthesis

  • Amide Coupling:

    • Dissolve the target protein ligand (containing a carboxylic acid or activated ester, 1 equivalent) and this compound (1.1 equivalents) in a suitable anhydrous solvent (e.g., DMF or DCM).

    • Add the coupling reagents (e.g., HATU (1.2 equivalents) and DIPEA (2 equivalents), or EDC/NHS).

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Purify the intermediate by flash chromatography or preparative HPLC.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Dissolve the purified intermediate from Step 1 (1 equivalent) and the azide-functionalized E3 ligase ligand (1 equivalent) in a suitable solvent system (e.g., a mixture of t-BuOH and water, or DMSO).

    • In a separate vial, prepare the catalyst solution by mixing CuSO₄·5H₂O (0.1 equivalents) and a stabilizing ligand such as TBTA or THPTA (0.1 equivalents) in the reaction solvent.

    • Add the catalyst solution to the reaction mixture.

    • Add a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270) (0.5 equivalents), to the reaction mixture to generate the active Cu(I) species.

    • Stir the reaction at room temperature for 1-16 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, the final PROTAC can be purified by preparative HPLC.

Application in Click Chemistry for Bioconjugation

The terminal alkyne group of this compound makes it an ideal reagent for "click chemistry," a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility.[2][7] The amine group can first be reacted with a molecule of interest (e.g., a fluorescent dye, a peptide, or a small molecule drug) to introduce the propargyl moiety. This "alkyne-tagged" molecule can then be "clicked" onto a second molecule containing an azide group.

Click_Chemistry_Workflow Molecule_A Molecule A (e.g., with -COOH) Amide_Coupling Amide Coupling Molecule_A->Amide_Coupling Propargyl_PEG1_NH2 This compound Propargyl_PEG1_NH2->Amide_Coupling Alkyne_Tagged_A Alkyne-Tagged Molecule A Amide_Coupling->Alkyne_Tagged_A CuAAC CuAAC Reaction (Click Chemistry) Alkyne_Tagged_A->CuAAC Molecule_B_Azide Molecule B (with Azide group) Molecule_B_Azide->CuAAC Conjugate_A_B Conjugate A-B CuAAC->Conjugate_A_B

General workflow for bioconjugation using this compound.

Experimental Protocol: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [8][9]

  • Preparation of Reagents:

    • Prepare stock solutions of the alkyne-containing molecule and the azide-containing molecule in a suitable solvent (e.g., DMSO, DMF, or water).

    • Prepare a stock solution of copper(II) sulfate (B86663) (e.g., 20 mM in water).

    • Prepare a stock solution of a copper(I)-stabilizing ligand, such as THPTA (e.g., 100 mM in water), if the reaction is performed in an aqueous buffer.

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (e.g., 300 mM in water), immediately before use.

  • Reaction Setup:

    • In a reaction vial, combine the alkyne-containing molecule (1 equivalent) and the azide-containing molecule (1-1.2 equivalents) in the chosen reaction solvent.

    • If using a ligand, add the THPTA solution to the reaction mixture.

    • Add the copper(II) sulfate solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction and Work-up:

    • Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

    • Once the reaction is complete, the product can be purified using standard methods such as column chromatography, preparative HPLC, or precipitation.

Conclusion

This compound is a versatile chemical linker with significant applications in modern drug discovery and chemical biology. Its proper and safe handling is paramount for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. By adhering to the safety guidelines and experimental protocols outlined in this technical guide, researchers can effectively and safely utilize this valuable reagent in their research endeavors.

References

An In-Depth Technical Guide to Homobifunctional vs. Heterobifunctional Linkers for Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of proteomics and drug development, understanding the spatial arrangement and interaction networks of proteins is paramount. Chemical cross-linking has emerged as a powerful technique to covalently capture these interactions, providing invaluable insights into protein structure, function, and complex formation. Bifunctional linkers, possessing two reactive moieties, are the cornerstone of this methodology. This guide provides a comprehensive comparison of two major classes of bifunctional linkers: homobifunctional and heterobifunctional linkers, equipping researchers with the knowledge to select the optimal tool for their protein studies.

Core Concepts: A Tale of Two Linkers

Bifunctional cross-linkers are defined by the nature of their reactive ends. The fundamental distinction between homobifunctional and heterobifunctional linkers lies in the identity of these reactive groups.

Homobifunctional Linkers: These reagents possess two identical reactive groups, enabling them to connect similar functional groups on proteins, such as two primary amines or two sulfhydryl groups.[1][2] They are typically employed in one-step reactions to stabilize protein complexes or to study the proximity of specific residues within a protein or between interacting proteins.[3][4]

Heterobifunctional Linkers: In contrast, heterobifunctional linkers feature two different reactive groups.[1][2] This characteristic allows for a more controlled, two-step conjugation process. One reactive group can be selectively reacted with the first protein, followed by purification to remove excess linker, and then the second reactive group is used to conjugate the second protein.[5] This sequential approach minimizes the formation of unwanted homodimers and polymerization.[5]

Quantitative Comparison of Bifunctional Linkers

The selection of an appropriate cross-linker is a critical decision that depends on several factors, including the target functional groups, the desired distance between conjugated molecules, and the solubility requirements of the experimental system. The following tables provide a quantitative comparison of commonly used homobifunctional and heterobifunctional linkers.

Table 1: Homobifunctional Cross-linker Properties
Cross-linkerReactive GroupsSpacer Arm Length (Å)Water Soluble?Cleavable?Key Features
BS3 (Bis[sulfosuccinimidyl] suberate)NHS ester (amine-reactive)11.4YesNoWater-soluble analog of DSS, ideal for cell surface cross-linking.
DSS (Disuccinimidyl suberate)NHS ester (amine-reactive)11.4NoNoMembrane-permeable, widely used for intracellular cross-linking.
DSP (Dithiobis[succinimidyl propionate])NHS ester (amine-reactive)12.0NoYes (reducing agents)Thiol-cleavable disulfide bond in the spacer arm.[3]
DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate])NHS ester (amine-reactive)12.0YesYes (reducing agents)Water-soluble and thiol-cleavable, suitable for cell surface applications.
BMOE (Bismaleimidoethane)Maleimide (sulfhydryl-reactive)8.0NoNoShort spacer arm for cross-linking closely spaced sulfhydryl groups.[3]
BMH (Bismaleimidohexane)Maleimide (sulfhydryl-reactive)16.1NoNoLonger, flexible spacer arm for sulfhydryl-to-sulfhydryl cross-linking.
Table 2: Heterobifunctional Cross-linker Properties
Cross-linkerReactive GroupsSpacer Arm Length (Å)Water Soluble?Cleavable?Key Features
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)NHS ester (amine) & Maleimide (sulfhydryl)8.3NoNoStable cyclohexane (B81311) bridge, commonly used in ADC development.[6]
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)NHS ester (amine) & Maleimide (sulfhydryl)8.3YesNoWater-soluble version of SMCC for cell surface and antibody labeling.
MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester)NHS ester (amine) & Maleimide (sulfhydryl)7.3NoNoAromatic spacer provides rigidity.
SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate)NHS ester (amine) & Pyridyldithiol (sulfhydryl)6.8NoYes (reducing agents)Forms a disulfide bond that can be cleaved.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Carbodiimide (carboxyl & amine)0YesNo"Zero-length" cross-linker that forms a direct amide bond.[7]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential tools for conceptualizing the complex processes involved in protein cross-linking studies. The following Graphviz diagrams illustrate a general experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_prep Sample Preparation cluster_crosslinking Cross-linking cluster_analysis Analysis ProteinA Protein A Reaction Add Cross-linker (e.g., SMCC) ProteinA->Reaction ProteinB Protein B ProteinB->Reaction Quench Quench Reaction Reaction->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE MassSpec Mass Spectrometry Quench->MassSpec WesternBlot Western Blot Quench->WesternBlot

Caption: General workflow for a two-step protein-protein conjugation using a heterobifunctional cross-linker.

EGFR_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: Simplified EGFR signaling pathway, a common target for protein interaction studies using cross-linkers.

Experimental Protocols

Detailed and reproducible protocols are crucial for successful cross-linking experiments. The following sections provide methodologies for key experiments using representative homobifunctional and heterobifunctional linkers.

Protocol 1: Homobifunctional Cross-linking of a Protein Complex with BS3

This protocol describes the use of the water-soluble, amine-reactive homobifunctional cross-linker BS3 to stabilize a protein-protein interaction.

Materials:

  • Protein complex in a suitable buffer (e.g., PBS, pH 7.4)

  • BS3 (Bis[sulfosuccinimidyl] suberate)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Anhydrous DMSO (if BS3 is not pre-dissolved)

Procedure:

  • Sample Preparation: Prepare the protein complex at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS.

  • BS3 Solution Preparation: Immediately before use, prepare a 10 mM stock solution of BS3 in anhydrous DMSO or water.

  • Cross-linking Reaction: Add the BS3 stock solution to the protein sample to a final concentration of 0.25-5 mM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: The cross-linked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Two-Step Heterobifunctional Conjugation of an Antibody to an Enzyme using SMCC

This protocol details the conjugation of an antibody to a sulfhydryl-containing enzyme using the heterobifunctional cross-linker SMCC.

Materials:

  • Antibody (containing primary amines)

  • Enzyme (containing free sulfhydryls)

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Conjugation Buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.5)

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

Step 1: Activation of the Antibody with SMCC

  • Antibody Preparation: Dissolve the antibody in the conjugation buffer at a concentration of 1-10 mg/mL.

  • SMCC Solution Preparation: Prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF.

  • Activation Reaction: Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.

  • Incubation: Incubate for 30-60 minutes at room temperature with gentle stirring.

  • Removal of Excess SMCC: Remove non-reacted SMCC using a desalting column equilibrated with the conjugation buffer.

Step 2: Conjugation of the Activated Antibody to the Enzyme

  • Enzyme Preparation: Ensure the enzyme has free sulfhydryl groups. If necessary, reduce disulfide bonds using a reducing agent like DTT and subsequently remove the reducing agent.

  • Conjugation Reaction: Immediately mix the maleimide-activated antibody with the sulfhydryl-containing enzyme in a 1:1 to 1:5 molar ratio (antibody:enzyme).

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: The final conjugate can be purified from unreacted components using size-exclusion chromatography.

Troubleshooting Common Cross-linking Issues

ProblemPossible CauseSuggested Solution
No or low cross-linking efficiency Inactive cross-linkerUse fresh, unhydrolyzed cross-linker.
Interfering buffer componentsAvoid buffers containing primary amines (e.g., Tris, glycine) with NHS esters.
Insufficient cross-linker concentrationOptimize the molar excess of the cross-linker.
Protein precipitation High concentration of organic solventKeep the final concentration of DMSO or DMF below 10%.
Protein instabilityPerform the reaction at a lower temperature (e.g., 4°C).
Formation of high molecular weight aggregates Excessive cross-linkingReduce the cross-linker concentration or reaction time.
In homobifunctional reactions, uncontrolled polymerizationConsider using a heterobifunctional linker for a two-step reaction.
Lack of free sulfhydryls on the second protein (heterobifunctional) Incomplete reduction of disulfide bondsEnsure complete reduction and removal of the reducing agent.

Conclusion

The choice between homobifunctional and heterobifunctional linkers is a critical determinant of success in protein studies. Homobifunctional linkers offer a straightforward approach for capturing a snapshot of protein interactions in a single step. In contrast, heterobifunctional linkers provide a more controlled, sequential method that is invaluable for creating specific protein-protein conjugates, such as those used in antibody-drug conjugates and immunoassays. By carefully considering the quantitative parameters of available linkers and optimizing experimental protocols, researchers can effectively harness the power of chemical cross-linking to unravel the complexities of the proteome.

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Protocol for Protein Labeling with Propargyl-PEG1-Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the two-step labeling of proteins using an amine-reactive propargyl-PEG linker, specifically Propargyl-PEG1-NHS Ester. This method allows for the introduction of a bioorthogonal alkyne handle onto a protein of interest. The propargyl group can then be specifically and efficiently conjugated to a variety of reporter molecules (e.g., fluorophores, biotin, or drug molecules) containing an azide (B81097) group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][2][3]

This two-step labeling strategy offers significant flexibility. The initial labeling with a small, inert propargyl-PEG linker is less likely to perturb protein function compared to direct labeling with a bulky dye.[3] The subsequent click chemistry reaction is highly specific and can be performed under biocompatible conditions.[2][3]

Principle of the Method

The protein labeling process involves two key stages:

  • Amine Labeling: The N-hydroxysuccinimidyl (NHS) ester of the Propargyl-PEG1 linker reacts with primary amines on the protein, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group, to form stable amide bonds.[4][5] This reaction is most efficient at a slightly basic pH (7.2-8.5).[6][7]

  • Click Chemistry Conjugation: The propargyl (alkyne) group introduced onto the protein serves as a handle for the covalent attachment of an azide-containing molecule of interest through a CuAAC reaction.[1][3]

Experimental Protocols

Part 1: Protein Labeling with Propargyl-PEG1-NHS Ester

This protocol describes the covalent attachment of the propargyl-PEG1 linker to the target protein.

Materials:

  • Protein of interest

  • Propargyl-PEG1-NHS Ester

  • Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the amine-free buffer to a final concentration of 1-10 mg/mL.[8] Higher protein concentrations generally lead to higher labeling efficiency.[4]

    • If the protein solution contains amine-containing buffers (e.g., Tris), they must be removed by dialysis or buffer exchange into the recommended amine-free buffer.[7]

  • Reagent Preparation:

    • Equilibrate the vial of Propargyl-PEG1-NHS Ester to room temperature before opening to prevent moisture condensation.[7]

    • Immediately before use, prepare a stock solution of the Propargyl-PEG1-NHS Ester in anhydrous DMF or DMSO. For example, a 10 mM stock solution.[4][7] The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[7]

  • Labeling Reaction:

    • Calculate the required volume of the Propargyl-PEG1-NHS Ester stock solution to achieve the desired molar excess. A starting point of a 10- to 20-fold molar excess of the labeling reagent to the protein is recommended.[7] The optimal ratio may need to be determined empirically for each protein.

    • Slowly add the calculated volume of the Propargyl-PEG1-NHS Ester stock solution to the protein solution while gently vortexing or stirring. Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.[7]

    • Incubate the reaction mixture for 1 hour at room temperature or 2 hours on ice.[7]

  • Quenching the Reaction (Optional but Recommended):

    • To stop the labeling reaction, add the quenching buffer (e.g., to a final concentration of 50 mM Tris-HCl) and incubate for an additional 15-30 minutes.

  • Purification of the Labeled Protein:

    • Remove the unreacted Propargyl-PEG1-NHS Ester and byproducts by size-exclusion chromatography (gel filtration) or dialysis.[9]

    • For SEC, equilibrate the column with the desired storage buffer for the protein.

    • Apply the reaction mixture to the column and collect the fractions containing the labeled protein.

    • Monitor the protein elution using a spectrophotometer at 280 nm.

    • If using dialysis, perform against a large volume of the desired storage buffer with several buffer changes.

  • Storage:

    • Store the purified propargyl-labeled protein under conditions that are optimal for the unlabeled protein. For long-term storage, it is recommended to aliquot the protein and store at -20°C or -80°C.[10]

Part 2: Click Chemistry Conjugation of an Azide-Reporter to the Propargyl-Labeled Protein

This protocol describes the attachment of an azide-containing reporter molecule to the propargyl-modified protein.

Materials:

  • Purified propargyl-labeled protein

  • Azide-containing reporter molecule (e.g., Azide-Fluorophore, Biotin-Azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate (B8700270), THPTA)

  • Copper ligand (e.g., TBTA)

  • Degassed buffer (e.g., PBS)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-reporter in DMSO.

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a fresh stock solution of the reducing agent (e.g., 100 mM sodium ascorbate in water).

  • Click Reaction:

    • In a microcentrifuge tube, combine the propargyl-labeled protein with the azide-reporter molecule. A 5- to 10-fold molar excess of the azide-reporter over the protein is a good starting point.

    • Add the copper ligand (e.g., TBTA) to a final concentration of 50-100 µM.

    • Add CuSO₄ to a final concentration of 50-100 µM.

    • Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate) to a final concentration of 1-2 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.

  • Purification of the Final Conjugate:

    • Remove the excess reagents (azide-reporter, copper, ligand, and reducing agent) using size-exclusion chromatography or dialysis as described in Part 1, Step 5.

  • Characterization and Storage:

    • Characterize the final labeled protein conjugate. The degree of labeling can be determined spectrophotometrically if the reporter is a dye.

    • Store the final conjugate under appropriate conditions for the protein.

Quantitative Data Summary

The efficiency of protein labeling with Propargyl-PEG1-NHS Ester and the subsequent click chemistry reaction can be influenced by several factors. The following table summarizes key parameters and their typical ranges.

ParameterRecommended RangeNotes
Protein Concentration 1-10 mg/mLHigher concentrations generally improve labeling efficiency.[4][8]
Molar Excess of NHS Ester 10-20 foldThe optimal ratio depends on the protein and desired degree of labeling.[7]
Reaction pH (Amine Labeling) 7.2 - 8.5A slightly basic pH is required for the reaction with primary amines.[6][8]
Reaction Time (Amine Labeling) 1-2 hours1 hour at room temperature or 2 hours on ice.[7]
Molar Excess of Azide-Reporter 5-10 foldA molar excess ensures efficient conjugation to the propargyl groups.
Reaction Time (Click Chemistry) 1-2 hoursThe reaction is typically fast and efficient at room temperature.

Visualizations

Experimental Workflow

experimental_workflow cluster_amine_labeling Part 1: Amine Labeling cluster_click_chemistry Part 2: Click Chemistry protein Protein of Interest reaction Labeling Reaction (pH 7.2-8.5, 1-2h) protein->reaction reagent_prep Prepare Propargyl- PEG1-NHS Ester reagent_prep->reaction purification1 Purification (SEC or Dialysis) reaction->purification1 labeled_protein Propargyl-Labeled Protein purification1->labeled_protein click_reaction Click Reaction (CuSO4, Reductant) labeled_protein->click_reaction azide_reporter Azide-Reporter (e.g., Fluorophore) azide_reporter->click_reaction purification2 Purification (SEC or Dialysis) click_reaction->purification2 final_conjugate Final Labeled Protein Conjugate purification2->final_conjugate

Caption: Workflow for two-step protein labeling.

Signaling Pathway Example: Kinase Activity Probe

Propargyl-labeled proteins can be used to study various cellular processes. For instance, a kinase could be labeled and then conjugated to a fluorescent reporter to track its localization in response to a signaling event.

signaling_pathway cluster_cell Cellular Environment ligand Extracellular Ligand receptor Membrane Receptor ligand->receptor Binds kinase Labeled Kinase (Fluorescent) receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates response Cellular Response substrate->response

Caption: Example of a labeled kinase in a signaling pathway.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis Using Propargyl-PEG1-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes: The Role of Propargyl-PEG1-NH2 in Modern ADC Development

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs.[1][2] The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, solubility, pharmacokinetics (PK), and efficacy.[3][4]

This compound is a heterobifunctional linker that plays a pivotal role in the synthesis of next-generation ADCs. It features two key reactive moieties:

  • An amine (-NH2) group , which allows for stable amide bond formation with a carboxyl group on a cytotoxic payload.

  • A propargyl group (an alkyne) , which enables highly efficient and bioorthogonal "click chemistry" for conjugation to an azide-modified antibody.[5][6]

The incorporation of a short polyethylene (B3416737) glycol (PEG) spacer offers significant advantages. PEG is hydrophilic and flexible, and its inclusion in the linker design can:

  • Enhance Solubility and Reduce Aggregation: The PEG chain can mask the hydrophobicity of the cytotoxic payload, improving the overall solubility of the ADC and reducing its propensity to aggregate, a common challenge in ADC development.[7][8][9]

  • Improve Pharmacokinetics (PK): By increasing the ADC's hydrodynamic volume and hydrophilicity, PEG linkers can reduce renal clearance, leading to a longer plasma half-life and greater exposure at the tumor site.[4][][11]

  • Provide Steric Shielding: The PEG moiety can create a protective "hydration shell" around the payload, enhancing systemic stability by reducing non-specific interactions with other blood components.[7]

The use of click chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a robust and specific method for linking the drug-linker complex to the antibody.[][13] This reaction is highly efficient, proceeds under mild, aqueous conditions, and forms a stable triazole linkage, ensuring the integrity of the ADC in circulation.[][14]

Experimental Workflow and Reaction Scheme

The overall strategy involves a three-stage process: modification of the antibody, activation and attachment of the drug to the this compound linker, and the final "click" conjugation of the two components.

ADC_Synthesis_Workflow cluster_0 Stage 1: Antibody Modification cluster_1 Stage 2: Drug-Linker Synthesis cluster_2 Stage 3: ADC Conjugation mAb Monoclonal Antibody (mAb) azide_mAb Azide-Modified mAb (mAb-N3) mAb->azide_mAb Lysine (B10760008) Modification azide_reagent Azide (B81097) Reagent (e.g., NHS-Azide) azide_reagent->azide_mAb ADC Final Antibody-Drug Conjugate (ADC) azide_mAb->ADC Click Chemistry (CuAAC) drug Cytotoxic Drug (with -COOH) alkyne_drug Alkyne-Drug Payload drug->alkyne_drug linker This compound linker->alkyne_drug Amide Coupling alkyne_drug->ADC catalyst Cu(I) Catalyst (CuSO4, Ligand, Ascorbate) catalyst->ADC

Caption: High-level workflow for ADC synthesis using this compound and click chemistry.

Detailed Experimental Protocols

Protocol 1: Preparation of Azide-Modified Antibody (mAb-N3)

This protocol describes the modification of antibody lysine residues to introduce azide functionalities.

  • Antibody Preparation: Dialyze the stock monoclonal antibody solution against phosphate-buffered saline (PBS), pH 7.4, to remove any amine-containing buffer components. Adjust the final concentration to 5-10 mg/mL.

  • Reagent Preparation: Prepare a fresh stock solution of an amine-reactive azide linker (e.g., Azido-PEG4-NHS Ester) in anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-20 mM.

  • Reaction Setup: In a reaction tube, add the azide-NHS ester solution to the antibody solution. A typical molar excess is 10-20 fold of the azide reagent over the antibody. The final concentration of DMSO in the reaction should not exceed 10% (v/v) to maintain antibody integrity.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted azide reagent and buffer-exchange the modified antibody into a suitable buffer (e.g., PBS, pH 7.4) using a desalting column or tangential flow filtration (TFF) with an appropriate molecular weight cutoff (e.g., 30 kDa).

  • Characterization: Confirm the introduction of azide groups using MALDI-TOF mass spectrometry (an increase in mass will be observed) or a fluorescent alkyne probe via a small-scale click reaction.

Protocol 2: Synthesis of Alkyne-Functionalized Drug Payload

This protocol details the conjugation of a carboxyl-containing cytotoxic drug to the this compound linker.

  • Reagent Preparation: Dissolve the carboxyl-containing cytotoxic drug in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

  • Carboxyl Activation: Add a 1.2 molar equivalent of a carbodiimide (B86325) coupling agent (e.g., EDC) and a 1.2 molar equivalent of an activator (e.g., NHS) to the drug solution. Stir the mixture for 30-60 minutes at room temperature to form the active NHS ester of the drug.

  • Amide Coupling: In a separate vial, dissolve this compound (1.0 molar equivalent) in the same solvent. Add this solution to the activated drug mixture. Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 molar equivalents) to facilitate the reaction.

  • Reaction and Monitoring: Allow the reaction to proceed for 4-12 hours at room temperature. Monitor the reaction progress by LC-MS to confirm the formation of the desired alkyne-drug product.

  • Purification: Once the reaction is complete, purify the alkyne-functionalized drug payload using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Protocol 3: CuAAC-Mediated ADC Synthesis

This is the final conjugation step where the alkyne-drug is "clicked" onto the azide-antibody.[14]

CuAAC_Mechanism Schematic of the CuAAC 'Click' Reaction mAb_N3 mAb-N3 (Azide-Antibody) ADC Antibody-Drug Conjugate (Stable Triazole Linkage) mAb_N3->ADC plus1 + Drug_Alkyne Drug-Linker-Alkyne Drug_Alkyne->ADC Catalyst Cu(I) Catalyst (from CuSO4 + Na-Ascorbate) + Ligand (e.g., THPTA) Catalyst->ADC

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for ADC synthesis.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of Copper(II) Sulfate (B86663) (CuSO4) in water.

    • Prepare a 200 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.

    • Prepare a fresh 100 mM stock solution of a reducing agent (e.g., Sodium Ascorbate) in water.

    • Prepare a 10-20 mM stock solution of the purified Alkyne-Drug Payload in DMSO.

  • Catalyst Pre-complexation: In a microcentrifuge tube, mix the CuSO4 and THPTA ligand solutions in a 1:2 molar ratio. Allow this to stand for 3-5 minutes to form the copper-ligand complex.

  • Reaction Setup:

    • In a larger reaction vessel, add the Azide-Modified Antibody (to a final concentration of 2-5 mg/mL).

    • Add the Alkyne-Drug Payload solution to the antibody. A 4-8 molar excess of the payload relative to the antibody is typical.

    • Add the pre-formed copper-ligand complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (typically 10-20 equivalents relative to the antibody).

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or 37°C, protected from light.

  • Purification: Upon completion, purify the ADC from excess reagents and unconjugated payload using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF). The final ADC should be stored in a formulation buffer (e.g., histidine, pH 6.0).

Protocol 4: ADC Purification and Characterization

Accurate characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC.[2][15]

  • Purification by Size Exclusion Chromatography (SEC):

    • Column: Use a high-resolution SEC column suitable for proteins (e.g., TSKgel G3000SWxl).

    • Mobile Phase: PBS, pH 7.4.

    • Detection: UV at 280 nm.

    • Purpose: To separate the high molecular weight ADC from unreacted drug-linker and other small molecules, and to quantify the level of aggregation.

  • Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy:

    • Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at a wavelength specific to the cytotoxic drug (e.g., λmax of the drug).

    • Calculate the concentrations of the antibody and the drug using their respective extinction coefficients via the Beer-Lambert law.

    • The average DAR is the molar ratio of the drug to the antibody.

  • Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC):

    • Column: A HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase: A gradient of decreasing salt concentration (e.g., from 1.5 M ammonium (B1175870) sulfate in sodium phosphate (B84403) buffer to 100% sodium phosphate buffer).

    • Detection: UV at 280 nm.

    • Purpose: To separate ADC species with different numbers of conjugated drugs (DAR 0, 2, 4, etc.), providing information on the distribution and heterogeneity of the product.[16]

  • Confirmation by Mass Spectrometry (MS):

    • Intact Mass Analysis: Deglycosylate the ADC using PNGase F, then analyze using LC-MS under denaturing conditions. This will confirm the mass of the light and heavy chains and allow for DAR calculation based on mass shifts.

    • Native MS: For some ADCs, analysis under native conditions can provide information on the intact ADC mass and DAR distribution while preserving non-covalent interactions.[2]

Data Presentation and Expected Results

Quantitative data from the synthesis and characterization steps should be carefully tabulated for analysis and comparison.

Table 1: Summary of Materials and Reagents

Reagent Supplier Purpose
Monoclonal Antibody (e.g., Trastuzumab) In-house/Commercial Targeting Vehicle
This compound Commercial Heterobifunctional Linker
Cytotoxic Payload (e.g., MMAE-COOH) Commercial Therapeutic Agent
Azido-PEG4-NHS Ester Commercial Antibody Modification
EDC / NHS Commercial Carboxyl Activation
Copper(II) Sulfate (CuSO4) Commercial CuAAC Catalyst
THPTA Ligand Commercial CuAAC Ligand
Sodium Ascorbate Commercial CuAAC Reducing Agent
PBS, pH 7.4 In-house/Commercial Buffer

| Anhydrous DMSO, DMF | Commercial | Solvent |

Table 2: Example ADC Characterization Data

Parameter Method Specification Result
Identity
Intact Mass (HC + LC) LC-MS Conforms to expected mass Conforms
Purity & Aggregation
Monomer Purity SEC-HPLC ≥ 95% 97.2%
High Molecular Weight Species SEC-HPLC ≤ 5% 2.8%
Drug Load
Average DAR UV-Vis 3.5 - 4.5 3.9
DAR Distribution HIC-HPLC DAR4 is primary species Conforms
Process Residuals

| Free Drug-Linker | RP-HPLC | < 1% | < 0.5% |

ADC Mechanism of Action

The ultimate goal of ADC synthesis is to create a therapeutic that selectively delivers a cytotoxic payload to cancer cells. The following diagram illustrates the generally accepted mechanism of action for an ADC.

ADC_MoA cluster_cell Target Cancer Cell cluster_extra Extracellular Space (Bloodstream) receptor Tumor Antigen (Receptor) endosome Endosome receptor->endosome Receptor-Mediated Endocytosis lysosome Lysosome endosome->lysosome Trafficking & Fusion dna DNA lysosome->dna Payload Release (e.g., linker cleavage) apoptosis Apoptosis (Cell Death) dna->apoptosis Payload induces DNA damage ADC ADC in Circulation ADC->receptor 1. Binding

Caption: Generalized signaling pathway for ADC internalization and payload-induced apoptosis.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with Propargyl-PEG1-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel therapeutic modalities. Polyethylene (B3416737) glycol (PEG)ylation is a widely adopted strategy to improve the biocompatibility, stability, and circulation half-life of nanoparticles by creating a hydrophilic protective layer that reduces opsonization and clearance by the mononuclear phagocyte system.[1][2] This protocol details the surface functionalization of carboxylated nanoparticles with Propargyl-PEG1-NH2, a heterobifunctional linker that introduces a terminal alkyne group onto the nanoparticle surface. This alkyne moiety serves as a versatile handle for subsequent "click chemistry" reactions, allowing for the covalent attachment of a wide array of molecules, including targeting ligands, imaging agents, and therapeutic payloads.[3]

The described methodology utilizes the robust and efficient 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxylic acid groups on the nanoparticle surface and the primary amine of the this compound linker.[4][5] This document provides a comprehensive, step-by-step protocol for the conjugation reaction, purification of the functionalized nanoparticles, and their subsequent characterization.

Data Presentation: Quantitative Analysis of PEGylation

The efficiency of nanoparticle PEGylation is a critical parameter that influences their in vivo behavior. The following table summarizes key quantitative data related to the surface functionalization of nanoparticles with PEG linkers, providing a reference for expected outcomes.

ParameterNanoparticle TypePEG LinkerMethod of QuantificationResultReference
PEG DensityGold Nanocages (30, 50, 60 nm)HS-PEG5000-NH2Fluorescamine-based assay0.61, 0.85, 1.36 PEG/nm²[6]
PEG DensityPRINT Hydrogel Nanoparticles (80 nm x 320 nm)Fluorescein-PEG5k-SCMFluorescence MeasurementBrush: 0.083 ± 0.006 PEG/nm², Mushroom: 0.028 ± 0.002 PEG/nm²[7]
Surface Charge (Zeta Potential)Itraconazole-loaded NanoparticlesPEGDynamic Light ScatteringReduced from -30.1 mV to -18.6 mV[8]
Hydrodynamic DiameterItraconazole-loaded NanoparticlesPEGDynamic Light ScatteringIncreased from 253 nm to 286 nm[8]
Immobilized Ligand ConcentrationAzido PEG silane (B1218182) immobilized MNPsPropargyl folateUV Spectrophotometry~0.172 mmol of folic acid per gram of MNPs[9]

Experimental Protocols

This section provides a detailed methodology for the surface functionalization of carboxylated nanoparticles with this compound.

Materials
  • Carboxylated Nanoparticles (e.g., iron oxide, gold, polymeric nanoparticles)

  • This compound (structure confirmed as a single ethylene (B1197577) glycol unit linker with a terminal propargyl and amine group)[3][10]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Solution: 50 mM Hydroxylamine or 1 M Tris-HCl, pH 8.0

  • Washing Buffer: PBS or deionized water

  • Purification system (e.g., tangential flow filtration, dialysis cassettes with appropriate molecular weight cutoff, size exclusion chromatography columns, or magnetic separator for magnetic nanoparticles)

Protocol for Surface Functionalization
  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.

    • Sonicate the suspension briefly to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Freshly prepare solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add EDC and Sulfo-NHS to the nanoparticle suspension. A typical molar ratio is a 2-5 fold excess of EDC and Sulfo-NHS relative to the estimated number of carboxyl groups on the nanoparticle surface.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming a more stable amine-reactive Sulfo-NHS ester.[5]

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To minimize side reactions, remove excess EDC and Sulfo-NHS by centrifuging the nanoparticles, carefully decanting the supernatant, and resuspending the pellet in fresh Coupling Buffer. Repeat this washing step twice. For nanoparticles that are difficult to pellet, dialysis or tangential flow filtration can be used.[11][12]

  • Conjugation with this compound:

    • Dissolve this compound in the Coupling Buffer.

    • Add the this compound solution to the activated nanoparticle suspension. The molar excess of the PEG linker can be varied to control the grafting density.[7]

    • Incubate the reaction mixture for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching of the Reaction:

    • Add the Quenching Solution to the reaction mixture to deactivate any unreacted Sulfo-NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of Functionalized Nanoparticles:

    • Remove unreacted this compound and byproducts using an appropriate purification method.

      • Tangential Flow Filtration (TFF): An efficient method for purifying larger batches of nanoparticles.[13]

      • Dialysis: A simple method for removing small molecule impurities. Use a dialysis membrane with a molecular weight cutoff (MWCO) significantly lower than the nanoparticle-PEG conjugate.[11]

      • Size Exclusion Chromatography (SEC): Separates the functionalized nanoparticles from smaller, unreacted molecules.[11]

      • Magnetic Decantation: For magnetic nanoparticles, a strong magnet can be used to pellet the particles, allowing for easy removal of the supernatant.[11]

    • Wash the purified nanoparticles multiple times with the Washing Buffer.

  • Storage:

    • Resuspend the final functionalized nanoparticles in an appropriate buffer (e.g., PBS) and store at 4°C.

Characterization of Functionalized Nanoparticles
  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the successful conjugation of the PEG linker. Look for the appearance of characteristic peaks corresponding to the amide bond formed (~1650 cm⁻¹) and potentially the alkyne group (~2100 cm⁻¹, though this can be a weak signal).[9][14]

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles before and after functionalization. An increase in hydrodynamic diameter is indicative of successful PEGylation.[8]

  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A change in zeta potential (often becoming more neutral) suggests successful surface modification.[8]

  • Transmission Electron Microscopy (TEM): To visualize the morphology and confirm the integrity of the nanoparticles after the functionalization process.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for the quantitative determination of PEG grafting density on the nanoparticle surface.[15]

Mandatory Visualization

Experimental Workflow for Surface Functionalization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing NP_prep Carboxylated Nanoparticle Dispersion Activation Activation of -COOH with EDC/Sulfo-NHS NP_prep->Activation Reagent_prep Prepare EDC/Sulfo-NHS & this compound Reagent_prep->Activation Conjugation Conjugation with This compound Activation->Conjugation Add PEG Linker Quenching Quenching of Reaction Conjugation->Quenching Purification Purification (TFF, Dialysis, SEC) Quenching->Purification Characterization Characterization (FTIR, DLS, Zeta) Purification->Characterization Final_Product Propargyl-Functionalized Nanoparticles Characterization->Final_Product EDC_NHS_Coupling NP_COOH Nanoparticle -COOH Intermediate Active O-acylisourea Intermediate NP_COOH->Intermediate + EDC EDC EDC->Intermediate NHS_Ester Amine-Reactive Sulfo-NHS Ester Intermediate->NHS_Ester + Sulfo_NHS Sulfo-NHS Sulfo_NHS->NHS_Ester Final_Conjugate Functionalized Nanoparticle -CO-NH-PEG1-Propargyl NHS_Ester->Final_Conjugate + PEG_NH2 This compound H2N- PEG_NH2->Final_Conjugate

References

Application Notes and Protocols: Conjugation of Propargyl-PEG1-NH2 to Carboxylic Acids on Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) linkers to small molecules is a widely employed strategy in drug development to enhance solubility, improve pharmacokinetic profiles, and provide a handle for further functionalization. Propargyl-PEG1-NH2 is a heterobifunctional linker featuring a primary amine for covalent attachment and a terminal alkyne (propargyl group) for subsequent "click chemistry" reactions.[1][2][3] This application note provides a detailed protocol for the conjugation of this compound to a carboxylic acid on a small molecule via amide bond formation using the common carbodiimide (B86325) coupling agents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Chemical Principle

The conjugation is achieved by forming a stable amide bond between the primary amine of this compound and the carboxylic acid of the small molecule. The direct reaction between a carboxylic acid and an amine is generally slow. Therefore, a coupling agent is used to activate the carboxylic acid.[4][5] The most common method involves the use of EDC, often in conjunction with NHS.[6][7]

The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group on the small molecule to form a highly reactive O-acylisourea intermediate.[7][8]

  • Amine Reaction: This intermediate can react directly with the primary amine of this compound. However, to improve reaction efficiency and the stability of the activated species, NHS is often added. The O-acylisourea intermediate reacts with NHS to form a more stable NHS ester. This NHS ester then efficiently reacts with the amine to form the desired amide bond, releasing NHS.[6][9]

Below is a diagram illustrating the chemical reaction pathway.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling Small_Molecule_COOH Small Molecule-COOH O_acylisourea O-acylisourea intermediate Small_Molecule_COOH->O_acylisourea + EDC EDC EDC NHS_ester NHS ester intermediate O_acylisourea->NHS_ester + NHS - EDC by-product NHS NHS Final_Product Small Molecule-PEG1-Propargyl (Amide Bond) NHS_ester->Final_Product + this compound - NHS Propargyl_PEG1_NH2 This compound

Caption: EDC/NHS coupling reaction pathway.

Experimental Protocols

This section provides a detailed protocol for the conjugation of this compound to a small molecule containing a carboxylic acid.

Materials
  • Small molecule with a carboxylic acid group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • DIPEA (N,N-Diisopropylethylamine) (optional, as a non-nucleophilic base)

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Stirring apparatus (e.g., magnetic stirrer and stir bar)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Purification system (e.g., HPLC, flash chromatography)

General Two-Step Conjugation Protocol

This protocol is a general guideline and may require optimization depending on the specific small molecule.[10][11]

  • Preparation:

    • Ensure all glassware is dry.

    • Work under an inert atmosphere (nitrogen or argon) to prevent moisture from interfering with the reaction.

    • Dissolve the small molecule containing the carboxylic acid in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Activation of Carboxylic Acid:

    • To the solution of the small molecule, add EDC (1.5-2.0 equivalents) and NHS (1.5-2.0 equivalents).

    • Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the NHS ester.[11]

  • Conjugation with this compound:

    • Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the reaction solvent.

    • Add the this compound solution to the activated small molecule mixture.

    • If the small molecule or the PEG-amine is in a salt form (e.g., HCl salt), a non-nucleophilic base like DIPEA (2-3 equivalents) can be added to neutralize the acid and facilitate the reaction.

    • Continue stirring the reaction at room temperature for 4 to 24 hours. The reaction progress can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

  • Quenching (Optional):

    • If desired, the reaction can be quenched by adding a small amount of water to hydrolyze any remaining active esters.

  • Purification:

    • Remove the solvent under reduced pressure.

    • The crude product can be purified using techniques such as flash column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC). The choice of purification method will depend on the properties of the small molecule and the conjugate. Common techniques for purifying PEGylated compounds include reversed-phase HPLC (RP-HPLC) and size-exclusion chromatography (SEC).[]

Experimental Workflow

The following diagram outlines the general workflow for the conjugation and purification process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Small Molecule-COOH in Anhydrous Solvent Activate Add EDC and NHS (Stir 30-60 min) Start->Activate Couple Add this compound (Stir 4-24h) Activate->Couple Monitor Monitor by LC-MS/TLC Couple->Monitor Monitor->Couple Incomplete Quench Quench Reaction (Optional) Monitor->Quench Complete Concentrate Remove Solvent Quench->Concentrate Purify Purify Conjugate (e.g., HPLC, Flash Chromatography) Concentrate->Purify Characterize Characterize Final Product (e.g., NMR, MS) Purify->Characterize G Start Reaction Issue? Low_Yield Low or No Product Formation Start->Low_Yield Yes Side_Products Multiple Side Products Observed Start->Side_Products Yes Check_Reagents Check Reagent Quality (EDC/NHS degradation) Low_Yield->Check_Reagents Check_Moisture Ensure Anhydrous Conditions Low_Yield->Check_Moisture Optimize_Stoichiometry Increase Equivalents of Coupling Reagents or Amine Low_Yield->Optimize_Stoichiometry Optimize_Time_Temp Increase Reaction Time or Temperature Low_Yield->Optimize_Time_Temp Check_pH Optimize pH of the Reaction Low_Yield->Check_pH Purification_Method Optimize Purification Strategy Side_Products->Purification_Method Protecting_Groups Consider Protecting Groups for Other Reactive Functionalities Side_Products->Protecting_Groups

References

Application Notes and Protocols: Amine-Reactive Chemistry Using Propargyl-PEG1 at Physiological pH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of biomolecules is a cornerstone of modern biotechnology and drug development. Propargyl-PEG1-NHS ester is a heterobifunctional linker that enables the covalent attachment of a terminal alkyne to primary amine-containing molecules such as proteins, peptides, and antibodies.[1][2][3][4] This linker contains a short polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and provides steric spacing.[1][2] The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines at physiological to slightly alkaline pH to form a stable amide bond.[1][4][5][6] The propargyl group (a terminal alkyne) then allows for subsequent modification through "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), providing a versatile platform for bioconjugation.[1][7][8][9]

These application notes provide an overview of the amine-reactive chemistry of Propargyl-PEG1-NHS ester and detailed protocols for its use in modifying biomolecules.

Principle of Reaction

The conjugation of Propargyl-PEG1-NHS ester to a biomolecule containing a primary amine, such as the side chain of a lysine (B10760008) residue, proceeds via a nucleophilic acyl substitution reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[5]

The reaction is most efficient at a pH range of 7.2 to 8.5.[1][5] Below this range, the primary amine is likely to be protonated, rendering it non-nucleophilic.[10][11][12] Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall yield of the desired conjugate.[5][10][11]

cluster_reactants Reactants cluster_products Products Propargyl-PEG1-NHS_ester Propargyl-PEG1-NHS Ester Conjugate Biomolecule-NH-CO-PEG1-Propargyl Propargyl-PEG1-NHS_ester->Conjugate + Biomolecule Biomolecule-NH₂ Biomolecule->Conjugate pH 7.2-8.5 NHS N-hydroxysuccinimide Conjugate->NHS +

Caption: Reaction of Propargyl-PEG1-NHS Ester with a primary amine.

Applications

The dual reactivity of Propargyl-PEG1-NHS ester makes it a versatile tool for a variety of applications in research and drug development:

  • Bioconjugation: Introduction of an alkyne handle onto proteins, peptides, and other biomolecules for subsequent "click" reactions.[1][7] This allows for the attachment of reporter molecules (e.g., fluorescent dyes, biotin), polyethylene glycol (PEGylation) for improved pharmacokinetics, or other functional moieties.[13]

  • Antibody-Drug Conjugates (ADCs): As a linker to attach cytotoxic drugs to antibodies.[9][13][14] The NHS ester allows for conjugation to lysine residues on the antibody, and the alkyne group can be used to attach the drug payload.

  • PROTACs Development: Used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins.[8]

  • Surface Modification: Immobilization of biomolecules onto amine-functionalized surfaces for applications in diagnostics and biomaterials.[1]

Quantitative Data Summary

The efficiency of the labeling reaction with Propargyl-PEG1-NHS ester is dependent on several factors, including the concentration of the biomolecule, the molar excess of the NHS ester, the pH, and the reaction time. The following tables provide representative data for typical labeling reactions.

Table 1: Effect of pH on Labeling Efficiency

pHRelative Labeling Efficiency (%)NHS Ester Half-life in Aqueous Solution
6.0LowLong
7.0Moderate~4-5 hours at 0°C
7.5HighShorter
8.0HighShort
8.5Optimal~10 minutes at 4°C
> 9.0DecreasingVery Short

Table 2: Recommended Molar Excess of Propargyl-PEG1-NHS Ester for Protein Labeling

Desired Degree of LabelingRecommended Molar Excess (NHS Ester : Protein)
1-2 labels per protein5-10 fold
3-5 labels per protein10-20 fold
>5 labels per protein>20 fold (optimization required)

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with Propargyl-PEG1-NHS Ester

This protocol describes a general method for labeling a protein containing accessible primary amines with Propargyl-PEG1-NHS ester.

Materials:

  • Protein to be labeled

  • Propargyl-PEG1-NHS ester

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare the Propargyl-PEG1-NHS Ester Stock Solution: Immediately before use, dissolve the Propargyl-PEG1-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Reaction Setup: While gently vortexing the protein solution, add the desired molar excess of the dissolved Propargyl-PEG1-NHS ester.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 1 hour, or at 4°C for 2 to 4 hours.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess reagent and byproducts (e.g., hydrolyzed NHS ester, N-hydroxysuccinimide) by dialysis against a suitable buffer (e.g., PBS) or by using size-exclusion chromatography.

  • Characterization: Characterize the resulting conjugate to determine the degree of labeling using methods such as mass spectrometry or by reacting the alkyne handle with an azide-containing fluorescent probe followed by spectrophotometric analysis.

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) add_nhs Add NHS Ester to Protein Solution prep_protein->add_nhs prep_nhs Prepare Propargyl-PEG1-NHS Ester (10 mg/mL in DMF/DMSO) prep_nhs->add_nhs incubate Incubate (RT for 30-60 min or 4°C for 2-4h) add_nhs->incubate quench Quench Reaction (Add Quenching Buffer) incubate->quench purify Purify Conjugate (Dialysis or SEC) quench->purify characterize Characterize Conjugate (Mass Spec, etc.) purify->characterize

Caption: Workflow for protein labeling with Propargyl-PEG1-NHS Ester.
Protocol 2: Subsequent Click Chemistry Reaction

This protocol outlines a general procedure for reacting the alkyne-modified biomolecule with an azide-containing molecule.

Materials:

  • Alkyne-modified biomolecule

  • Azide-containing molecule (e.g., Azide-fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris-buffered saline (TBS)

Procedure:

  • Prepare a solution of the alkyne-modified biomolecule in TBS.

  • Add the azide-containing molecule to the solution. A 2-5 fold molar excess over the alkyne is typically sufficient.

  • Prepare fresh solutions of CuSO₄ and sodium ascorbate.

  • Add CuSO₄ and sodium ascorbate to the reaction mixture to final concentrations of approximately 1 mM and 5 mM, respectively.

  • Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent azide.

  • Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts.

cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Click Chemistry Biomolecule Biomolecule-NH₂ Alkyne_Biomolecule Alkyne-Biomolecule Biomolecule->Alkyne_Biomolecule Propargyl_NHS Propargyl-PEG1-NHS Ester Propargyl_NHS->Alkyne_Biomolecule Final_Conjugate Final Conjugate Alkyne_Biomolecule->Final_Conjugate Cu(I) catalyst Azide_Molecule Azide-Molecule Azide_Molecule->Final_Conjugate

Caption: Orthogonal bioconjugation strategy.

References

Application Notes and Protocols: Immobilizing Enzymes on Solid Supports with Propargyl-PEG1-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme immobilization is a critical technique that enhances the stability, reusability, and applicability of enzymes in various industrial and therapeutic processes.[1][2] By confining enzymes to a solid support, their separation from the reaction mixture is simplified, enabling continuous operation and preventing product contamination.[3][4] Among the various immobilization strategies, covalent attachment through bioorthogonal "click chemistry" offers high specificity, efficiency, and the formation of a stable, inert triazole linkage.[5]

This document provides detailed protocols for immobilizing enzymes onto solid supports using the heterobifunctional linker, Propargyl-PEG1-NH2 . This linker leverages two distinct chemical functionalities:

  • An amine (NH2) group for initial covalent attachment to a functionalized solid support (e.g., carboxylated surfaces).

  • A propargyl (terminal alkyne) group for the subsequent, highly specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with an azide-modified enzyme.[6]

This two-stage approach allows for a controlled, site-specific immobilization that can preserve the enzyme's catalytic activity. These protocols are designed for researchers in biotechnology, pharmaceuticals, and diagnostics who require robust and efficient methods for creating reusable biocatalysts.

Principle of the Method

The immobilization strategy involves two primary chemical stages:

  • Support Functionalization: The amine group of the this compound linker is covalently attached to a solid support material that has been activated. A common method is the reaction between the linker's primary amine and a carboxylated support (e.g., magnetic beads, agarose (B213101) resin) activated by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) chemistry. This forms a stable amide bond, resulting in a support surface decorated with terminal alkyne groups.

  • Enzyme Immobilization via CuAAC: An enzyme, which has been previously modified to contain an azide (B81097) group, is then covalently linked to the propargyl-functionalized support. The reaction is a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the copper catalyst facilitates the formation of a stable 1,2,3-triazole ring, covalently and irreversibly immobilizing the enzyme.[7] The use of a copper-protecting ligand like THPTA is recommended to stabilize the Cu(I) oxidation state and protect the enzyme from oxidative damage.[8]

Visualization of Workflow and Chemistry

Experimental Workflow

G cluster_prep Stage 1: Support Preparation cluster_immob Stage 2: Enzyme Immobilization cluster_analysis Stage 3: Characterization Support Carboxylated Solid Support Activation Activate with EDC/NHS Support->Activation LinkerAdd Add this compound Linker Activation->LinkerAdd Wash1 Wash to Remove Excess Linker LinkerAdd->Wash1 PropargylSupport Propargyl-Functionalized Support Wash1->PropargylSupport CuAAC Perform CuAAC Reaction: + Azide-Enzyme + CuSO4/Ligand + Sodium Ascorbate PropargylSupport->CuAAC AzideEnzyme Azide-Modified Enzyme AzideEnzyme->CuAAC Wash2 Wash to Remove Unbound Enzyme CuAAC->Wash2 ImmobilizedEnzyme Immobilized Enzyme on Support Wash2->ImmobilizedEnzyme ActivityAssay Activity Assay ImmobilizedEnzyme->ActivityAssay StabilityTest Stability & Reusability Testing ImmobilizedEnzyme->StabilityTest

Fig. 1: Experimental workflow for enzyme immobilization.
Chemical Reaction Pathway

G cluster_0 Stage 1: Support Functionalization via Amide Coupling cluster_1 Stage 2: Immobilization via CuAAC Click Chemistry Support Support-COOH PropargylSupport Support-CO-NH-PEG-Propargyl Support->PropargylSupport + Linker EDC, NHS pH 7.4 Linker H₂N-PEG-Propargyl Enzyme Enzyme-N₃ ImmobilizedEnzyme Immobilized Enzyme PropargylSupport2 Support-CO-NH-PEG-Propargyl PropargylSupport2->ImmobilizedEnzyme + Enzyme-N₃ CuSO₄, Ligand Sodium Ascorbate

References

Application Notes and Protocols for Fluorescent Labeling with Propargyl-PEG1-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG1-NH2 is a versatile bifunctional linker molecule designed for the fluorescent labeling of biomolecules. It features a primary amine (-NH2) for covalent attachment to target molecules and a terminal alkyne group for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This two-step approach allows for the stable conjugation of a wide array of fluorescent dyes to proteins, peptides, antibodies, and other biomolecules containing accessible primary amines.

These application notes provide a comprehensive guide to the experimental setup for fluorescent labeling using this compound, including detailed protocols, data presentation, and workflow visualization.

Principle of the Labeling Strategy

The fluorescent labeling strategy using this compound involves two sequential chemical reactions:

  • Amine Coupling: The primary amine of this compound is covalently linked to a primary amine on the target biomolecule (e.g., the ε-amino group of a lysine (B10760008) residue) through the formation of a stable amide bond. This is typically achieved using N-hydroxysuccinimide (NHS) ester chemistry.[1][2][3]

  • Click Chemistry: The terminal alkyne group of the now-conjugated Propargyl-PEG linker is then reacted with an azide-modified fluorescent dye via CuAAC. This reaction is highly specific, efficient, and biocompatible, resulting in a stable triazole linkage.

This modular approach offers significant flexibility in the choice of fluorescent probes and allows for precise control over the labeling process.

Data Presentation

Table 1: Properties of Common Azide-Activated Fluorescent Dyes

The selection of a suitable fluorescent dye is critical for any labeling experiment and depends on the specific application and available instrumentation. The following table summarizes the key spectral properties of a selection of commercially available azide-activated fluorescent dyes compatible with the described protocol.[4][5][6][7]

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldExtinction Coefficient (cm⁻¹M⁻¹)
Alexa Fluor 488 Azide4955190.92>65,000
Cy3 Azide5505700.15150,000
Alexa Fluor 546 Azide5565730.79104,000
Alexa Fluor 555 Azide555565-150,000
DyLight 594 Azide593618-80,000
Alexa Fluor 647 Azide6506680.33239,000
DyLight 650 Azide652672-250,000
Atto633 Azide629657-130,000
Atto700 Azide690725-120,000

Note: Quantum yield and extinction coefficient values can vary depending on the solvent and conjugation state. Please refer to the manufacturer's specifications for the most accurate information.

Table 2: Recommended Reaction Conditions for NHS Ester-Amine Coupling

The efficiency of the initial conjugation of this compound to the target biomolecule is influenced by several factors. The following table provides a starting point for optimizing the reaction conditions.[1][2][8][9]

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal pH for the reaction of NHS esters with primary amines.[1][9]
Buffer Phosphate (B84403), Carbonate-Bicarbonate, HEPES, BorateAvoid buffers containing primary amines (e.g., Tris) as they will compete in the reaction.[1][9]
Molar Ratio (NHS-ester:Biomolecule) 5:1 to 20:1The optimal ratio should be determined empirically for each biomolecule.
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can help to minimize protein degradation.
Reaction Time 30 minutes to 4 hoursCan be extended to overnight at 4°C.[8]
Solvent for NHS ester DMSO or DMF (amine-free)The NHS ester should be dissolved immediately before use.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Primary Amine-Containing Biomolecule

This protocol describes the first step of the labeling process, where the this compound linker is attached to the target biomolecule.

Materials:

  • This compound

  • Target biomolecule (e.g., protein, peptide) with accessible primary amines

  • N,N'-Disuccinimidyl carbonate (DSC) or other NHS ester activation reagent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Activate this compound with an NHS ester:

    • Dissolve this compound and a 1.2-fold molar excess of DSC in anhydrous DMF or DMSO.

    • Add a 2-fold molar excess of a non-nucleophilic base (e.g., triethylamine).

    • Stir the reaction at room temperature for 4-6 hours to form the NHS ester of Propargyl-PEG1.

  • Prepare the Biomolecule:

    • Dissolve the target biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the activated Propargyl-PEG1-NHS ester solution to the biomolecule solution. A 10 to 20-fold molar excess of the linker is a good starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the excess linker and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.

Protocol 2: Fluorescent Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the second step, where the propargyl-modified biomolecule is labeled with an azide-functionalized fluorescent dye.

Materials:

  • Propargyl-modified biomolecule (from Protocol 1)

  • Azide-activated fluorescent dye

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., reversed-phase HPLC, FPLC)[10][11][12]

Procedure:

  • Prepare Stock Solutions:

    • Copper(II) Sulfate: Prepare a 10 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water.

    • Ligand (THPTA or TBTA): Prepare a 10 mM stock solution in DMSO or water.

    • Azide-Dye: Prepare a 10 mM stock solution in DMSO.

  • Click Reaction:

    • In a microcentrifuge tube, combine the propargyl-modified biomolecule (e.g., at a final concentration of 10-100 µM) with a 2-5 fold molar excess of the azide-dye.

    • Add the copper-chelating ligand to the reaction mixture to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 0.1-0.5 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the fluorescently labeled biomolecule from excess dye and reaction components using reversed-phase HPLC or a suitable FPLC column (e.g., size-exclusion or ion-exchange).[10][11][12]

Protocol 3: Characterization of the Fluorescently Labeled Biomolecule

1. UV-Vis Spectroscopy:

  • Measure the absorbance of the purified conjugate at the absorbance maximum of the biomolecule (e.g., 280 nm for proteins) and the absorbance maximum of the fluorescent dye.[13][14]

  • Calculate the degree of labeling (DOL) using the Beer-Lambert law and the extinction coefficients of the biomolecule and the dye.

2. Mass Spectrometry:

  • Confirm the successful conjugation and determine the exact mass of the fluorescently labeled biomolecule using techniques such as ESI-MS or MALDI-TOF.[15] This will verify the addition of the Propargyl-PEG1 linker and the fluorescent dye.

Mandatory Visualization

Experimental Workflow Diagram

FluorescentLabelingWorkflow cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: Click Chemistry cluster_step3 Step 3: Characterization Biomolecule Biomolecule (with Primary Amine) Conjugation Conjugation Reaction (pH 7.2-8.5) Biomolecule->Conjugation PropargylPEG_NHS This compound + NHS Ester Activation PropargylPEG_NHS->Conjugation PropargylBiomolecule Propargyl-Modified Biomolecule Conjugation->PropargylBiomolecule Purification1 Purification 1 (e.g., SEC, Dialysis) PropargylBiomolecule->Purification1 PurifiedPropargylBiomolecule Purified Propargyl- Modified Biomolecule Purification1->PurifiedPropargylBiomolecule ClickReaction CuAAC Click Reaction (CuSO4, NaAsc, Ligand) PurifiedPropargylBiomolecule->ClickReaction AzideDye Azide-Fluorescent Dye AzideDye->ClickReaction LabeledBiomolecule Fluorescently Labeled Biomolecule ClickReaction->LabeledBiomolecule Purification2 Purification 2 (e.g., RP-HPLC, FPLC) LabeledBiomolecule->Purification2 PurifiedLabeledBiomolecule Purified Labeled Biomolecule Purification2->PurifiedLabeledBiomolecule UVVis UV-Vis Spectroscopy (Degree of Labeling) PurifiedLabeledBiomolecule->UVVis MassSpec Mass Spectrometry (Mass Confirmation) PurifiedLabeledBiomolecule->MassSpec

Caption: Workflow for fluorescent labeling using this compound.

Signaling Pathway Diagram (Illustrative Example)

The following diagram illustrates a hypothetical signaling pathway where a fluorescently labeled antibody, prepared using the described methods, is used to visualize a cell surface receptor.

SignalingPathway LabeledAntibody Fluorescently Labeled Antibody (Ab-Dye) Binding Binding LabeledAntibody->Binding targets Receptor Cell Surface Receptor Receptor->Binding CellMembrane Cell Membrane Internalization Receptor-Mediated Internalization Binding->Internalization SignalingCascade Downstream Signaling Cascade Binding->SignalingCascade Endosome Endosome Internalization->Endosome trafficking CellularResponse Cellular Response SignalingCascade->CellularResponse leads to

Caption: Visualizing receptor binding and internalization with a labeled antibody.

References

Troubleshooting & Optimization

How to improve low yield in Propargyl-PEG1-NH2 conjugation reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of conjugation reactions involving Propargyl-PEG1-NH2. This process typically involves forming a stable amide bond between the primary amine of the PEG linker and an activated carboxylic acid (such as an N-hydroxysuccinimide, or NHS, ester) on a target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in this compound conjugation reactions?

Low conjugation efficiency typically stems from four main areas:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly reduce yield. The pH is especially critical as it affects both the reactivity of the amine and the stability of the activated ester.[1][2]

  • Reagent Quality and Stoichiometry: The primary issue is the degradation of the activated ester (e.g., NHS ester) on your target molecule due to hydrolysis.[3] An inappropriate molar ratio of the PEG-amine to the target molecule can also lead to poor outcomes.[2]

  • Buffer Composition: The presence of competing primary amines (e.g., Tris buffer) in the reaction mixture will directly inhibit the desired reaction.[3][4]

  • Inefficient Purification: Significant loss of the final conjugated product during purification steps can result in a low final yield.[2]

Q2: What is the optimal pH for conjugating this compound to an NHS-activated molecule?

The optimal pH range for the reaction is between 7.2 and 8.5.[3][4] A pH of 8.3-8.5 is often recommended as the ideal balance.[4] This ensures the primary amine of the this compound is sufficiently deprotonated and nucleophilic for the reaction to proceed, while minimizing the competing hydrolysis of the NHS ester.[1][4] At a pH below 7, the amine group is mostly protonated (-NH3+) and non-nucleophilic, drastically slowing the reaction.[1] Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, reducing the amount of activated ester available to react with the PEG-amine.[3][4]

Q3: Which buffers are compatible with this conjugation chemistry, and which should be avoided?

  • Compatible Buffers: Amine-free buffers are essential. Recommended options include Phosphate-Buffered Saline (PBS), HEPES, Carbonate-Bicarbonate, and Borate buffers.[3][4]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), must be avoided.[2][3] These buffers will compete with the this compound for reaction with the NHS ester, severely reducing conjugation efficiency. If your target molecule is in an incompatible buffer, a buffer exchange step via dialysis or gel filtration is required before starting the conjugation.[4]

Q4: How should I handle and store this compound and the activated target molecule?

This compound should be stored at -20°C or -80°C, protected from light and moisture.[5] NHS esters are highly sensitive to moisture.[4] It is crucial to equilibrate the NHS-activated molecule to room temperature in a desiccator before opening to prevent condensation. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[4][6]

Q5: What is the main side reaction, and how can it be minimized?

The primary competing side reaction is the hydrolysis of the NHS ester on the target molecule, which deactivates it. The rate of hydrolysis is highly dependent on pH, increasing as the pH rises.[1][3] To minimize this:

  • Work quickly once the NHS-activated molecule is in an aqueous solution.

  • Maintain the reaction pH within the optimal 7.2-8.5 range.[4]

  • Use a sufficient molar excess of this compound to favor the aminolysis reaction over hydrolysis.

Even with a large molar excess of an NHS ester, side reactions with hydroxyl-containing amino acids (serine, threonine, tyrosine) can occur, forming unstable ester linkages.[7][8][9] These can typically be reversed with specific post-reaction treatments if necessary.[7]

Q6: How can I effectively monitor the reaction and purify the final conjugate?

  • Reaction Monitoring: The reaction progress can be monitored using techniques like High-Performance Liquid Chromatography (HPLC), which can separate the starting materials from the conjugated product.[10][11] A combination of Size-Exclusion (SEC) and Reversed-Phase (RP-HPLC) chromatography can be particularly effective for analyzing the reaction mixture.[10][12]

  • Purification: The choice of purification method depends on the size and properties of the conjugate.

    • Size Exclusion Chromatography (SEC): This is one of the most common and effective methods for removing unreacted PEG and other small molecules from the larger conjugated product.[][14][15]

    • Ion Exchange Chromatography (IEX): This technique is highly effective for separating PEGylated proteins from un-PEGylated ones, as the PEG chains can shield surface charges, altering the molecule's interaction with the IEX resin.[][14]

    • Dialysis or Ultrafiltration: These methods are useful for removing small molecule impurities and for buffer exchange, but may not be as effective at separating species of similar sizes.[16]

Troubleshooting Summary

ProblemPossible CauseRecommended Solution
Low or No Conjugate Formation Hydrolysis of NHS Ester: Reagent on the target molecule was deactivated by moisture.Ensure proper storage and handling of the NHS-activated molecule.[4] Prepare solutions in anhydrous DMSO/DMF immediately before use.[6]
Incorrect Buffer pH: pH is too low (<7.2), leaving the amine protonated and unreactive.Verify the reaction buffer pH is within the optimal 7.2-8.5 range.[4]
Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the PEG-amine.Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES) before the reaction.[2]
Low Yield Suboptimal Molar Ratio: Insufficient excess of this compound.Optimize the molar ratio of PEG-amine to the target molecule. A 10- to 50-fold molar excess of the PEG linker may be necessary, depending on reactant concentrations.[4]
Reaction Time/Temperature: Conditions are not optimized.Incubate for 30-120 minutes at room temperature or 2-4 hours at 4°C.[4] Longer times at lower temperatures can sometimes improve yield.[2]
Precipitation of Reactants High Concentration of Organic Solvent: The target molecule is sensitive to the solvent used for the reagents.Keep the final concentration of DMSO or DMF in the reaction mixture below 10%.[4]
Aggregation: High degree of conjugation or inherent properties of the molecule.Reduce the molar excess of the reactants.[2] Consider using a longer PEG chain to improve solubility.[2]

Quantitative Data on Reaction Parameters

The success of the conjugation is a competition between the desired reaction with the amine (aminolysis) and the undesired reaction with water (hydrolysis).

Table 1: Effect of pH on the Stability of NHS Esters This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the half-life of the reactive ester decreases due to an accelerated rate of hydrolysis.[1][3]

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
8.025~30 minutes
8.525~15 minutes
8.6410 minutes

Data compiled from sources.[1][3] Actual half-life may vary depending on the specific molecule and buffer conditions.

Table 2: Relative Rates of Aminolysis vs. Hydrolysis While hydrolysis increases with pH, the desired amidation reaction is more significantly accelerated, leading to a higher yield at the optimal pH.[1]

pHRelative Rate of AminolysisRelative Rate of HydrolysisOutcome
< 7.0Very LowLowVery slow reaction due to protonated amine.[1]
7.2 - 8.5HighModerateOptimal range for efficient conjugation.[4]
> 8.5HighVery HighDecreased yield as hydrolysis outcompetes aminolysis.[3][4]

Visual Guides

G cluster_reactants Reactants cluster_products Products Propargyl_PEG This compound Target_NHS Target-Molecule-NHS Conjugate Propargyl-PEG1-Target (Stable Amide Bond) Propargyl_PEG->Conjugate + Target_NHS->Conjugate NHS_byproduct NHS

Caption: Reaction scheme for this compound conjugation.

G Target_NHS Target-Molecule-NHS Conjugate Desired Product (Amide Bond) Target_NHS->Conjugate Aminolysis (Desired Reaction) Hydrolyzed Inactive Byproduct (Hydrolyzed Ester) Target_NHS->Hydrolyzed Hydrolysis (Competing Reaction) Amine This compound Amine->Conjugate Water H2O (Buffer) Water->Hydrolyzed

Caption: Competing reactions in the conjugation process.

G Start Low Conjugation Yield Check_pH Is pH between 7.2 and 8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagents Are reagents fresh? (Especially NHS-activated molecule) Check_Buffer->Check_Reagents Yes Buffer_Exchange Buffer exchange to PBS or HEPES Check_Buffer->Buffer_Exchange No Check_Ratio Optimize Molar Ratio (10x to 50x excess of PEG-Amine) Success Improved Yield Check_Ratio->Success Check_Reagents->Check_Ratio Yes Use_Fresh Use fresh, unhydrolyzed activated molecule Check_Reagents->Use_Fresh No Adjust_pH->Check_Buffer Buffer_Exchange->Check_Reagents Use_Fresh->Check_Ratio

Caption: A logical workflow for troubleshooting low conjugation yield.

Experimental Protocols

Protocol 1: General Conjugation of this compound to an NHS-Activated Protein

This protocol provides a general guideline. Optimal conditions, particularly molar ratios, may need to be determined empirically.

Materials:

  • Protein with NHS-ester functional group in amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Reaction Buffer: PBS, pH 7.2-8.5.

Procedure:

  • Prepare Protein Solution: Ensure the protein solution is in an amine-free buffer (e.g., PBS, pH 7.4). The concentration should ideally be 1-10 mg/mL.[2] If necessary, perform a buffer exchange.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a known concentration (e.g., 10-50 mM).

  • Initiate Conjugation: Add the desired molar excess (e.g., start with a 20-fold molar excess) of the this compound stock solution to the protein solution. Gently mix immediately. The final concentration of the organic solvent should ideally be below 10% to avoid protein precipitation.[4]

  • Incubate: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.[4] Gentle mixing during incubation can be beneficial.

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[3][4] Incubate for an additional 15-30 minutes at room temperature to ensure any remaining active NHS esters are deactivated.

  • Purify Conjugate: Proceed immediately to purification to separate the labeled protein from excess PEG reagent and quenched byproducts.

Protocol 2: Purification of PEGylated Conjugate using Size Exclusion Chromatography (SEC)

Materials:

  • Quenched reaction mixture.

  • SEC column with an appropriate molecular weight cutoff to separate the conjugate from the smaller, unreacted this compound.

  • SEC Running Buffer (e.g., PBS, pH 7.4).

  • HPLC or FPLC system with a UV detector (e.g., monitoring at 280 nm for proteins).

Procedure:

  • Equilibrate Column: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer until a stable baseline is achieved.

  • Load Sample: Load the quenched reaction mixture onto the column. The volume should not exceed the manufacturer's recommendation for the specific column (typically 1-5% of the column volume).

  • Elute and Collect Fractions: Elute the sample with the SEC Running Buffer at the recommended flow rate. The larger, conjugated protein will elute first, followed by smaller molecules like the unreacted PEG-amine and components of the quenching buffer.[]

  • Analyze Fractions: Monitor the elution profile using the UV detector. Collect fractions corresponding to the peak of the conjugated product.

  • Pool and Concentrate: Analyze the collected fractions for purity (e.g., by SDS-PAGE or analytical SEC). Pool the fractions containing the pure conjugate and concentrate if necessary using an appropriate method like centrifugal ultrafiltration.

References

Troubleshooting poor solubility of Propargyl-PEG1-NH2 conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG1-NH2 conjugates. The information is designed to address common challenges, particularly those related to solubility, encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving my this compound conjugate. What are the recommended solvents?

A1: this compound and its conjugates can exhibit variable solubility depending on the properties of the molecule it is conjugated to. For the this compound linker itself, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent.[1] It is often advised to use fresh, anhydrous DMSO as PEG compounds can be hygroscopic. For PEGylated compounds in general, other organic solvents such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are also frequently used.[2][3] While PEG linkers are designed to enhance aqueous solubility, the solubility of the final conjugate in aqueous buffers like PBS will largely depend on the properties of the conjugated molecule.[4]

Q2: My this compound conjugate won't dissolve completely, even in DMSO. What can I do?

A2: If you are experiencing poor solubility in DMSO, gentle heating and/or ultrasonication can be effective in aiding dissolution.[1] It is crucial to ensure your DMSO is of high quality and anhydrous. If the conjugate is intended for use in aqueous buffers, a common strategy is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the desired aqueous medium.

Q3: Can I dissolve my this compound conjugate directly in water or PBS?

A3: While the PEG component of the linker is intended to improve hydrophilicity, direct dissolution in aqueous buffers may be challenging, especially at high concentrations.[4][5] The overall solubility will be heavily influenced by the conjugated molecule. It is generally recommended to first create a stock solution in an organic solvent like DMSO and then perform a stepwise dilution into the aqueous buffer.

Q4: How should I store my this compound and its conjugates?

A4: For long-term storage, it is recommended to store this compound at -20°C, protected from light.[1] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month, also protected from light.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Troubleshooting Guide

Issue Possible Cause Recommendation
Poor or incomplete dissolution of the conjugate The overall hydrophobicity of the conjugated molecule is high.Prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO, DMF, or DCM.[2][3] Use ultrasonication or gentle warming to aid dissolution.
The solvent is not of high enough quality.Use fresh, anhydrous DMSO, as PEG compounds can be hygroscopic.
The concentration is too high for the chosen solvent.Try dissolving a smaller amount of the conjugate or increasing the volume of the solvent.
Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer (e.g., PBS). The final concentration in the aqueous buffer is above the solubility limit of the conjugate.Decrease the final concentration of the conjugate in the aqueous buffer.
The percentage of organic solvent in the final aqueous solution is too low.Optimize the ratio of the organic co-solvent to the aqueous buffer. Sometimes, a small percentage of DMSO can help maintain solubility.
The pH of the aqueous buffer is not optimal for the conjugate's solubility.Adjust the pH of the buffer. The solubility of molecules with amine groups can be pH-dependent.
The conjugate appears oily or as a low-melting solid. This is a common physical state for some short-chain PEG reagents.To facilitate handling, prepare a stock solution in a suitable organic solvent like DMSO or DMF.[6]

Quantitative Data Summary

The solubility of this compound conjugates is highly dependent on the conjugated partner. The following table summarizes known solubility data for this compound and a closely related compound, Propargyl-PEG1-NHS ester.

Compound Solvent Solubility Notes
This compoundDMSO100 mg/mL (1008.78 mM)Ultrasonication may be needed. Use of newly opened DMSO is recommended due to its hygroscopic nature.[1]
Propargyl-PEG1-NHS esterDMSO≥ 100 mg/mL (444.05 mM)The "≥" indicates that it is soluble, but the saturation point is not known.[7]
Propargyl-PEG1-NHS esterDichloromethane (DCM)Highly soluble-
Propargyl-PEG1-NHS esterDimethylformamide (DMF)Highly soluble-
Propargyl-PEG8-amineWater, DMSO, DCM, DMFSolubleThis longer-chain PEG amine shows good solubility in a range of solvents.[3]

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound Conjugates
  • Preparation of Stock Solution:

    • Accurately weigh the desired amount of the this compound conjugate.

    • In a chemical fume hood, add a sufficient volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-100 mg/mL).

    • If dissolution is slow, vortex the solution and sonicate the vial in a water bath for 5-10 minutes. Gentle warming can also be applied.

  • Dilution into Aqueous Buffer:

    • To prepare a working solution in an aqueous buffer (e.g., PBS), perform a serial dilution of the DMSO stock solution.

    • Add the DMSO stock solution dropwise to the vortexing aqueous buffer to avoid precipitation.

    • The final concentration of DMSO in the aqueous solution should be kept to a minimum, typically below 1%, to avoid solvent effects in biological assays.

Protocol 2: General Workflow for PROTAC Synthesis using this compound

This protocol outlines a two-step synthesis of a PROTAC, involving an initial amide bond formation followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[5][8]

  • Step 1: Amide Coupling of the First Ligand

    • Dissolve the first ligand (containing a carboxylic acid) and this compound in an anhydrous solvent such as DMF.

    • Add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

    • Stir the reaction at room temperature until completion, which can be monitored by LC-MS.

    • Purify the resulting ligand-linker intermediate using an appropriate method, such as preparative HPLC.

  • Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

    • Dissolve the purified ligand-linker intermediate (now containing a propargyl group) and the second ligand (containing an azide (B81097) group) in a suitable solvent mixture (e.g., t-BuOH/H2O).

    • Add a copper(II) sulfate (B86663) solution and a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) catalyst in situ.[9]

    • Stir the reaction at room temperature. The reaction progress can be monitored by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Protocol 3: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of a drug to an antibody via the this compound linker, followed by click chemistry.

  • Step 1: Antibody Modification

    • Modify the antibody to introduce an azide group. This can be achieved by reacting the antibody with an azide-containing NHS ester.

  • Step 2: Drug-Linker Conjugation

    • Conjugate the cytotoxic drug (containing a carboxylic acid) to the amine group of this compound using carbodiimide (B86325) chemistry (e.g., with EDC and NHS).

    • Purify the drug-linker conjugate.

  • Step 3: Click Chemistry Conjugation to the Antibody

    • React the azide-modified antibody with the propargyl-functionalized drug-linker conjugate using a copper-catalyzed click chemistry reaction as described in Protocol 2, Step 2.[10]

    • Purify the final ADC using size-exclusion chromatography (SEC) to remove unreacted components.

Visualizations

Troubleshooting_Solubility Troubleshooting Poor Solubility of this compound Conjugates start Poor Solubility Observed check_solvent Is the solvent appropriate and of high quality? start->check_solvent use_organic Use anhydrous DMSO, DMF, or DCM check_solvent->use_organic No check_concentration Is the concentration too high? check_solvent->check_concentration Yes use_organic->check_concentration lower_concentration Decrease concentration or increase solvent volume check_concentration->lower_concentration Yes use_energy Have physical methods been applied? check_concentration->use_energy No lower_concentration->use_energy sonicate_warm Apply ultrasonication and/or gentle warming use_energy->sonicate_warm No precipitation Precipitation upon dilution in aqueous buffer? use_energy->precipitation Yes sonicate_warm->precipitation optimize_dilution Optimize dilution protocol: - Slower addition - Lower final concentration - Adjust buffer pH precipitation->optimize_dilution Yes success Solubility Achieved precipitation->success No optimize_dilution->success

Caption: A troubleshooting decision tree for poor solubility issues.

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry ligand1 Ligand 1 (with -COOH) coupling Amide Coupling (e.g., HATU, DIPEA) ligand1->coupling linker This compound linker->coupling intermediate Ligand 1-Linker Conjugate coupling->intermediate click_reaction CuAAC Reaction (CuSO4, Na-Ascorbate) intermediate->click_reaction ligand2 Ligand 2 (with -N3) ligand2->click_reaction protac Final PROTAC Molecule click_reaction->protac

Caption: Workflow for PROTAC synthesis using this compound.

ADC_Synthesis_Workflow General Workflow for ADC Synthesis cluster_step1 Step 1: Drug-Linker Conjugation cluster_step2 Step 2: Antibody Conjugation drug Drug (with -COOH) amide_coupling Amide Coupling (e.g., EDC, NHS) drug->amide_coupling linker This compound linker->amide_coupling drug_linker Drug-Linker Conjugate amide_coupling->drug_linker click_reaction CuAAC Reaction (CuSO4, Na-Ascorbate) drug_linker->click_reaction antibody Azide-Modified Antibody antibody->click_reaction adc Final ADC click_reaction->adc

Caption: Workflow for ADC synthesis with this compound.

References

Preventing non-specific binding in surface modification with PEG linkers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEG linkers for surface modification to prevent non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which PEG linkers prevent non-specific binding?

A1: Poly(ethylene glycol) (PEG) linkers primarily prevent non-specific binding of proteins and other biomolecules through a mechanism known as steric repulsion.[1] The hydrophilic PEG chains create a hydrated layer on the surface, which acts as a physical and energetic barrier.[2] This hydrated layer repels proteins, preventing them from adsorbing onto the underlying substrate.

Q2: How do PEG molecular weight and density affect its anti-fouling properties?

A2: Both molecular weight (MW) and grafting density are critical factors. Generally, longer PEG chains and higher grafting densities provide better protection against non-specific binding.[3][4][5] At low densities, PEG chains adopt a "mushroom" conformation, which can leave exposed surface areas. As the density increases, the chains extend into a "brush" conformation, creating a more uniform and effective barrier.[6] However, there is an optimal range for MW; extremely long chains can sometimes lead to a decrease in grafting density due to steric hindrance during the conjugation process.[7]

Q3: What is the difference between linear, branched, and Y-shaped PEG linkers in preventing non-specific binding?

A3:

  • Linear PEGs are the most common type, consisting of a single chain with functional groups at one or both ends. They are effective and well-characterized.

  • Branched and Y-shaped PEGs have multiple PEG arms extending from a central core. This architecture provides a greater hydrodynamic volume and steric hindrance compared to a linear PEG of the same molecular weight, which can be more effective at shielding the surface and preventing non-specific interactions.[8][9][10] Y-shaped PEGs, in particular, have been shown to significantly reduce non-specific binding in single-molecule force spectroscopy and fluorescence staining experiments.[8][9][10]

Q4: What are the optimal reaction conditions for attaching PEG-NHS esters to amine-functionalized surfaces?

A4: The optimal pH for reacting an N-hydroxysuccinimide (NHS) ester with a primary amine is between 7.2 and 8.5. It is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer, as buffers containing primary amines (e.g., Tris or glycine) will compete with the target reaction. NHS esters are also moisture-sensitive, so they should be dissolved in an anhydrous solvent like DMSO or DMF immediately before use.

Q5: How can I confirm that the PEGylation of my surface was successful?

A5: Several surface analysis techniques can be used to confirm successful PEGylation:

  • X-ray Photoelectron Spectroscopy (XPS) can detect the elemental composition of the surface. A successful PEGylation will show an increase in the carbon and oxygen signals and the appearance of the characteristic C-O ether peak.[1]

  • Contact Angle Goniometry measures the surface wettability. A successful PEGylation will result in a more hydrophilic surface, indicated by a decrease in the water contact angle.[1]

  • Atomic Force Microscopy (AFM) can be used to visualize the surface topography and can show changes in surface morphology after PEGylation.

  • Quartz Crystal Microbalance with Dissipation (QCM-D) can measure the mass and viscoelastic properties of the adsorbed PEG layer in real-time.[2]

Troubleshooting Guides

Issue 1: High Non-Specific Binding After PEGylation
Possible Cause Recommended Solution
Incomplete PEG Coverage (Low Grafting Density) - Increase the concentration of the PEG linker in the reaction solution.- Optimize the reaction time and temperature to improve conjugation efficiency.- Consider using a PEG linker with a different architecture (e.g., branched or Y-shaped) for better surface shielding.[8][9][10]
PEG Layer Instability - Ensure that the covalent linkage between the PEG and the surface is stable under your experimental conditions.- For physisorbed PEG layers, consider using a covalent attachment method for greater stability.
Contaminated Buffers or Reagents - Use fresh, high-purity buffers and reagents.- Avoid buffers containing primary amines (e.g., Tris, glycine) when using NHS-ester chemistry.
Inappropriate PEG Molecular Weight - If using a very short PEG linker, consider a longer one to provide better steric hindrance.- Be aware that very high molecular weight PEGs can sometimes lead to lower grafting densities.[7] An optimal molecular weight often exists for a specific application.
Issue 2: Low Yield or Failed PEGylation Reaction
Possible Cause Recommended Solution
Hydrolysis of PEG-NHS Ester - Always use fresh, anhydrous DMSO or DMF to dissolve the PEG-NHS ester immediately before use.- Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. A pH that is too high will accelerate hydrolysis.
Inactive Amine Groups on the Surface - Confirm the presence and reactivity of amine groups on your surface using a suitable characterization technique (e.g., XPS).- Ensure the reaction buffer pH is high enough to deprotonate the primary amines, making them nucleophilic.
Presence of Competing Nucleophiles - Use amine-free buffers for the reaction. If the protein or surface is in a buffer containing primary amines, perform a buffer exchange before starting the PEGylation.
Insufficient Molar Excess of PEG Linker - Increase the molar excess of the PEG linker to the surface amine groups. For dilute solutions, a higher molar excess is often required.

Data Presentation

Table 1: Effect of PEG Molecular Weight on Protein Adsorption on PLGA Nanoparticles

PEG Molecular Weight (kDa)Protein Adsorption Reduction (%)Reference
2-[11]
5~80%[11]
10Most efficient in preventing protein absorption[11]

Table 2: Influence of PEG Grafting Density on Protein Adsorption on Niobium Oxide Surfaces

Polymer AdlayerPEG Surface Density (PEG/nm²)Adsorbed Myoglobin (ng/cm²)Adsorbed α-Lactalbumin (ng/cm²)Adsorbed Lysozyme (ng/cm²)Reference
Uncoated Nb₂O₅0180120100[12]
PLL(20)-g[10.1]-PEG(2)~0.2503080[12]
PLL(20)-g[3.5]-PEG(2) (1/2 monolayer)~0.2704010[12]
PLL(20)-g[3.5]-PEG(2) (full monolayer)~0.5<10<10<10[12]
PLL(20)0100120150[12]

Table 3: Water Contact Angle on Surfaces with Different PEG Molecular Weights

Surface ModificationWater Contact Angle (°)Reference
Unmodified PSf/SPSf72[13]
PSf/SPSf + PEG 200 Da67[13]
PSf/SPSf + PEG 400 Da62[13]
PSf/SPSf + PEG 1000 Da58[13]
PSf/SPSf + PEG 6000 Da47[13]
Unmodified PDMS105[14]
PDMS-PEG (1/6 PEG/PDMS ratio)55[14]

Experimental Protocols

Protocol 1: General Procedure for Surface PEGylation using NHS-Ester Chemistry
  • Surface Preparation: Ensure the surface to be modified presents primary amine groups. This may involve pre-functionalization steps such as aminosilanization for glass or silica (B1680970) surfaces.

  • Buffer Preparation: Prepare an amine-free reaction buffer, such as 0.1 M sodium phosphate (B84403) with 0.15 M NaCl, at a pH between 7.2 and 8.5.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • PEGylation Reaction: Add the PEG-NHS ester solution to the amine-functionalized surface immersed in the reaction buffer. The final concentration of the organic solvent should be kept low (typically <10%) to avoid surface and protein denaturation. A common starting point is a 20-fold molar excess of the PEG-NHS ester to the estimated number of surface amine groups.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Washing: After incubation, thoroughly wash the surface with the reaction buffer followed by deionized water to remove any unreacted PEG linker and byproducts.

  • Drying and Storage: Dry the PEGylated surface under a stream of nitrogen and store it in a desiccated environment.

Protocol 2: Characterization of PEGylated Surfaces by Contact Angle Goniometry
  • Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

  • Sample Placement: Place the PEGylated surface on the sample stage.

  • Droplet Deposition: Dispense a small droplet (e.g., 3-5 µL) of deionized water onto the surface.

  • Image Acquisition: Immediately after the droplet stabilizes, capture a high-resolution image of the droplet profile.

  • Angle Measurement: Use the instrument's software to analyze the image and calculate the static contact angle at the three-phase (solid-liquid-vapor) contact line.

  • Data Analysis: Perform measurements at multiple locations on the surface to ensure homogeneity and calculate the average contact angle and standard deviation. A lower contact angle compared to the unmodified surface indicates increased hydrophilicity and successful PEGylation.

Protocol 3: Quantifying Protein Adsorption using Quartz Crystal Microbalance with Dissipation (QCM-D)
  • Sensor Preparation: Use a sensor crystal appropriate for your surface chemistry (e.g., gold-coated). Clean the sensor according to the manufacturer's instructions.

  • Surface Modification: PEGylate the sensor surface in situ or ex situ following a validated protocol.

  • Baseline Establishment: Mount the PEGylated sensor in the QCM-D flow cell and establish a stable baseline in a protein-free buffer (e.g., PBS).

  • Protein Adsorption: Introduce a solution of the protein of interest at a known concentration into the flow cell. Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates mass adsorption.

  • Rinsing: After the adsorption signal has plateaued, switch back to the protein-free buffer to rinse away any loosely bound protein.

  • Data Analysis: The final change in frequency after rinsing corresponds to the mass of irreversibly adsorbed protein. This can be quantified using the Sauerbrey equation for rigid films. The change in dissipation provides information about the viscoelastic properties of the adsorbed protein layer.

Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_peg PEGylation cluster_char Characterization cluster_exp Experiment A Substrate Cleaning B Amine Functionalization A->B C PEG-NHS Ester Reaction B->C D Washing & Drying C->D E XPS D->E F Contact Angle D->F G AFM D->G H QCM-D D->H I Protein Adsorption Assay D->I

Caption: Experimental workflow for surface PEGylation and characterization.

peg_density_effect cluster_low Low PEG Density ('Mushroom' Regime) cluster_high High PEG Density ('Brush' Regime) LowDensity Protein1 Protein Label1 Non-specific binding occurs in exposed areas HighDensity Protein2 Protein Label2 Steric repulsion prevents non-specific binding

Caption: Effect of PEG density on preventing non-specific protein binding.

troubleshooting_pegylation Start High Non-Specific Binding? CheckCoverage Check PEG Coverage (XPS, Contact Angle) Start->CheckCoverage Yes Success Problem Resolved Start->Success No IncreaseConc Increase PEG Concentration or Reaction Time CheckCoverage->IncreaseConc Low Coverage ChangeArch Use Branched or Y-Shaped PEG CheckCoverage->ChangeArch Still Low CheckStability Assess Layer Stability (e.g., QCM-D) CheckCoverage->CheckStability Good Coverage IncreaseConc->Success ChangeArch->Success UseCovalent Switch to Covalent Attachment CheckStability->UseCovalent Unstable CheckReagents Check Buffers & Reagents for Contamination CheckStability->CheckReagents Stable UseCovalent->Success UseFresh Use Fresh, Amine-Free Buffers CheckReagents->UseFresh Contaminated UseFresh->Success

Caption: Troubleshooting logic for high non-specific binding.

References

Technical Support Center: Optimizing Antibody Labeling with Propargyl-PEG1-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Propargyl-PEG1-NH2 for antibody labeling. The focus is on optimizing the molar excess to achieve efficient and reproducible conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it label antibodies?

This compound is a heterobifunctional linker molecule. It contains a propargyl group (with a terminal alkyne) and a primary amine (-NH2) connected by a short polyethylene (B3416737) glycol (PEG) spacer. For antibody labeling, the primary amine of this linker is typically first modified to an N-hydroxysuccinimide (NHS) ester, creating Propargyl-PEG1-NHS ester. This activated NHS ester then reacts with primary amine groups found on the antibody, primarily on the side chains of lysine (B10760008) residues and the N-terminus of the polypeptide chains, to form stable amide bonds.[1][2] The propargyl group is then available for subsequent "click chemistry" reactions.

Q2: What are the benefits of using a PEG linker in antibody conjugation?

PEG linkers offer several advantages in bioconjugation:[][4][5]

  • Improved Solubility: The hydrophilic nature of the PEG chain can increase the solubility of the final antibody conjugate, which is particularly beneficial when attaching hydrophobic molecules.[][5]

  • Enhanced Stability: PEGylation can protect the antibody from enzymatic degradation and improve its overall stability.[4][5]

  • Reduced Immunogenicity: The PEG chain can "shield" the conjugate from the immune system, potentially reducing an immune response.[6][]

  • Minimized Steric Hindrance: The flexible PEG spacer can help to reduce steric hindrance between the antibody and the conjugated molecule, preserving the antibody's binding affinity.[5][]

Q3: What is the recommended starting molar excess of Propargyl-PEG1-NHS ester to antibody?

The optimal molar excess is highly dependent on the specific antibody, its concentration, and the desired degree of labeling (DOL). A common starting point for labeling antibodies (at 1-10 mg/mL) is a 20-fold molar excess of the PEG-NHS ester reagent.[8][9][10] However, it is crucial to empirically determine the optimal ratio for your specific experiment by testing a range of molar excesses.[11]

Q4: How does the antibody concentration affect the required molar excess?

Labeling reactions with more dilute antibody solutions will require a greater molar excess of the PEG-NHS ester to achieve the same degree of labeling as more concentrated antibody solutions.[9][11] This is because the lower concentration of antibody molecules reduces the probability of a successful reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency / Low Degree of Labeling (DOL) Inactive Propargyl-PEG1-NHS ester: The NHS ester is moisture-sensitive and can hydrolyze over time, becoming non-reactive.[10]- Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[10]- Prepare the NHS ester solution immediately before use. Do not store it for later use.[8]- Use a fresh vial of the reagent if hydrolysis is suspected.
Suboptimal Reaction pH: The reaction between the NHS ester and primary amines is most efficient at a pH between 7.0 and 9.0.[10][11]- Ensure your antibody is in a suitable buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.5.[12]
Presence of Competing Amines: Buffers containing primary amines (e.g., Tris, glycine) will compete with the antibody for the NHS ester, reducing labeling efficiency.[13][14]- Perform a buffer exchange to an amine-free buffer (e.g., PBS) before starting the conjugation reaction.[13]
Insufficient Molar Excess: The amount of NHS ester was not high enough to achieve the desired DOL.- Systematically increase the molar excess of the Propargyl-PEG1-NHS ester in your next experiment. Test a range, for example, 10:1, 20:1, and 40:1 (reagent:antibody).
Antibody Aggregation or Precipitation High Degree of Labeling: Attaching too many PEG-propargyl groups can alter the physicochemical properties of the antibody, leading to aggregation.- Reduce the molar excess of the Propargyl-PEG1-NHS ester to achieve a lower DOL.[6]
Solvent Concentration: A high concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the NHS ester can denature the antibody.- Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[8][9]
Loss of Antibody Function (Reduced Antigen Binding) Steric Hindrance: Labeling of lysine residues within or near the antigen-binding site can interfere with the antibody's ability to bind its target.[][15]- Reduce the molar excess of the Propargyl-PEG1-NHS ester to decrease the overall number of labels per antibody.- Consider alternative, site-specific labeling strategies if preserving the antigen-binding site is critical.
High Batch-to-Batch Variability Inconsistent Reagent Preparation: The NHS ester is sensitive to moisture and may not be fully dissolved.- Ensure the Propargyl-PEG1-NHS ester is completely dissolved in anhydrous DMSO or DMF immediately before use.[12]
Variable Antibody Purity/Concentration: The presence of other proteins (e.g., BSA) or variations in antibody concentration will affect the labeling outcome.[13]- Ensure the antibody is highly pure (>95%) and that its concentration is accurately determined before each reaction.

Data Presentation

Table 1: Recommended Starting Molar Ratios for Antibody Labeling

Antibody ConcentrationSuggested Molar Excess (Reagent:Antibody)Expected Degree of Labeling (DOL)
1-10 mg/mL20:14-6
> 2 mg/mL5:1 to 20:1Variable, requires optimization
< 1 mg/mL> 20:1Variable, requires optimization

Note: These are general recommendations and the optimal conditions should be determined experimentally for each specific antibody and application.[8][9][11][14]

Experimental Protocols

General Protocol for Antibody Labeling with Propargyl-PEG1-NHS Ester

This protocol provides a general framework. Optimization of molar excess, antibody concentration, and reaction time may be required.

1. Antibody Preparation:

  • Ensure the antibody is in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0). Buffers containing Tris or glycine (B1666218) are not suitable.[13]

  • If necessary, perform a buffer exchange using a desalting column or dialysis.[13]

  • The antibody concentration should ideally be between 1-10 mg/mL.[8]

2. Preparation of Propargyl-PEG1-NHS Ester Solution:

  • Allow the vial of Propargyl-PEG1-NHS ester to equilibrate to room temperature before opening.[12]

  • Immediately before use, dissolve the required amount of the NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a 10 mM stock solution.[8][9]

3. Labeling Reaction:

  • Calculate the volume of the 10 mM Propargyl-PEG1-NHS ester stock solution needed to achieve the desired molar excess (e.g., a 20-fold molar excess).

  • Add the calculated volume of the NHS ester solution to the antibody solution while gently mixing.

  • Ensure the final volume of the organic solvent is less than 10% of the total reaction volume.[9]

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8][9]

4. Quenching the Reaction (Optional but Recommended):

  • To stop the labeling reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[12]

  • Incubate for 15-30 minutes at room temperature.[13]

5. Purification of the Labeled Antibody:

  • Remove excess, unreacted Propargyl-PEG1-NHS ester and other reaction byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[8][13]

6. Characterization and Storage:

  • Determine the concentration of the labeled antibody and the degree of labeling (DOL) using spectrophotometry.

  • Store the purified, labeled antibody under the same conditions as the original, unlabeled antibody.[8][9]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Ab_Prep Antibody Preparation (Buffer Exchange to PBS) Mix Mix Antibody and NHS Ester (Target Molar Excess) Ab_Prep->Mix 1-10 mg/mL Ab NHS_Prep Propargyl-PEG1-NHS Ester (Dissolve in DMSO) NHS_Prep->Mix 10 mM Stock Incubate Incubate (1 hr at Room Temp) Mix->Incubate Quench Quench Reaction (Add Tris Buffer) Incubate->Quench Purify Purify Conjugate (Desalting Column) Quench->Purify Analyze Characterize (DOL & Concentration) Purify->Analyze

Caption: Experimental workflow for antibody labeling.

G Antibody Antibody-NH₂ (Primary Amine on Lysine) Conjugate Antibody-NH-CO-PEG-Propargyl (Stable Amide Bond) Antibody->Conjugate pH 7.0-9.0 Propargyl_PEG_NHS Propargyl-PEG-O-NHS (NHS Ester) Propargyl_PEG_NHS->Conjugate NHS N-Hydroxysuccinimide (Byproduct) Propargyl_PEG_NHS->NHS hydrolysis (side reaction)

Caption: NHS ester reaction with a primary amine on an antibody.

References

Stability of Propargyl-PEG1-NH2 linker in human plasma for in-vivo studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice regarding the stability of the Propargyl-PEG1-NH2 linker in human plasma for in-vivo applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the this compound linker in human plasma?

Q2: What factors can influence the stability of a conjugate using this linker in plasma?

A2: Several factors can impact the in-vivo stability of a conjugate utilizing the this compound linker:

  • Enzymatic Degradation: Plasma contains various enzymes, such as proteases and esterases, that can cleave labile bonds within the conjugate. The susceptibility depends on the nature of the conjugated biomolecule and the specific bonds formed.

  • Chemical Hydrolysis: The stability of the bonds can be pH-dependent. While physiological pH is relatively stable, the microenvironment or specific formulation could influence hydrolysis rates.[1]

  • Payload Characteristics: Highly hydrophobic payloads can lead to aggregation, which may increase clearance from circulation and affect the overall stability profile.[3][5] The PEG component of the linker helps mitigate this by increasing hydrophilicity.[2][5]

  • Conjugation Site: The location of the linker on the parent biomolecule can influence its accessibility to plasma enzymes. Certain sites may be sterically shielded, leading to enhanced stability.[6]

Q3: How is the this compound linker typically used in bioconjugation?

A3: This linker is bifunctional. The terminal amine (-NH2) group is commonly used to form a stable amide bond with a carboxylic acid on a payload or biomolecule. The terminal propargyl group (an alkyne) is a key functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing it to react efficiently and specifically with an azide-modified molecule to form a stable triazole linkage.[1][7][8]

Quantitative Data on PEG Linker Stability

While specific data for this compound is scarce, the following table summarizes findings on the stability of various PEGylated molecules in plasma to provide a comparative context. Stability is often influenced by the length of the PEG chain, the nature of the conjugated molecule, and the assay conditions.

Molecule TypePEG LengthMatrixKey FindingReference
PEGylated PeptidesPEG1 - PEG20Rat SerumAll PEGylated versions were more stable than the native peptide (>30% intact after 48h). PEG20 was the most stable.[4]
PEGylated PeptidesPEG2, PEG5Human PlasmaShorter PEG chains (PEG2 and PEG5) were surprisingly more resistant to degradation than longer chains.[4]
Affibody-Drug ConjugateNo PEGIn-vivo (animal)Half-life of 19.6 minutes.[9]
Affibody-Drug Conjugate4 kDa PEGIn-vivo (animal)2.5-fold half-life extension compared to no PEG.[9]
Affibody-Drug Conjugate10 kDa PEGIn-vivo (animal)11.2-fold half-life extension compared to no PEG.[9]
Antibody-Drug ConjugatemPEG24In-vivo (animal)Demonstrated prolonged half-life and enhanced tolerability compared to non-PEGylated versions.[3]

Experimental Protocols

Protocol: In-Vitro Human Plasma Stability Assay

This protocol outlines a standard procedure to assess the stability of a bioconjugate containing the this compound linker in human plasma.

Objective: To determine the rate of degradation of a test conjugate in human plasma over time by monitoring the concentration of the intact conjugate.

Materials:

  • Test conjugate (e.g., Protein-Propargyl-PEG1-Payload)

  • Pooled human plasma (from at least 3 donors)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid (or other suitable organic solvent)

  • Internal Standard (IS) for LC-MS/MS analysis

  • Incubator or water bath set to 37°C

  • Microcentrifuge tubes

  • LC-MS/MS system

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test conjugate in a suitable solvent (e.g., DMSO).

  • Preparation of Working Solution: Dilute the stock solution in PBS to a working concentration (e.g., 100 µM).

  • Incubation:

    • Pre-warm human plasma and the test conjugate working solution to 37°C.

    • In a microcentrifuge tube, add the test conjugate working solution to the pre-warmed plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be low (e.g., <0.5%) to avoid affecting enzyme activity.

    • Incubate the mixture at 37°C.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours).[10] The t=0 sample is collected immediately after adding the conjugate to the plasma.

  • Reaction Quenching & Protein Precipitation:

    • To each aliquot, add 3 volumes of ice-cold acetonitrile containing the internal standard. This stops the enzymatic reaction and precipitates the plasma proteins.[4]

    • Vortex the samples vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[4]

  • Sample Analysis:

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the intact test conjugate. The analysis involves separating the conjugate from metabolites and plasma components via liquid chromatography and detecting it with mass spectrometry.

  • Data Analysis:

    • Calculate the percentage of the test conjugate remaining at each time point relative to the t=0 sample.

    • Plot the natural logarithm of the percentage of remaining conjugate versus time.

    • Determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_process 3. Sample Processing cluster_analysis 4. Analysis prep_stock Prepare Stock Solution (10 mM in DMSO) prep_work Prepare Working Solution (100 µM in PBS) prep_stock->prep_work prep_plasma Pre-warm Plasma and Working Solution (37°C) prep_work->prep_plasma incubate Incubate Conjugate in Plasma (1 µM final conc. at 37°C) prep_plasma->incubate sampling Collect Aliquots at Time Points (0, 15, 30... min) incubate->sampling quench Quench with Cold ACN (+ Internal Standard) sampling->quench centrifuge Centrifuge to Pellet Precipitated Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate % Remaining and Half-Life (t½) lcms->data

Caption: Workflow for the in-vitro human plasma stability assay.

Troubleshooting Guide

Q4: My conjugate shows unexpectedly rapid degradation in the plasma stability assay. What are the potential causes?

A4: Rapid degradation can stem from several sources. Use the following guide to troubleshoot the issue.

G start High Degradation Observed check_control Is the buffer-only control stable? start->check_control check_bonds Identify labile bonds (e.g., esters, certain amides) in payload or biomolecule. check_control->check_bonds Yes chemical_instability Root Cause: Chemical Instability. Consider formulation/pH change. check_control->chemical_instability No check_plasma Review plasma quality. Was it handled correctly? Is it from a reputable source? check_bonds->check_plasma enzymatic_instability Root Cause: Enzymatic Degradation. Consider linker modification or conjugation site change. check_plasma->enzymatic_instability

Caption: Troubleshooting flowchart for rapid conjugate degradation.

  • Chemical vs. Enzymatic Instability: First, run a control experiment where the conjugate is incubated in PBS (pH 7.4) at 37°C without plasma. If it degrades here, the issue is inherent chemical instability, not enzymatic action from the plasma.

  • Enzyme-Specific Degradation: If the conjugate is stable in buffer but not plasma, the cause is enzymatic degradation.[11] The amide bond formed by the linker's amine group is generally stable, but the payload or the biomolecule itself may contain enzyme-labile motifs (e.g., esters).

  • Plasma Quality: Ensure the plasma was properly stored and handled to maintain its biological activity. Using plasma from different lots or vendors can help rule out quality issues.

  • Metabolite Identification: Use high-resolution mass spectrometry to identify the degradation products. This can pinpoint the exact bond that is being cleaved, confirming whether it is part of the linker, payload, or biomolecule.

Q5: I am seeing high variability between my experimental replicates. What should I check?

A5: High variability can obscure true stability results. Check the following:

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding small volumes of stock solutions.

  • Temperature Consistency: Maintain a constant 37°C throughout the incubation. Fluctuations can alter enzyme kinetics.

  • Mixing: Ensure the conjugate is thoroughly mixed with the plasma at the start of the incubation to ensure a homogenous solution.

  • Sample Processing: Standardize the quenching and protein precipitation steps. The timing and temperature of these steps should be identical for all samples.

  • LC-MS/MS Performance: Verify the stability and performance of your analytical instrument. Use an internal standard to account for variations in sample preparation and instrument response.

Q6: How can I visualize the potential structure and cleavage points of my conjugate?

A6: The diagram below shows a generic representation of a biomolecule-payload conjugate using the this compound linker and highlights the key bonds.

G cluster_linker This compound Linker biomolecule Biomolecule (e.g., Antibody, Protein) propargyl Propargyl (Alkyne) biomolecule->propargyl Triazole Bond (Click Chemistry) (Very Stable) cp1 Potential Cleavage Site 1 (Within Biomolecule) payload Payload (e.g., Small Molecule Drug) cp2 Potential Cleavage Site 2 (Within Payload) peg1 PEG1 (-O-CH2-CH2-) propargyl->peg1 Ether bond (Stable) amine Amine (-NH-) peg1->amine Amine bond (Stable) amine->payload Amide Bond (Formed during conjugation) (Generally Stable)

Caption: Structure of a conjugate with potential cleavage points.

The ether and amine bonds within the PEG1 linker itself, and the triazole ring formed via click chemistry, are highly stable under physiological conditions. The most likely points of enzymatic cleavage are within the larger biomolecule or the payload, or potentially the amide bond formed during conjugation, depending on its chemical environment.

References

Technical Support Center: Purification of Propargyl-PEG1-NH2 Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proteins labeled with Propargyl-PEG1-NH2.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my this compound labeled protein?

A common and effective initial step is Size Exclusion Chromatography (SEC). This technique separates molecules based on their size. Since PEGylation increases the hydrodynamic radius of a protein, SEC can efficiently separate the larger PEGylated protein from smaller, unreacted PEG linkers and other low molecular weight impurities.[]

Q2: My target protein is labeled, but I also have unreacted protein in my sample. How can I separate the labeled from the unlabeled protein?

Ion Exchange Chromatography (IEX) is a powerful method for this separation.[][2] The attachment of the neutral this compound linker can shield the surface charges of the protein, altering its interaction with the IEX resin.[][2] This difference in charge properties between the labeled and unlabeled protein allows for their separation.

Q3: Can I use affinity chromatography to purify my this compound labeled protein?

Yes, the propargyl group on your labeled protein allows for the use of "click chemistry." You can perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a tag, such as biotin (B1667282), to the propargyl group.[3][4] The biotinylated protein can then be purified using streptavidin-based affinity chromatography.[3]

Q4: What is Hydrophobic Interaction Chromatography (HIC), and when should I use it for my PEGylated protein?

HIC separates molecules based on their hydrophobicity.[][5] While PEG is generally hydrophilic, under high salt conditions, it can exhibit hydrophobic characteristics and interact with HIC resins.[6][7] This method can be particularly useful for separating PEGylated proteins from unreacted protein and can also resolve species with different degrees of PEGylation.[][6]

Q5: How can I monitor the success of my purification?

Several analytical techniques can be used to assess the purity of your final product:

  • SDS-PAGE: A noticeable increase in the apparent molecular weight of the protein will be observed after successful PEGylation.[8]

  • High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and Reverse-Phase HPLC (RP-HPLC) can quantify the amount of remaining unreacted starting material and determine the purity of the final product.[8]

  • Mass Spectrometry (MS): This technique can confirm the identity and mass of the PEGylated protein, providing information on the degree of PEGylation.[2][9]

Troubleshooting Guides

Problem 1: Low recovery of the PEGylated protein.
Possible Cause Troubleshooting Suggestion
The protein is irreversibly binding to the chromatography column.Modify the elution conditions. For IEX, increase the salt concentration of the elution buffer. For HIC, decrease the salt concentration. For RP-HPLC, adjust the organic solvent gradient.[8]
The protein is precipitating on the column.Decrease the concentration of the sample loaded onto the column. Modify the buffer to improve the solubility of your product.[8]
The affinity tag is not accessible.If using affinity chromatography, consider running the purification under denaturing conditions to ensure the tag is exposed.[10]
Problem 2: The PEGylated protein is not separating from the unreacted protein.
Possible Cause Troubleshooting Suggestion
The size or charge difference between the PEGylated and un-PEGylated molecule is too small for the chosen method.If using SEC, consider a longer column or a resin with a smaller particle size for higher resolution. For IEX, a shallower gradient can improve the separation of species with similar charges.[8]
Inadequate resolution of the chromatography method.Optimize the chromatography conditions. For IEX, adjust the salt gradient and pH to improve separation. Consider using a different chromatography technique or a combination of methods.[8]
Suboptimal binding conditions for IEX.Ensure the pH of the buffer is appropriate to maximize the charge difference between the labeled and unlabeled protein.
Problem 3: Unreacted this compound remains in the final product.
Possible Cause Troubleshooting Suggestion
Inadequate resolution of the chromatography method.Optimize the chromatography conditions. For SEC, ensure the column has the appropriate pore size to separate the PEGylated protein from the smaller, unreacted PEG.[8]
The unreacted PEG reagent is aggregating with the product.Alter the buffer conditions (e.g., pH, ionic strength) to minimize non-specific interactions.[8]
The hydrodynamic radius of the unreacted PEG is larger than expected.Use a size exclusion column with a smaller pore size to better resolve the unreacted PEG from the labeled protein.[11]

Experimental Workflows and Protocols

General Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound labeled proteins.

G General Purification Workflow start This compound Labeled Protein Mixture sec Size Exclusion Chromatography (SEC) (Bulk Separation) start->sec iex Ion Exchange Chromatography (IEX) (Separation of Labeled vs. Unlabeled) sec->iex Remove unreacted PEG affinity Affinity Chromatography (via Click Chemistry) iex->affinity Alternative to HIC hic Hydrophobic Interaction Chromatography (HIC) (Polishing Step) iex->hic Separate labeled/unlabeled analysis Purity Analysis (SDS-PAGE, HPLC, MS) affinity->analysis hic->analysis end Purified Labeled Protein analysis->end

Caption: A general workflow for purifying this compound labeled proteins.

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is designed for the initial bulk separation of the PEGylated protein from smaller unreacted PEG linkers.

  • Column Selection: Choose a size exclusion column with a fractionation range appropriate for the size of your PEGylated protein.

  • Mobile Phase Preparation: Prepare a mobile phase that is compatible with your protein and downstream applications. A common mobile phase is 100 mM sodium phosphate, 300 mM arginine, pH 6.2.[12]

  • Column Equilibration: Equilibrate the column with at least two column volumes of the mobile phase.

  • Sample Preparation: Concentrate the reaction mixture if necessary and filter it through a 0.22 µm filter.

  • Injection and Elution: Inject the sample onto the column and elute with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).[12]

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified PEGylated protein.

Protocol 2: Purification by Ion Exchange Chromatography (IEX)

This protocol is for separating the PEGylated protein from the unreacted, unlabeled protein.

  • Column Selection: Choose a cation or anion exchange column based on the isoelectric point (pI) of your protein and the pH of the buffer.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A low ionic strength buffer at a pH where the labeled and unlabeled proteins have different net charges.

    • Elution Buffer (Buffer B): Buffer A with a high concentration of salt (e.g., 1 M NaCl).

  • Column Equilibration: Equilibrate the column with Buffer A.

  • Sample Loading: Load the sample (from SEC or the initial reaction) onto the column. The sample should be in or exchanged into Buffer A.

  • Wash: Wash the column with Buffer A to remove any unbound molecules.

  • Elution: Elute the bound proteins using a linear gradient of Buffer B. The PEGylated protein is expected to elute at a different salt concentration than the unlabeled protein due to the charge shielding effect of the PEG chain.[][2]

  • Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and/or HPLC to identify the purified PEGylated protein.

Protocol 3: Affinity Purification via Click Chemistry

This protocol utilizes the propargyl group for affinity purification.

Part A: Biotinylation of the Propargyl-Labeled Protein

  • Prepare Reagents:

    • Azide-PEG-Biotin dissolved in DMSO.

    • Copper(II) sulfate (B86663) (CuSO₄).

    • A reducing agent such as sodium ascorbate.

  • Reaction Setup: In a suitable buffer (e.g., PBS), combine the propargyl-labeled protein, azide-PEG-biotin, CuSO₄, and sodium ascorbate.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours.

  • Removal of Excess Reagents: Remove unreacted biotin and copper by dialysis or using a desalting column.

Part B: Streptavidin Affinity Chromatography

  • Resin Preparation: Equilibrate streptavidin-agarose resin with a binding buffer (e.g., PBS).

  • Sample Binding: Add the biotinylated protein solution to the equilibrated resin and incubate to allow binding.

  • Wash: Wash the resin extensively with the binding buffer to remove non-specifically bound proteins.

  • Elution: Elute the biotinylated protein from the resin. For monomeric avidin (B1170675) resins, elution can be achieved with a mild buffer containing biotin. For tetrameric avidin, stronger denaturing conditions may be required.

  • Analysis: Analyze the eluted fractions for the presence of the purified protein.

Click Chemistry Workflow Diagram

G Click Chemistry Affinity Purification Workflow start This compound Labeled Protein reaction CuAAC Reaction: + Azide-Biotin + CuSO4 + Sodium Ascorbate start->reaction desalt Desalting/Dialysis reaction->desalt binding Binding to Streptavidin Resin desalt->binding wash Wash unbound proteins binding->wash elution Elution with Biotin or denaturant wash->elution end Purified Biotinylated Labeled Protein elution->end

Caption: Workflow for affinity purification using click chemistry.

References

Common side reactions and byproducts in amine-propargyl conjugations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with amine-propargyl conjugations.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired N-Propargylated Product

Symptoms:

  • TLC or LC-MS analysis shows mainly unreacted starting materials.

  • The isolated yield of the desired product is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Insufficient Amine Reactivity The amine may not be nucleophilic enough under the reaction conditions. Consider using a stronger, non-nucleophilic base to deprotonate the amine. Common choices include sodium hydride (NaH) or potassium carbonate (K₂CO₃). For more sensitive substrates, milder organic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can be used.[1]
Poor Leaving Group on the Propargylating Agent The efficiency of the substitution reaction is dependent on the quality of the leaving group. While propargyl bromides are common, tosylates or mesylates are often better leaving groups and can increase reaction rates.
Inappropriate Solvent The choice of solvent is critical. Aprotic polar solvents like DMF, acetonitrile (B52724), or THF are generally effective as they can dissolve the amine salt and facilitate the S(_N)2 reaction.
Low Reaction Temperature While higher temperatures can promote side reactions, some conjugations are sluggish at room temperature. Gentle heating to 40-60°C may improve the reaction rate and yield.
Degraded Reagents Propargyl halides can degrade over time. Ensure that the propargylating agent is fresh or has been properly stored. The amine starting material should also be of high purity.
Problem 2: Formation of Multiple Products in the Reaction Mixture

Symptoms:

  • TLC or LC-MS shows multiple spots or peaks in addition to the starting materials and desired product.

  • NMR of the crude product is complex and difficult to interpret.

Possible Causes and Solutions:

Side Product Identification Prevention and Mitigation
Di-propargylation (Over-alkylation) A second propargyl group is added to a primary amine. This will result in a product with a mass corresponding to the addition of two propargyl groups.Use a stoichiometric amount of the propargylating agent (1.0-1.1 equivalents).[2] Add the propargylating agent slowly to the reaction mixture to maintain a low concentration, which favors mono-alkylation.[2] For primary amines, using a bulkier propargylating agent can sterically hinder the second addition.[3][4]
Allene (B1206475) Formation The propargyl group rearranges to an isomeric allene. Allenes can often be distinguished from alkynes by ¹H NMR, where the allenic protons typically appear at a different chemical shift. Mass spectrometry may not distinguish between these isomers as they have the same mass.[5][6]The choice of solvent can have a significant impact. For example, in the propargylation of 2-nitroimidazole, switching the solvent from acetonitrile to acetone (B3395972) completely suppressed the formation of the allene byproduct.[5] The nature of the base can also influence this side reaction.
Cyclization Products (e.g., Pyrroles) N-propargylamines can undergo intramolecular cyclization, especially under basic conditions, to form heterocyclic compounds like pyrroles.[2][7] These products will have a different mass and a distinct NMR spectrum compared to the desired product.Avoid excessively high temperatures and prolonged reaction times. The choice of base is also critical; strong bases are more likely to promote cyclization.[2]
Hydroamination of the Alkyne The amine can add across the carbon-carbon triple bond of another propargylated molecule. This is more likely to occur under catalytic conditions (e.g., with transition metals) or at elevated temperatures.[8][9][10]Use mild reaction conditions and avoid catalysts known to promote hydroamination unless desired. Ensure complete consumption of the starting amine to minimize its availability for addition to the product.

Frequently Asked Questions (FAQs)

Q1: I am seeing a byproduct with the same mass as my desired propargylated amine. What is it and how can I confirm its structure?

A1: A byproduct with the same mass as your target compound is likely an allene isomer, formed by the rearrangement of the propargyl group.[1] Differentiating between propargyl and allenyl isomers can be achieved using NMR spectroscopy.[5][11] The signals for the protons on the propargyl group will have a different chemical shift and coupling pattern compared to the protons on an allene. Specifically, the acetylenic proton of a terminal alkyne is a sharp singlet, while allenic protons have more complex splitting patterns. While mass spectrometry alone cannot typically distinguish between these isomers, tandem MS (MS/MS) might show different fragmentation patterns.[6]

Q2: How can I selectively achieve mono-propargylation of a primary amine?

A2: Achieving mono-selectivity on a primary amine and avoiding di-propargylation is a common challenge.[2] The key is to carefully control the stoichiometry of your reagents. Use no more than 1.0 to 1.1 equivalents of the propargylating agent.[2] Slow, dropwise addition of the propargylating agent to the reaction mixture is also highly recommended. This maintains a low concentration of the electrophile and favors the initial mono-alkylation over the subsequent, often slower, di-alkylation.[2] Additionally, using a propargylating agent with a sterically bulky group can disfavor the second addition to the now more hindered secondary amine.[3][4]

Q3: My amine has multiple nucleophilic sites (e.g., an amino-heterocycle). How can I control the regioselectivity of the propargylation?

A3: Controlling regioselectivity in molecules with multiple nucleophilic nitrogens requires careful selection of reaction conditions. The relative nucleophilicity of the different sites plays a major role. Often, an exocyclic amine is more nucleophilic and less sterically hindered than an endocyclic nitrogen within a heterocyclic ring.[2] The choice of base can also influence which nitrogen is deprotonated and subsequently alkylated. Using a strong base that selectively deprotonates the desired amine can improve regioselectivity.[2] It is advisable to perform small-scale test reactions with different bases and solvents to determine the optimal conditions for your specific substrate.

Q4: Can the propargylated amine product undergo further reactions under the conjugation conditions?

A4: Yes, the N-propargylamine product can undergo subsequent reactions, particularly under harsh conditions. One common reaction is intramolecular cyclization to form heterocycles such as pyrroles.[2][7][12][13] This is often promoted by strong bases and high temperatures.[2] Another possibility is the hydroamination of the alkyne by a remaining starting amine, as discussed in the troubleshooting section.[8][9][10] To minimize these follow-on reactions, it is best to use the mildest conditions possible and to monitor the reaction closely to stop it once the starting material is consumed.

Quantitative Data on Side Reactions

The formation of side products is highly dependent on the specific substrates and reaction conditions. Below is a summary of some reported quantitative data.

Table 1: Influence of Reaction Conditions on Allene Formation in the Propargylation of 2-Nitroimidazole [5]

EntryBase (equivalents)SolventTemperature (°C)Alkyne:Allene Ratio
1K₂CO₃ (2.2)Acetonitrile2570:30
2K₂CO₃ (2.2)Acetonitrile8060:40
3K₂CO₃ (1.1)Acetonitrile2580:20
4NaH (1.1)Acetonitrile2560:40
5DBU (1.1)Acetonitrile2550:50
6K₂CO₃ (2.2)Acetone25100:0

Table 2: Comparison of Catalytic Systems for A³ (Aldehyde-Alkyne-Amine) Coupling Reactions [14]

Catalyst SystemAldehydeAmineAlkyneSolventTemp (°C)Time (h)Yield (%)
CuCl (10 mol%)BenzaldehydePiperidinePhenylacetyleneToluene1001292
CuI (5 mol%)4-ChlorobenzaldehydeMorpholine1-HeptyneNone80695
AgI (5 mol%)HeptanalDiethylaminePhenylacetyleneWater801091
AuCl₃/CuBrBenzaldehydePyrrolidinePhenylacetyleneWater100298

Experimental Protocols

Protocol 1: General Procedure for Mono-N-propargylation of a Primary Amine[3]
  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq.).

  • Solvent Addition: Add an anhydrous aprotic solvent (e.g., DMF or THF) to dissolve the amine (typically at a concentration of 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add a suitable base (e.g., NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0°C. Add propargyl bromide (80% solution in toluene, 1.1 eq.) dropwise via a syringe over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Analysis of Reaction Mixture by NMR and MS
  • Sample Preparation: After the reaction workup, dissolve a small amount of the crude product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.[15][16] For MS analysis, dissolve the sample in a solvent compatible with the ionization method (e.g., acetonitrile or methanol).[17]

  • ¹H NMR Analysis: Acquire a ¹H NMR spectrum. Look for characteristic peaks:

    • Desired Propargylamine: A singlet for the acetylenic proton (C≡C-H) typically between δ 2-3 ppm, and a signal for the methylene (B1212753) protons (-CH₂-C≡) adjacent to the nitrogen.[5]

    • Allene Byproduct: Characteristic signals for allenic protons, which are often in a different region and show different splitting patterns compared to the propargyl protons.[5]

    • Di-propargylated Product: The disappearance of one of the N-H protons (for a primary amine starting material) and the appearance of a second set of propargyl proton signals.

  • Mass Spectrometry Analysis:

    • Obtain a mass spectrum of the crude mixture. The molecular ion peak [M]⁺ or the protonated molecular ion [M+H]⁺ will confirm the mass of the products.[18][19]

    • Note that propargyl and allene isomers will have the same mass.[6]

    • The di-propargylated product will have a mass corresponding to the starting amine plus two propargyl units.

    • If available, use high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the observed ions.[17]

Visualizations

Amine_Propargylation_Workflow cluster_prep Reaction Setup cluster_reaction Conjugation cluster_workup Workup & Purification start Dissolve Amine in Anhydrous Solvent add_base Add Base at 0°C start->add_base add_propargyl Slowly Add Propargylating Agent add_base->add_propargyl react Stir at RT (or gentle heat) add_propargyl->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end end purify->end Isolated Product

Caption: Experimental workflow for a typical amine-propargyl conjugation.

Side_Reactions Amine Primary Amine (R-NH2) Desired_Product Mono-propargylated Amine (R-NH-CH2-C≡CH) Amine->Desired_Product + Propargyl-X Propargyl_X Propargyl Halide (HC≡C-CH2-X) Propargyl_X->Desired_Product Di_Product Di-propargylated Amine (R-N(CH2-C≡CH)2) Desired_Product->Di_Product + Propargyl-X (excess) Allene Allene Isomer (R-NH-CH=C=CH2) Desired_Product->Allene Base/Solvent (Isomerization) Cyclized Cyclized Product (e.g., Pyrrole) Desired_Product->Cyclized Base/Heat (Cyclization)

Caption: Common side reactions in amine-propargyl conjugations.

References

Technical Support Center: Effective Quenching of NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively quench N-hydroxysuccinimide (NHS) ester reactions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching an NHS ester reaction?

Quenching is a critical step to terminate the conjugation reaction by deactivating any remaining reactive NHS esters. This prevents further, uncontrolled reactions with the target molecule or other nucleophiles present in the reaction mixture, ensuring a more homogenous product and preventing non-specific labeling in downstream applications.

Q2: What are the common reagents used to quench NHS ester reactions?

Commonly used quenching agents are small molecules containing a primary amine that rapidly react with and consume excess NHS esters. These include Tris(hydroxymethyl)aminomethane (Tris), glycine (B1666218), hydroxylamine (B1172632), and ethanolamine.[1][2][3][4]

Q3: How do I choose the right quenching reagent?

The choice of quenching reagent can depend on the specific biomolecule and downstream application.

  • Tris and Glycine: These are widely used due to their effectiveness and the stability of the resulting amide bond with the quenched NHS ester.[3][4] They are suitable for most applications where the addition of a small, charged molecule to the reaction mixture is acceptable.

  • Hydroxylamine: This reagent is also effective at quenching NHS esters. However, it can have side reactions, such as the cleavage of ester linkages that may have formed as side products (O-acylation) on serine, threonine, or tyrosine residues.[5] While this can be advantageous in some contexts to reverse over-labeling, it may be an undesirable side reaction in others.[5]

  • Ethanolamine: This is another effective primary amine quenching agent.

Q4: Can I quench the reaction by adjusting the pH?

Yes, increasing the pH to above 8.6 will significantly accelerate the hydrolysis of the NHS ester, effectively quenching the reaction.[4] At this pH, the half-life of an NHS ester can be as short as 10 minutes.[3] However, this method regenerates the original carboxyl group on the labeling reagent, which might not be desirable in all applications. Additionally, the high pH may be detrimental to the stability of the target biomolecule.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Incomplete Quenching (Continued Reactivity) Insufficient concentration of quenching reagent.Increase the final concentration of the quenching reagent to 50-100 mM.[1][6]
Short incubation time.Extend the quenching incubation time to 30-60 minutes at room temperature.
Inactive quenching reagent.Prepare fresh quenching reagent solution immediately before use.
Precipitation Upon Adding Quenching Reagent High concentration of the quenching reagent in a buffer where the conjugate is less soluble.Add the quenching reagent dropwise while gently stirring. Consider using a quenching reagent that is highly soluble in the reaction buffer.
pH change upon addition of the quenching buffer.Ensure the pH of the quenching buffer is compatible with the stability of your biomolecule. Adjust the pH of the reaction mixture slowly.
Unexpected Side Products Reaction of the quenching reagent with the target molecule at sites other than the NHS ester.While less common, consider the reactivity of your chosen quencher. For sensitive substrates, using a less reactive quencher or quenching via hydrolysis at a controlled pH might be an alternative.
Hydroxylamine-mediated cleavage of intended or unintended ester bonds on the biomolecule.If cleavage is a concern, avoid using hydroxylamine and opt for Tris or glycine instead.[5]
Difficulty Removing Excess Quenching Reagent Small size of the quenching reagent making it difficult to separate from smaller biomolecules.Utilize a purification method with an appropriate molecular weight cutoff, such as dialysis with a suitable membrane or size exclusion chromatography with the correct resin.

Quantitative Data Summary

Quenching ReagentTypical Final ConcentrationKey Characteristics & Considerations
Tris 20-100 mM[2][3]Widely used, efficient, and forms a stable amide bond with the excess reagent. Can be purchased as a stable, high-purity buffer.
Glycine 20-100 mM[2][3]Similar to Tris, it is an effective and commonly used quenching agent.
Hydroxylamine 10-50 mM[7]Effective quencher that can also cleave O-acyl esters, which can be a desired or undesired side reaction.[5]
Ethanolamine 20-50 mM[2]A simple and effective primary amine quenching agent.
pH Adjustment (Hydrolysis) pH > 8.6[4]Effective at hydrolyzing the NHS ester, regenerating the carboxyl group. May not be suitable for pH-sensitive biomolecules.

Experimental Protocols

Protocol 1: Quenching with Tris or Glycine
  • Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl or Glycine at pH 8.0.

  • Quenching Step: After the desired NHS ester conjugation reaction time, add the quenching solution to the reaction mixture to a final concentration of 50-100 mM. For example, add 50-100 µL of the 1 M stock solution to a 1 mL reaction.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

  • Purification: Proceed with the purification of the conjugate using an appropriate method such as dialysis, size exclusion chromatography, or another chromatographic technique to remove the excess quenching reagent and other byproducts.[1]

Protocol 2: Quenching with Hydroxylamine
  • Prepare Quenching Solution: Prepare a 1 M stock solution of hydroxylamine at pH 8.5.

  • Quenching Step: Following the conjugation reaction, add the hydroxylamine stock solution to a final concentration of 10-50 mM.

  • Incubation: Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the conjugate to remove excess hydroxylamine and byproducts.

Protocol 3: Analytical Method to Confirm Quenching (Spectrophotometric Assay)

This method can be adapted to indirectly assess the completion of the quenching reaction by measuring the disappearance of the NHS ester.

  • Principle: N-hydroxysuccinimide (NHS) and its esters absorb light at approximately 260 nm. The quenching reaction consumes the NHS ester, leading to a decrease in absorbance at this wavelength.

  • Procedure:

    • Before adding the quenching reagent, take a small aliquot of the reaction mixture, dilute it appropriately in a suitable buffer (e.g., PBS), and measure the absorbance at 260 nm.

    • After the quenching reaction is complete, take another aliquot, dilute it by the same factor, and measure the absorbance at 260 nm.

    • A significant decrease in absorbance at 260 nm indicates the consumption of the NHS ester and successful quenching.

  • Note: This method provides a qualitative or semi-quantitative assessment. For precise quantification, a standard curve with the NHS ester of interest would be required, and potential interference from other components of the reaction mixture should be considered.

Mandatory Visualizations

NHS_Ester_Reaction_and_Quenching cluster_reaction NHS Ester Conjugation cluster_quenching Quenching Biomolecule_NH2 Biomolecule-NH₂ (Primary Amine) Conjugate Biomolecule-NH-Label (Stable Amide Bond) Biomolecule_NH2->Conjugate Reaction NHS_Ester Label-NHS Ester NHS_Ester->Conjugate Excess_NHS_Ester Excess Label-NHS Ester NHS_leaving_group NHS Conjugate->NHS_leaving_group Quenched_Product Quenched Label Excess_NHS_Ester->Quenched_Product Quenching Quenching_Agent Quenching Agent (e.g., Tris-NH₂) Quenching_Agent->Quenched_Product

Caption: NHS ester reaction with a primary amine and subsequent quenching of excess reagent.

Troubleshooting_Quenching start Start Quenching check_completion Is Quenching Complete? start->check_completion incomplete Incomplete Quenching check_completion->incomplete No complete Quenching Complete check_completion->complete  Yes increase_conc Increase Quencher Concentration incomplete->increase_conc increase_time Increase Incubation Time incomplete->increase_time fresh_reagent Use Fresh Quenching Reagent incomplete->fresh_reagent increase_conc->start increase_time->start fresh_reagent->start purify Proceed to Purification complete->purify

Caption: Troubleshooting workflow for incomplete NHS ester quenching.

References

Technical Support Center: Scaling Up Bioconjugation with Propargyl-PEG1-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation reactions involving Propargyl-PEG1-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges encountered when scaling up these critical reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in bioconjugation?

This compound is a heterobifunctional linker containing a terminal alkyne group (propargyl) and a primary amine (-NH2), connected by a single polyethylene (B3416737) glycol (PEG) unit. Its primary application is in bioconjugation, particularly through "click chemistry." The alkyne group allows for highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-modified molecules. The amine group can be used for standard amide bond formation with activated carboxylic acids.

Q2: What are the main advantages of using CuAAC "click chemistry" for bioconjugation?

CuAAC is a widely used bioconjugation method due to several key advantages:

  • High Specificity and Yield: The reaction is highly specific between the alkyne and azide (B81097) functional groups, resulting in high yields of the desired conjugate with minimal byproducts.[1]

  • Mild Reaction Conditions: CuAAC can be performed under mild, aqueous conditions, often at room temperature and physiological pH, which is crucial for maintaining the integrity of sensitive biomolecules like proteins and antibodies.[2][3]

  • Bioorthogonality: The alkyne and azide groups are largely unreactive with biological functional groups, preventing unwanted side reactions with the biomolecule itself.[4]

Q3: What are the key challenges when scaling up bioconjugation reactions with this compound?

Scaling up bioconjugation reactions presents several challenges that can impact reaction efficiency, product purity, and overall success. Key challenges include:

  • Maintaining Homogeneity and Mixing: Ensuring consistent mixing in larger reaction volumes is critical to maintain homogeneity and ensure all reactants are readily available. Inadequate mixing can lead to localized concentration gradients and incomplete reactions.

  • Oxygen Sensitivity: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state in the presence of oxygen.[4] In larger scale reactions, the increased surface area and longer reaction times can exacerbate this issue.

  • Removal of Excess Reagents and Copper Catalyst: Post-reaction cleanup to remove unreacted this compound, azide-containing molecules, and, critically, the copper catalyst can be more complex at a larger scale. Residual copper can be toxic to cells and can compromise the stability of the final bioconjugate.

  • Maintaining Optimal Stoichiometry: Precise control over the molar ratios of reactants is crucial. Deviations can lead to incomplete reactions or an increase in side products, complicating purification.

Troubleshooting Guide

This guide addresses common problems encountered during the scale-up of bioconjugation reactions using this compound.

ProblemPotential CauseRecommended Solution
Low Conjugation Yield 1. Inefficient Mixing: Inadequate agitation in larger vessels leads to poor reaction kinetics.- Implement more efficient stirring mechanisms (e.g., overhead stirrer instead of magnetic stir bar).- Perform incremental additions of reagents to maintain homogeneity.
2. Oxidation of Cu(I) Catalyst: Increased exposure to oxygen in larger setups inactivates the catalyst.[4]- Degas all buffers and solutions thoroughly before use.- Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction mixture.[3]- Use a higher concentration of the reducing agent (e.g., sodium ascorbate) or add it portion-wise during the reaction.[4]
3. Suboptimal Reagent Concentrations: Dilution effects in larger volumes can slow down the reaction rate.- Maintain the optimal concentration of all reactants as determined in small-scale experiments.- Consider using a slightly higher excess of the smaller molecule (e.g., this compound or the azide partner).
4. Incorrect pH: The pH of the reaction buffer can affect the stability of the biomolecule and the efficiency of the CuAAC reaction.- Ensure the reaction buffer is maintained at a pH between 7 and 8 for optimal CuAAC efficiency and protein stability.
Product Aggregation or Precipitation 1. High Protein Concentration: Scaling up often involves higher concentrations of the biomolecule, which can lead to aggregation.- Optimize the protein concentration for the scaled-up reaction.- Add stabilizing excipients (e.g., arginine, polysorbate) to the reaction buffer.
2. Presence of Copper: Residual copper ions can sometimes promote protein aggregation.- Use a copper-chelating ligand (e.g., THPTA, BTTAA) to stabilize the Cu(I) and prevent aggregation.[4]
3. Changes in Solubility: The addition of PEGylated linkers can alter the solubility profile of the biomolecule.- Screen different buffer conditions to find one that maintains the solubility of the final conjugate.
Difficulty in Purification 1. Excess Unreacted PEG Linker: Removing a large excess of this compound can be challenging.- Optimize the stoichiometry to use the minimum necessary excess of the PEG linker.- Employ size exclusion chromatography (SEC) or tangential flow filtration (TFF) for efficient removal of small molecules from the larger bioconjugate.[5]
2. Residual Copper Catalyst: Incomplete removal of the copper catalyst is a common issue.- After the reaction, add a chelating agent like EDTA to sequester the copper.- Utilize purification methods such as ion-exchange chromatography or TFF to remove the copper-chelate complex.
Inconsistent Batch-to-Batch Results 1. Variability in Raw Materials: Differences in the purity or activity of reagents can lead to inconsistent outcomes.- Qualify all raw materials, including the this compound linker, for purity and identity before use.- Use reagents from the same lot for a series of scaled-up reactions if possible.
2. Lack of Process Control: Minor variations in reaction parameters (temperature, pH, addition rates) can have a larger impact at scale.- Implement strict process controls with well-defined operating ranges for all critical parameters.- Utilize automated systems for reagent addition and monitoring of reaction conditions.

Experimental Protocols

General Protocol for Small-Scale CuAAC Bioconjugation

This protocol provides a starting point for the conjugation of an azide-modified molecule to a protein functionalized with this compound.

  • Prepare Stock Solutions:

    • Azide-modified molecule: 10 mM in DMSO.

    • This compound functionalized protein: 1 mg/mL in phosphate-buffered saline (PBS), pH 7.4.

    • Copper(II) sulfate (B86663) (CuSO4): 50 mM in water.

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 250 mM in water.

    • Sodium Ascorbate (B8700270): 500 mM in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound functionalized protein.

    • Add the azide-modified molecule to achieve a 5-10 fold molar excess over the protein.

    • In a separate tube, premix CuSO4 and THPTA in a 1:5 molar ratio.

    • Add the CuSO4/THPTA mixture to the reaction tube to a final copper concentration of 1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Reaction and Purification:

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

    • Monitor the reaction progress using SDS-PAGE or LC-MS.

    • Purify the conjugate using size exclusion chromatography or dialysis to remove unreacted small molecules and the copper catalyst.

Key Considerations for Scale-Up

When scaling up the above protocol, consider the following adjustments:

ParameterSmall-Scale (mL)Large-Scale (L)Rationale
Mixing Vortexing/PipettingOverhead Mechanical StirrerEnsures homogeneity in larger volumes.
Inert Atmosphere OptionalRecommended (Nitrogen/Argon)Prevents oxidation of the Cu(I) catalyst.[3][4]
Reagent Addition Single aliquotSlow, controlled additionAvoids localized high concentrations and potential aggregation.
Purification SEC/DialysisTangential Flow Filtration (TFF)More efficient for large volume processing.

Visualizing the Workflow and Troubleshooting Logic

Experimental Workflow for CuAAC Bioconjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare this compound Functionalized Protein mix Combine Protein and Azide Molecule prep_protein->mix prep_azide Prepare Azide-Modified Molecule prep_azide->mix prep_reagents Prepare CuSO4, Ligand, and Reducing Agent add_catalyst Add Premixed CuSO4/Ligand prep_reagents->add_catalyst mix->add_catalyst initiate Initiate with Reducing Agent add_catalyst->initiate incubate Incubate with Mixing initiate->incubate purify Purify Conjugate (SEC/TFF) incubate->purify analyze Analyze Product (SDS-PAGE, LC-MS) purify->analyze

Caption: A typical experimental workflow for CuAAC bioconjugation.

Troubleshooting Logic for Low Conjugation Yield

G start Low Conjugation Yield check_mixing Is mixing efficient? start->check_mixing check_oxygen Is oxygen excluded? check_mixing->check_oxygen Yes improve_mixing Improve agitation (e.g., overhead stirrer) check_mixing->improve_mixing No check_reagents Are reagent concentrations and stoichiometry correct? check_oxygen->check_reagents Yes degas_sparge Degas solutions and use inert atmosphere check_oxygen->degas_sparge No check_ph Is the pH optimal? check_reagents->check_ph Yes optimize_reagents Optimize concentrations and molar ratios check_reagents->optimize_reagents No adjust_ph Adjust buffer pH to 7.0-8.0 check_ph->adjust_ph No end Yield Improved check_ph->end Yes improve_mixing->end degas_sparge->end optimize_reagents->end adjust_ph->end

Caption: A decision tree for troubleshooting low yield in bioconjugation.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Characterization of Propargyl-PEG1-NH2 Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based characterization of antibodies conjugated with the Propargyl-PEG1-NH2 linker against alternative conjugation strategies. Detailed experimental protocols, quantitative data analysis, and visual workflows are presented to assist in the development and characterization of antibody-drug conjugates (ADCs) and other bioconjugates.

Introduction to Antibody Conjugation and Characterization

Antibody conjugates are a rapidly growing class of biotherapeutics, where a monoclonal antibody is linked to a payload, such as a cytotoxic drug, to achieve targeted delivery. The precise characterization of these complex molecules is critical for ensuring their safety and efficacy. Mass spectrometry has emerged as an indispensable tool for this purpose, providing detailed information on the drug-to-antibody ratio (DAR), conjugation sites, and overall structural integrity of the conjugate.

The choice of linker and conjugation chemistry significantly impacts the properties of the resulting antibody conjugate. This compound is a bifunctional linker that enables a two-step conjugation process. The amine group can react with a payload, while the propargyl group allows for a subsequent "click" reaction with an azide-modified antibody. This approach offers the potential for more controlled and site-specific conjugation compared to traditional methods.

Comparison of Conjugation Chemistries

The performance of this compound mediated conjugation is best understood in comparison to established methods, primarily NHS ester chemistry, which targets lysine (B10760008) residues.

FeatureThis compound (via Click Chemistry)NHS Ester Chemistry
Target Residue Engineered azide-containing amino acids or enzymatically modified sitesLysine residues
Specificity Site-specificStochastic (random)
Homogeneity High (well-defined DAR)Low (heterogeneous mixture of species with varying DARs)
Mass Spectrum Simpler, with distinct peaks for each DAR speciesComplex, with broad, overlapping peaks
Potential Impact on Antibody Function Minimal, as conjugation is directed away from antigen-binding sitesPotential for modification of critical lysine residues, which can affect antigen binding and stability
Process Complexity Higher (requires antibody engineering or enzymatic modification)Lower (simpler, one-step reaction)

Mass Spectrometry Characterization Workflow

The characterization of antibody conjugates by mass spectrometry typically involves a multi-level approach to assess different critical quality attributes.

Mass_Spectrometry_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Conjugation Antibody Conjugation (e.g., this compound) Purification Purification (e.g., SEC) Conjugation->Purification Deglycosylation Optional: Deglycosylation Purification->Deglycosylation Reduction Optional: Reduction Purification->Reduction Peptide_Mapping Peptide Mapping (LC-MS/MS) Purification->Peptide_Mapping Intact_MS Intact Mass Analysis (LC-MS) Deglycosylation->Intact_MS Subunit_MS Subunit Mass Analysis (LC-MS) Reduction->Subunit_MS Deconvolution Deconvolution Intact_MS->Deconvolution Subunit_MS->Deconvolution Site_ID Conjugation Site Identification Peptide_Mapping->Site_ID DAR_Calc DAR Calculation Deconvolution->DAR_Calc Conjugation_Strategies cluster_0 Site-Specific Conjugation (e.g., Click Chemistry) cluster_1 Stochastic Conjugation (NHS Ester) Ab_Azide Antibody with Azide Handle Conjugated_Ab_Site Homogeneous Conjugate (DAR=2) Ab_Azide->Conjugated_Ab_Site Click Reaction Propargyl_Payload Propargyl-PEG-Payload Propargyl_Payload->Conjugated_Ab_Site Ab_Lysine Antibody with Multiple Lysines Conjugated_Ab_Stochastic Heterogeneous Mixture (DAR 0-8) Ab_Lysine->Conjugated_Ab_Stochastic Amine Reaction NHS_Payload NHS-Ester-Payload NHS_Payload->Conjugated_Ab_Stochastic

Propargyl-PEG1-NH2 vs. Non-PEGylated Crosslinkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, drug delivery, and proteomics, the choice of a crosslinker is a critical determinant of the efficacy, stability, and safety of the final conjugate. While traditional non-PEGylated crosslinkers, often based on simple alkyl chains, have been widely used, the advent of polyethylene (B3416737) glycol (PEG) based linkers has revolutionized the field. This guide provides an objective comparison of Propargyl-PEG1-NH2, a short-chain PEGylated crosslinker, with its non-PEGylated counterparts, supported by experimental data and detailed methodologies.

This compound is a heterobifunctional crosslinker featuring a terminal alkyne group for "click chemistry" reactions and a primary amine for conjugation to various functional groups. The single PEG unit imparts unique physicochemical properties that offer distinct advantages over simple hydrocarbon chains.

Key Advantages of this compound

The incorporation of a PEG moiety, even a single unit, significantly enhances the properties of a crosslinker and the resulting conjugate. The primary advantages of this compound over non-PEGylated crosslinkers include:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the crosslinker and, more importantly, can increase the solubility of hydrophobic payloads or bioconjugates. This is a critical factor in drug formulation and delivery.[1]

  • Reduced Non-Specific Binding: The PEG chain creates a hydration shell that can mask the underlying molecule from non-specific interactions with proteins and cell surfaces.[2] This leads to lower background signals in assays and potentially reduced off-target effects in therapeutic applications.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo circulation half-life of therapeutics by reducing renal clearance and protecting against enzymatic degradation.[3] Even short PEG chains can contribute to favorable pharmacokinetic profiles.[4][5]

  • Increased Stability: The flexible and hydrophilic PEG spacer can enhance the stability of the conjugate by preventing aggregation and protecting it from degradation.[1]

  • Biocompatibility and Reduced Immunogenicity: PEG is generally considered biocompatible and non-immunogenic, which is a significant advantage for in vivo applications.[6]

Quantitative Performance Comparison

Table 1: In Vivo Pharmacokinetics of PEGylated vs. Non-PEGylated Nanoparticles

This table presents data from a comparative study of PEGylated and non-PEGylated "Proticles" (nanoparticles). The data illustrates the significant impact of PEGylation on the in vivo behavior of the nanoparticles.

Parameter111In-PEG-proticles111In-proticles (non-PEGylated)Fold Change
Blood Concentration (1 h p.i., % ID/g) 0.23 ± 0.010.06 ± 0.013.8x Higher

(Data sourced from Eichmann et al., European Journal of Pharmaceutical Sciences, 2019.[3][])

Table 2: Drug Encapsulation and Release in PEGylated vs. Non-PEGylated Niosomes

This study on co-loaded niosomes demonstrates the effect of PEGylation on drug encapsulation efficiency and release profile.

ParameterPEGylated NiosomesNon-PEGylated Niosomes
Doxorubicin Encapsulation Efficiency (%) 62%20%
Curcumin Encapsulation Efficiency (%) 95%80%
Drug Release Profile More controlled and slowerFaster

(Data sourced from Danafar et al., Pharmaceutics, 2023.[8])

Table 3: Reduction of Non-Specific Protein Binding by PEGylated Hydrogels

This table quantifies the reduction in non-specific binding of proteins to a hydrogel surface after modification with PEG-diacrylate.

ParameterPEG-modified HydrogelUnmodified Hydrogel
Non-Specific Binding (Relative Fluorescence Units) ~10-fold decreaseBaseline
Specific Binding Signal ~6-fold increaseBaseline

(Data sourced from a study on immunoassays for Staphylococcal Enterotoxin B detection.[][10])

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)

This protocol is used to determine the kinetic solubility of a compound, which is a critical parameter for early-stage drug discovery.

Materials:

  • Test compound (e.g., this compound or a non-PEGylated analog)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Thermomixer or shaker

  • Centrifuge

  • 96-well UV-transparent microplate

  • UV-Vis spectrophotometer or HPLC-UV system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation: Add 5 µL of the DMSO stock solution to 95 µL of PBS in a microcentrifuge tube.

  • Shaking: Cap the tubes and shake at room temperature for 1.5 to 2 hours.

  • Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate.

  • Sample Analysis: Carefully transfer the supernatant to a 96-well UV plate.

  • Quantification: Determine the concentration of the dissolved compound by measuring the UV absorbance at a predetermined wavelength and comparing it to a standard curve of the compound in PBS/DMSO. Alternatively, use HPLC-UV for more accurate quantification.[11][12][13]

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the stability of a bioconjugate in plasma, providing an indication of its likely in vivo stability.

Materials:

  • Test conjugate (e.g., an antibody conjugated with this compound or a non-PEGylated linker)

  • Human or mouse plasma

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Incubation: Add the test conjugate to pre-warmed plasma to a final concentration of 1 µM.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot a portion of the plasma sample.

  • Quenching: Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate remaining at each time point. The stability is often reported as the percentage of the initial conjugate remaining over time.[14][15][16]

Protocol 3: ELISA for Non-Specific Binding

This protocol can be adapted to assess the non-specific binding of a conjugated antibody to a surface.

Materials:

  • 96-well ELISA plates

  • Coating buffer (e.g., PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Test antibody conjugates (PEGylated and non-PEGylated)

  • Wash buffer (e.g., PBST - PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with a non-target protein or leave them uncoated to assess binding to the plastic surface. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Antibody Incubation: Add serial dilutions of the PEGylated and non-PEGylated antibody conjugates to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody that recognizes the primary antibody conjugate and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate and incubate until a color develops. Stop the reaction with the stop solution.

  • Measurement: Read the absorbance at 450 nm. A higher signal indicates greater non-specific binding.[17][18][19][20][21]

Visualizations

Logical Workflow for Crosslinker Comparison

Crosslinker_Comparison_Workflow cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation cluster_analysis Data Analysis Synthesis_PEG Synthesize PEGylated Conjugate Solubility Solubility Assay Synthesis_PEG->Solubility Stability Stability Assay Synthesis_PEG->Stability Binding Non-Specific Binding Assay Synthesis_PEG->Binding Pharmacokinetics In Vivo Pharmacokinetics Synthesis_PEG->Pharmacokinetics Synthesis_NonPEG Synthesize Non-PEGylated Conjugate Synthesis_NonPEG->Solubility Synthesis_NonPEG->Stability Synthesis_NonPEG->Binding Synthesis_NonPEG->Pharmacokinetics Analysis Comparative Data Analysis Solubility->Analysis Stability->Analysis Binding->Analysis Pharmacokinetics->Analysis

Caption: Workflow for comparing PEGylated and non-PEGylated crosslinkers.

PROTAC Signaling Pathway

PROTAC_Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (e.g., with this compound linker) PROTAC->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

Verifying the Structural Integrity of Propargyl-PEG1-NH2: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and bioconjugation, precise structural confirmation of linker molecules is paramount. This guide provides a comparative analysis of Propargyl-PEG1-NH2 using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for elucidating molecular structure. We present key ¹H NMR data for this compound and a common alternative, Propargyl-PEG2-NH2, alongside a detailed experimental protocol for structural verification.

¹H NMR Data Comparison

The following table summarizes the expected ¹H NMR chemical shifts for this compound and Propargyl-PEG2-NH2. These values are based on established chemical shift principles for the respective functional groups. The data provides a clear basis for distinguishing between these two linkers and verifying the structure of the target molecule.

Assignment Structure Fragment This compound Expected Chemical Shift (ppm)Propargyl-PEG2-NH2 Expected Chemical Shift (ppm)Multiplicity
Alkyne-H≡C-H ~2.4~2.4Triplet (t)
Propargyl-CH₂-O-CH₂ -C≡CH~4.2~4.2Doublet (d)
PEG-CH₂ (adjacent to O)-O-CH₂ -CH₂-NH₂~3.7~3.6Triplet (t)
PEG-CH₂ (adjacent to N)-O-CH₂-CH₂ -NH₂~2.9~2.8Triplet (t)
PEG backbone-O-CH₂ -CH₂ -O-N/A~3.6Singlet (s)
Amine-H-NH₂ 1.5 - 3.0 (variable)1.5 - 3.0 (variable)Broad Singlet (br s)

Note: The chemical shift of the amine protons (-NH₂) can be broad and its position may vary depending on the solvent, concentration, and temperature.

Experimental Protocol for ¹H NMR Analysis

This protocol outlines the steps for acquiring a ¹H NMR spectrum to verify the structure of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O)). The choice of solvent is critical; CDCl₃ is suitable for the free base form, while D₂O can be used for the salt form and will result in the exchange and disappearance of the -NH₂ proton signal, which can be a useful diagnostic tool.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a 400 MHz or higher field NMR spectrometer for better signal resolution.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Set the acquisition parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: A range of 0-12 ppm is typically sufficient.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm in CDCl₃ or HDO at 4.79 ppm in D₂O).

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the peaks to the corresponding protons in the this compound structure.

Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow for the NMR-based structural verification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune & Shim) transfer->setup acquire Acquire FID setup->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process calibrate Calibrate Chemical Shift process->calibrate analyze Analyze & Assign (Integration, Multiplicity) calibrate->analyze structure Structure Verified analyze->structure

Caption: Experimental workflow for NMR analysis.

Signaling Pathway and Logical Relationship Visualization

To further clarify the logical process of structural verification, the following diagram outlines the decision-making pathway based on the expected NMR signals.

logical_relationship start This compound ¹H NMR Spectrum alkyne_proton Triplet at ~2.4 ppm? start->alkyne_proton propargyl_ch2 Doublet at ~4.2 ppm? alkyne_proton->propargyl_ch2 Yes structure_incorrect Structure Not Verified alkyne_proton->structure_incorrect No peg_ch2_o Triplet at ~3.7 ppm? propargyl_ch2->peg_ch2_o Yes propargyl_ch2->structure_incorrect No peg_ch2_n Triplet at ~2.9 ppm? peg_ch2_o->peg_ch2_n Yes peg_ch2_o->structure_incorrect No integration Correct Proton Integration Ratios? peg_ch2_n->integration Yes peg_ch2_n->structure_incorrect No structure_confirmed Structure Verified integration->structure_confirmed Yes integration->structure_incorrect No

Caption: Logic diagram for structure verification.

A Comparative Guide to Functional Assays for Propargyl-PEG1-NH2 Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of functional assays to confirm the bioactivity of protein therapeutics conjugated with Propargyl-PEG1-NH2. It offers an objective analysis of this specific bioconjugation method against common alternatives, supported by experimental data and detailed protocols. The information presented herein is intended to assist researchers in selecting the most appropriate assays and conjugation strategies for their specific drug development needs.

Introduction to this compound Conjugation

This compound is a heterobifunctional linker that enables the covalent attachment of a polyethylene (B3416737) glycol (PEG) spacer to a biomolecule, typically a protein. This process, known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. The propargyl group facilitates "click chemistry," specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), for highly efficient and specific conjugation to a molecule bearing an azide (B81097) group. The primary amine (-NH2) allows for conventional conjugation to accessible carboxyl groups on the target protein. The inclusion of a short PEG spacer can enhance solubility and stability while minimizing the potential for immunogenicity.

While PEGylation offers significant advantages, it is crucial to experimentally verify that the conjugation process does not compromise the biological activity of the therapeutic protein. This guide details the essential functional assays to confirm the bioactivity of a this compound conjugate and compares this conjugation strategy with other common bioconjugation techniques.

Comparison of Bioconjugation Chemistries

The choice of bioconjugation chemistry is critical as it can impact the homogeneity, stability, and ultimately, the bioactivity of the final conjugate. Here, we compare the this compound "click chemistry" approach with two widely used alternatives: NHS Ester and Maleimide chemistry.

FeatureThis compound (Click Chemistry)NHS Ester ChemistryMaleimide Chemistry
Target Residue Azide-modified residue (non-natural) or Carboxyl groups (via -NH2)Lysine residues, N-terminusCysteine residues
Specificity High (for click chemistry)Moderate (multiple lysines can react)High (cysteine is a low abundance amino acid)
Reaction Conditions Mild, aqueouspH 7.2-9.0pH 6.5-7.5
Byproducts None (for click chemistry)N-hydroxysuccinimide (NHS)None
Bond Stability Very High (Triazole ring)High (Amide bond)Stable Thioether bond, but potential for hydrolysis of the succinimide (B58015) ring
Potential for Heterogeneity Low (site-specific if azide is introduced)High (multiple conjugation sites)Low to Moderate
Key Advantage High specificity and efficiency of click reaction.[1][2][3][4][5]Well-established and simple to perform.[][7][8][9]Site-specific conjugation to engineered or native cysteines.[][11][12][13][14]
Key Disadvantage Requires introduction of an azide group into the protein for click chemistry.Can lead to a heterogeneous product with varying degrees of activity.Requires a free thiol, which may necessitate reduction of disulfide bonds.

A third, enzymatic alternative is Sortase-Mediated Ligation (SML) . This technique offers exceptional site-specificity by recognizing a short peptide motif (e.g., LPXTG) and ligating it to a glycine-initiated molecule.[15][16][17][18][19]

Functional Assays to Confirm Bioactivity

The following section details critical functional assays to assess the bioactivity of a protein therapeutic after conjugation with this compound. For each assay, a comparison is made between the expected outcomes for the unconjugated protein, the this compound conjugate, and a conjugate prepared using an alternative chemistry (e.g., NHS Ester).

Target Binding Affinity Assays

A primary concern with PEGylation is that the PEG chain may sterically hinder the protein's ability to bind to its target. Therefore, quantitative assessment of binding affinity is essential.

a) Surface Plasmon Resonance (SPR)

SPR measures the binding kinetics (association and dissociation rates) between a ligand (e.g., the PEGylated protein) and an analyte (e.g., its receptor) in real-time.

b) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[20][21][22][23][24]

Expected Data Comparison:

ConjugateBinding Affinity (Kd)On-rate (ka)Off-rate (kd)
Unconjugated ProteinBaselineBaselineBaseline
This compound ConjugateIdeally similar to baseline; a slight decrease may be acceptable.May be slightly decreased due to PEG interference.May be slightly decreased, potentially prolonging the interaction.
NHS Ester ConjugatePotentially a significant decrease due to heterogeneous PEGylation at or near the binding site.Likely decreased.Variable, depending on the site of PEGylation.
In Vitro Cell-Based Assays

Cell-based assays provide a more physiologically relevant measure of the conjugate's biological activity.

a) Cell Viability/Proliferation Assay (e.g., MTT or WST-8 Assay)

These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[25][26][27][28][29][30] This is a critical assay for assessing the potency of PEGylated growth factors or cytotoxic proteins.

b) Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be adapted to measure the functional activity of a PEGylated protein. For instance, a sandwich ELISA can be used to quantify the amount of a cytokine produced by cells in response to treatment with a PEGylated therapeutic.[31][32][33][34][35][36] A modification-dependent activity assay can also be developed to specifically measure the activity of the PEGylated protein.[37]

Expected Data Comparison (EC50 Values):

ConjugateCell Proliferation (EC50)Cytokine Production (EC50)
Unconjugated ProteinBaselineBaseline
This compound ConjugateIdeally similar to baseline; a slight increase in EC50 may be observed.Ideally similar to baseline.
NHS Ester ConjugatePotentially a significant increase in EC50 due to a mixed population of conjugates with varying activities.Potentially a significant increase in EC50.

Experimental Protocols

Surface Plasmon Resonance (SPR) Protocol
  • Ligand Immobilization : Covalently immobilize the target receptor onto a sensor chip surface.

  • Analyte Injection : Inject a series of concentrations of the unconjugated protein and the PEGylated conjugates over the sensor surface.

  • Data Acquisition : Monitor the change in the refractive index in real-time to obtain sensorgrams showing association and dissociation phases.[38][39][40][41][42]

  • Data Analysis : Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

MTT Cell Proliferation Assay Protocol
  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[25]

  • Treatment : Treat the cells with a serial dilution of the unconjugated protein and the PEGylated conjugates for a specified period (e.g., 24-72 hours).

  • MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[25][26][27]

  • Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Plot the absorbance against the log of the concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

Sandwich ELISA Protocol (for Cytokine Production)
  • Coating : Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.[31][35]

  • Blocking : Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Sample Addition : Add the cell culture supernatants from the cell-based assay to the wells and incubate.

  • Detection Antibody : Add a biotinylated detection antibody specific for a different epitope on the cytokine.

  • Enzyme Conjugate : Add an enzyme-linked avidin (B1170675) (e.g., streptavidin-HRP).

  • Substrate Addition : Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.

  • Stop Reaction : Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement : Measure the absorbance at 450 nm.

  • Data Analysis : Generate a standard curve using a recombinant cytokine and determine the concentration of the cytokine in the samples.

Visualizations

experimental_workflow cluster_conjugation Bioconjugation cluster_assays Functional Assays Protein Therapeutic Protein Propargyl_PEG This compound Protein->Propargyl_PEG Amine coupling NHS_Ester NHS Ester-PEG Protein->NHS_Ester Amine coupling Maleimide Maleimide-PEG Protein->Maleimide Thiol coupling Conjugate_Propargyl Propargyl-PEG Conjugate Propargyl_PEG->Conjugate_Propargyl Conjugate_NHS NHS Ester Conjugate NHS_Ester->Conjugate_NHS Conjugate_Maleimide Maleimide Conjugate Maleimide->Conjugate_Maleimide SPR SPR/ITC (Binding Affinity) Conjugate_Propargyl->SPR Cell_Assay Cell-Based Assay (e.g., MTT) Conjugate_Propargyl->Cell_Assay Conjugate_NHS->SPR Conjugate_NHS->Cell_Assay Conjugate_Maleimide->SPR Conjugate_Maleimide->Cell_Assay ELISA ELISA (Functional Response) Cell_Assay->ELISA

Caption: Experimental workflow for comparing bioconjugates.

signaling_pathway cluster_cell Target Cell Receptor Receptor Signaling Intracellular Signaling Receptor->Signaling Activates Response Biological Response Signaling->Response PEG_Protein PEGylated Protein PEG_Protein->Receptor Binds (Potentially altered affinity) Unconjugated_Protein Unconjugated Protein Unconjugated_Protein->Receptor Binds

Caption: Impact of PEGylation on a signaling pathway.

Conclusion

Confirming the bioactivity of a this compound conjugate is a critical step in the development of PEGylated protein therapeutics. A combination of biophysical and cell-based functional assays is essential to ensure that the improved pharmacokinetic properties afforded by PEGylation do not come at the cost of reduced efficacy. This guide provides a framework for the systematic evaluation of this compound conjugates and their comparison with alternative bioconjugation strategies, enabling researchers to make informed decisions for their drug development programs. The high specificity of the click chemistry reaction enabled by the propargyl group offers a significant advantage in producing homogeneous conjugates, which often translates to more predictable and reproducible biological activity.

References

A Researcher's Guide to Alternatives for Propargyl-PEG1-NH2 in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing click chemistry for bioconjugation, the choice of reagents is critical to experimental success. Propargyl-PEG1-NH2 is a widely used reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), valued for its reliability and the hydrophilicity imparted by the PEG linker. However, the requirement of a copper catalyst can be a significant drawback in biological systems due to its cytotoxicity. This guide provides an objective comparison of alternative click chemistry reagents that circumvent the need for copper catalysis, focusing on their performance, supported by experimental data.

The primary alternatives to the copper-catalyzed system fall into two main categories: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions. This guide will compare this compound with key reagents from these copper-free methodologies: DBCO-NH2 (Dibenzocyclooctyne), BCN-NH2 (Bicyclo[6.1.0]nonyne), and a representative Tetrazine-NH2, which reacts with a trans-cyclooctene (B1233481) (TCO) partner.

Performance Comparison of Click Chemistry Reagents

The selection of a click chemistry reagent is a nuanced decision that depends on the specific experimental requirements. Key performance indicators to consider include reaction kinetics, stability in biological environments, and aqueous solubility. The following table summarizes these parameters for this compound and its primary copper-free alternatives.

ReagentClick Chemistry TypeSecond-Order Rate Constant (k) with Azide/TCO (M⁻¹s⁻¹)StabilityAqueous SolubilityKey AdvantagesKey Disadvantages
This compound CuAAC~10 - 100[1]Stable under physiological conditions.Generally soluble in aqueous buffers, enhanced by the PEG linker.[2][3]Fast reaction kinetics, cost-effective.Requires cytotoxic copper catalyst.[1]
DBCO-NH2 SPAAC~0.24 - 1.0[1][4]Generally stable in aqueous buffers, but can be less stable in the presence of thiols (e.g., GSH) compared to BCN.[4][5] Prone to degradation under acidic conditions.[6][7]Insoluble in water, but PEGylated versions like DBCO-PEG-NH2 are soluble in water, DMSO, and chloroform.[6][8][9]Copper-free, high biocompatibility, faster kinetics than BCN.[4]More expensive than CuAAC reagents, bulkier structure.
BCN-NH2 SPAAC~0.07[4]More stable than DBCO in the presence of thiols and reducing agents like TCEP.[5]The BCN moiety is relatively hydrophilic. PEGylated versions like endo-BCN-PEG2-NH2 are soluble in water, methanol, DMSO, DCM, and DMF.[10][11][12][13]Copper-free, highly biocompatible, smaller and less hydrophobic than DBCO.[14]Slower reaction kinetics compared to DBCO and CuAAC.[4][14]
Tetrazine-NH2 IEDDA (with TCO)Up to ~30,000[15]Generally stable in aqueous buffers, with some derivatives showing high stability.[16]The salt form (Tetrazine-Amine monohydrochloride) generally has enhanced water solubility and stability.[17] PEGylated versions also have enhanced aqueous solubility.[18]Extremely fast reaction kinetics, highly bioorthogonal.[19][20][21]Can be less stable in the presence of reducing agents like TCEP.[5] Requires a strained alkene reaction partner (e.g., TCO).

Experimental Protocols

Detailed methodologies are crucial for the successful application of these reagents. Below are representative protocols for antibody and cell surface labeling.

Protocol 1: Antibody Labeling with DBCO-NHS Ester

This protocol describes the conjugation of a DBCO moiety to an antibody via an N-hydroxysuccinimide (NHS) ester, followed by a copper-free click reaction with an azide-containing molecule.

  • Antibody Preparation:

    • Exchange the antibody buffer to a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) using a desalting column.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • DBCO-NHS Ester Activation:

    • Dissolve DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.

  • Conjugation:

    • Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution.

    • Incubate for 60 minutes at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding Tris buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

    • Remove excess, unreacted DBCO-NHS ester using a desalting column.

  • Copper-Free Click Reaction:

    • Add the azide-containing molecule of interest to the DBCO-labeled antibody at a 2-4 fold molar excess.

    • Incubate overnight at 4°C or for 2-4 hours at room temperature.[8][22]

    • Purify the final antibody conjugate using size-exclusion chromatography.

Protocol 2: Cell Surface Labeling using Copper-Catalyzed Click Chemistry (CuAAC)

This protocol outlines the labeling of metabolically incorporated azido (B1232118) sugars on the cell surface with an alkyne-functionalized probe.

  • Metabolic Labeling:

    • Culture cells in the presence of an azido sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz) for 24-48 hours to allow for incorporation into cell surface glycans.

  • Preparation of Click Reaction Mix:

    • Prepare fresh stock solutions of CuSO4 (50 mM), a copper-chelating ligand like THPTA (250 µM), and sodium ascorbate (B8700270) (100 mM).

    • In a microcentrifuge tube, combine the alkyne-functionalized probe (e.g., a fluorescent dye, final concentration 25 µM), CuSO4, and THPTA in a suitable buffer (e.g., DPBS).

  • Labeling Reaction:

    • Wash the metabolically labeled cells with cold DPBS.

    • Add the sodium ascorbate to the click reaction mix to a final concentration of 2.5 mM to initiate the reaction.

    • Immediately add the complete reaction mixture to the cells and incubate for 1-5 minutes at 4°C.

  • Washing and Analysis:

    • Wash the cells multiple times with cold DPBS to remove unreacted reagents.

    • The labeled cells can then be analyzed by methods such as flow cytometry or fluorescence microscopy.[19]

Visualizing the Click Chemistry Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for the different click chemistry reactions.

CuAAC_Workflow start Start: Azide-modified biomolecule & This compound reagents Add: Cu(I) catalyst (e.g., CuSO4), Reducing agent (e.g., Ascorbate), Ligand (e.g., THPTA) start->reagents 1. reaction CuAAC Reaction: Formation of Triazole Linkage reagents->reaction 2. purification Purification: Removal of catalyst and excess reagents reaction->purification 3. end End: Covalently linked conjugate purification->end 4.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

SPAAC_Workflow start Start: Azide-modified biomolecule & DBCO-NH2 or BCN-NH2 mixing Direct Mixing: In aqueous buffer start->mixing 1. reaction SPAAC Reaction: Spontaneous formation of Triazole Linkage mixing->reaction 2. purification Purification: Removal of excess reagent reaction->purification 3. end End: Covalently linked conjugate purification->end 4.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Workflow.

IEDDA_Workflow start Start: Tetrazine-NH2 & TCO-modified biomolecule mixing Direct Mixing: In aqueous buffer start->mixing 1. reaction IEDDA Reaction: Rapid formation of Dihydropyridazine Linkage mixing->reaction 2. purification Purification: Removal of excess reagent reaction->purification 3. end End: Covalently linked conjugate purification->end 4.

Inverse-Electron-Demand Diels-Alder (IEDDA) Workflow.

References

A Comparative Guide to CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of "click chemistry" has equipped the scientific community with a powerful toolkit for molecular assembly, enabling rapid, efficient, and specific conjugation of molecules.[1][2] Among these reactions, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are paramount, both culminating in the formation of a stable triazole linkage from an azide (B81097) and an alkyne.[3][4]

This guide provides an objective, data-driven comparison of CuAAC and SPAAC to assist researchers in selecting the optimal ligation strategy for their specific applications, from materials science to in vivo bioconjugation and drug development.

Core Principles and Reaction Mechanisms

While both CuAAC and SPAAC are rooted in the Huisgen 1,3-dipolar cycloaddition, their mechanisms and activation strategies differ fundamentally.[4] The uncatalyzed thermal reaction is slow and often yields a mixture of 1,4- and 1,5-disubstituted regioisomers.[4][5]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction rate by orders of magnitude (10⁷ to 10⁸-fold) and to control the regioselectivity, exclusively yielding the 1,4-disubstituted triazole product.[4][5] The reaction is robust, tolerates a wide pH range (4-12), and can be performed in various solvents, including water.[5][6] The most widely accepted mechanism involves a dinuclear copper intermediate.[7]

CuAAC_Mechanism Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_cycle Catalytic Cycle Cu_Alkyne Cu(I)-Acetylide Complex Dinuclear Dinuclear Copper Intermediate Cu_Alkyne->Dinuclear + Cu(I) SixMembered Six-Membered Metallacycle Dinuclear->SixMembered + R-N3 Triazolide Copper Triazolide Intermediate SixMembered->Triazolide Ring Contraction Triazolide->Cu_Alkyne Protonolysis, Product Release Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Alkyne Terminal Alkyne (R1-C≡CH) Alkyne->Cu_Alkyne Azide Azide (R2-N3) Azide->Dinuclear Catalyst Cu(I) Source (e.g., CuSO4 + Ascorbate) Catalyst->Cu_Alkyne

Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Developed to overcome the cellular toxicity associated with the copper catalyst, SPAAC is a metal-free reaction.[1][8] It employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The high ring strain (approx. 18 kcal/mol) provides the necessary activation energy, allowing the cycloaddition to proceed rapidly at physiological temperatures without a catalyst.[9][10] This makes SPAAC highly biocompatible and the preferred method for applications in living systems.[1][10]

SPAAC_Mechanism Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide Azide (R1-N3) TS Concerted [3+2] Cycloaddition Transition State Azide->TS Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->TS Product Triazole Product (Mixture of Regioisomers) TS->Product Ring Strain Release Decision_Flowchart How to Choose Between CuAAC and SPAAC Start Start: Need to perform an azide-alkyne cycloaddition BioSystem Is the reaction occurring in a living system (in vivo, live cells)? Start->BioSystem UseSPAAC Use SPAAC (Strain-Promoted) BioSystem->UseSPAAC Yes SpeedCritical Are maximum reaction speed and high yield critical? BioSystem->SpeedCritical No UseCuAAC Use CuAAC (Copper-Catalyzed) SpeedCritical->UseCuAAC Yes ConsiderSPAAC Consider SPAAC (Slower, but avoids metal contamination) SpeedCritical->ConsiderSPAAC No Workflow_Comparison Comparative Experimental Workflow: CuAAC vs. SPAAC cluster_cuaac CuAAC Workflow cluster_spaac SPAAC Workflow Start Prepare Azide- or Alkyne- modified Biomolecule Add_CuAAC_Probe 1. Add Corresponding Probe (Alkyne or Azide) Start->Add_CuAAC_Probe Add_SPAAC_Probe 1. Add Corresponding Probe (Cyclooctyne or Azide) Start->Add_SPAAC_Probe Incubate Incubate (RT or 4°C) Purify Purify Labeled Product (e.g., SEC, Dialysis) Incubate->Purify End Characterize Product Purify->End Prepare_Catalyst 2. Prepare Catalyst Premix (CuSO4 + Ligand) Add_CuAAC_Probe->Prepare_Catalyst Add_Catalyst 3. Add Catalyst Premix Prepare_Catalyst->Add_Catalyst Initiate_CuAAC 4. Add Sodium Ascorbate to Initiate Add_Catalyst->Initiate_CuAAC Initiate_CuAAC->Incubate Mix_SPAAC 2. Mix Gently Add_SPAAC_Probe->Mix_SPAAC Mix_SPAAC->Incubate

References

A Researcher's Guide to Determining the Degree of Labeling for Proteins Modified with Propargyl-PEG1-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying the extent of protein modification is a critical step in ensuring the consistency, efficacy, and reliability of their bioconjugates. When modifying proteins with Propargyl-PEG1-NH2, an amine-reactive linker containing an alkyne group, determining the Degree of Labeling (DOL) becomes essential for downstream applications such as "click" chemistry. This guide provides an objective comparison of common methods for determining the DOL of propargylated proteins, complete with experimental data and detailed protocols.

The modification process involves the N-Hydroxysuccinimide (NHS) ester of the this compound molecule reacting with primary amines on the protein, primarily the epsilon-amine of lysine (B10760008) residues, forming a stable amide bond. The terminal alkyne group is then available for subsequent conjugation, typically with an azide-containing molecule via a copper-catalyzed click chemistry reaction.

Since the propargyl-PEG moiety itself does not have a convenient spectroscopic handle, its quantification is typically performed indirectly. This guide will focus on two primary strategies:

  • Direct Mass Analysis: Using mass spectrometry to measure the mass shift of the modified protein.

  • Indirect Quantification via Click Chemistry: Attaching a reporter molecule (e.g., a biotin (B1667282) or a dye with a known absorbance) to the propargyl group and then quantifying the reporter.

Comparative Analysis of DOL Determination Methods

The choice of method for determining the DOL depends on several factors, including the equipment available, the desired accuracy, sample throughput, and the nature of the protein itself. Below is a comparison of the most common techniques.

Method Principle Pros Cons Typical Accuracy
Mass Spectrometry (MS) Measures the mass increase of the protein after modification. The number of attached linkers is calculated from the mass shift.- High accuracy and direct measurement.- Provides information on labeling distribution (e.g., 0, 1, 2... labels per protein).- Does not require a secondary reporter molecule.- Requires access to specialized MS instrumentation (e.g., ESI-MS, MALDI-TOF).- Can be low-throughput.- Data analysis can be complex for heterogeneous or large proteins.Excellent (Can resolve single modification events)
UV-Vis Spectroscopy An azide-containing dye with a known extinction coefficient is "clicked" onto the propargyl-labeled protein. The DOL is calculated from the absorbance of the dye and the protein.[1][2][3][4]- Widely accessible (requires only a spectrophotometer).- Relatively simple and fast.- Good for routine analysis.- Indirect method; assumes 100% efficiency of the click reaction.- Requires removal of all unreacted dye.[2][3]- Accuracy depends on accurate protein concentration and extinction coefficients.[1][2]Good (Often within ~20% variation)[1]
HABA Assay (Post-Click) An azide-biotin molecule is "clicked" onto the propargyl-labeled protein. The degree of biotinylation is then quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[5][6][7][8][9]- Colorimetric assay, uses standard plate readers.[5][6]- Well-established and commercially available kits.- Indirect method; relies on efficient click and HABA displacement reactions.- Requires removal of free biotin after the click reaction.[7]- Can be interfered with by some buffer components.Good

Experimental Workflows and Logical Relationships

Visualizing the experimental process and decision-making logic can help in selecting and implementing the appropriate method for your research needs.

experimental_workflow cluster_modification Step 1: Protein Modification cluster_quantification Step 2: DOL Quantification p Protein mod_protein Propargylated Protein p->mod_protein Amine Coupling reagent This compound reagent->mod_protein ms Mass Spectrometry (e.g., ESI-MS) mod_protein->ms Direct Analysis clicked_protein Reporter-Labeled Protein mod_protein->clicked_protein Click Chemistry dol_ms Direct DOL Calculation ms->dol_ms click_reagent Azide-Reporter (Dye or Biotin) click_reagent->clicked_protein purify Purification (Remove excess reporter) clicked_protein->purify assay Quantification Assay (UV-Vis or HABA) purify->assay dol_assay Indirect DOL Calculation assay->dol_assay

Caption: General experimental workflow for labeling and quantifying propargylated proteins.

decision_tree start Start: Need to Determine DOL q1 Is a Mass Spectrometer (ESI or MALDI) available? start->q1 a1_yes Use Mass Spectrometry q1->a1_yes Yes a1_no Use Indirect Method (Click Chemistry) q1->a1_no No q2 Is protein purity high and sample > 10 µg? a1_yes->q2 a2_yes Provides direct measurement of DOL and distribution. q2->a2_yes Yes a2_no Consider potential issues with complex spectra or low signal. q2->a2_no No q3 Choose Reporter: Dye or Biotin? a1_no->q3 a3_dye Use Azide-Dye + UV-Vis q3->a3_dye Dye a3_biotin Use Azide-Biotin + HABA Assay q3->a3_biotin Biotin a3_dye_info Requires spectrophotometer. Need dye extinction coefficient. a3_dye->a3_dye_info a3_biotin_info Requires plate reader. Commercial kits available. a3_biotin->a3_biotin_info

Caption: Decision tree for selecting a DOL determination method.

Experimental Protocols

Here we provide detailed methodologies for the key experiments discussed.

This protocol assumes the protein has already been modified with this compound and purified from the excess labeling reagent.

1. Materials:

  • Propargylated protein in a suitable buffer (e.g., PBS).

  • Azide-functionalized dye (e.g., Azide-Fluor 488) with known extinction coefficient.

  • Copper(II) sulfate (B86663) (CuSO4).

  • Reducing agent (e.g., Sodium Ascorbate).

  • Ligand (e.g., TBTA).

  • Purification column (e.g., desalting column like Sephadex G-25) to remove excess dye.[2][3]

  • UV-Vis Spectrophotometer.

2. Procedure:

  • Click Reaction:

    • In a microcentrifuge tube, add the propargylated protein to a final concentration of 1-5 mg/mL.

    • Add a 10- to 20-fold molar excess of the azide-dye.

    • Add the copper catalyst components. A typical final concentration is 1 mM CuSO4, 5 mM Sodium Ascorbate, and 1 mM TBTA.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted azide-dye from the labeled protein using a desalting or gel filtration column equilibrated with your buffer of choice (e.g., PBS).[2][3]

    • Collect the first colored fraction, which contains the dye-labeled protein.

  • Spectrophotometry:

    • Measure the absorbance of the purified, dye-labeled protein solution at 280 nm (A_prot) and at the dye's maximum absorbance wavelength (A_dye).[2][3][4]

  • Calculation:

    • First, calculate the concentration of the protein. This requires correcting the A280 reading for the dye's absorbance at that wavelength.[2][3]

      • Protein Concentration (M) = [A_prot - (A_dye × CF)] / ε_prot

      • Where:

        • CF is the correction factor (A280 of the free dye / A_max of the free dye).[2]

        • ε_prot is the molar extinction coefficient of the protein at 280 nm.

    • Next, calculate the concentration of the dye.

      • Dye Concentration (M) = A_dye / ε_dye

      • Where ε_dye is the molar extinction coefficient of the dye at its A_max.

    • Finally, calculate the DOL.

      • DOL = Dye Concentration (M) / Protein Concentration (M)

This protocol follows the same click reaction and purification steps as above, but uses an azide-biotin reagent instead of an azide-dye.

1. Materials:

  • Propargylated protein.

  • Azide-PEG-Biotin.

  • Click chemistry reagents (as above).

  • HABA/Avidin quantification kit (commercially available).[5][6]

  • Spectrophotometer or microplate reader capable of reading absorbance at 500 nm.[6]

2. Procedure:

  • Biotinylation: Perform the click reaction as described in Protocol 1, substituting the azide-dye with azide-biotin.

  • Purification: Remove all unreacted (free) biotin using a desalting column or dialysis. This step is critical for accurate results.[7]

  • HABA Assay:

    • Follow the manufacturer's protocol for the HABA/Avidin kit. Typically, this involves:

    • Preparing a HABA/Avidin solution and measuring its absorbance at 500 nm (A500, initial).[7]

    • Adding a known volume of the biotinylated protein sample to the HABA/Avidin solution.[7]

    • The biotin on the protein will displace the HABA from the avidin, causing a decrease in absorbance.[8][9]

    • Measure the final absorbance at 500 nm (A500, final).

  • Calculation:

    • The change in absorbance (ΔA500 = A500, initial - A500, final) is proportional to the concentration of biotin.

    • Use the molar extinction coefficient of the HABA/Avidin complex provided in the kit (typically ~34,000 M⁻¹cm⁻¹) to calculate the concentration of biotin.

    • Determine the concentration of your protein sample using a separate method (e.g., BCA or A280 of the unmodified protein).

    • DOL = Moles of Biotin / Moles of Protein

1. Materials:

  • Unmodified protein (control).

  • This compound modified protein, purified.

  • Mass Spectrometer (e.g., ESI-QTOF, MALDI-TOF).

  • Appropriate buffers and solvents for MS analysis.

2. Procedure:

  • Sample Preparation:

    • Desalt the protein samples (both modified and unmodified) into a volatile buffer compatible with mass spectrometry (e.g., ammonium (B1175870) acetate).

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions for high molecular weight proteins.

  • Data Acquisition:

    • Acquire the mass spectrum for the unmodified protein to determine its exact mass (Mass_unmod).

    • Acquire the mass spectrum for the this compound modified protein. This will likely show a distribution of peaks corresponding to the unmodified protein, protein + 1 label, protein + 2 labels, etc.

  • Data Analysis:

    • Calculate the mass of the this compound adduct (Mass_label). (Note: The mass of the this compound linker itself is 99.13 Da, but the NHS group is lost upon reaction, so the mass addition is that of C5H7NO, which is 97.12 Da).

    • Identify the peaks in the modified protein's spectrum. The mass of each peak should correspond to: Mass_unmod + (n × Mass_label), where 'n' is the number of labels (0, 1, 2, 3...).

    • The average DOL can be calculated by taking the weighted average of the peak intensities.

      • Average DOL = Σ(n × I_n) / Σ(I_n)

      • Where n is the number of labels for a given peak and I_n is its intensity (or area).

References

In-Vitro Validation of Target Engagement for a Propargyl-PEG1-NH2 Based PROTAC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in-vitro methodologies for validating the target engagement of PROTACs (Proteolysis Targeting Chimeras) utilizing a Propargyl-PEG1-NH2 linker. We will use a PROTAC targeting the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML), as a case study to illustrate the application and data output of various techniques.

Comparative Analysis of Target Engagement & Degradation

The following tables summarize quantitative data for a specific this compound based PROTAC, Arg-PEG1-Dasa, which targets the BCR-ABL oncogenic kinase, and compares it with other relevant BCR-ABL PROTACs. This data highlights the different parameters measured by various in-vitro assays.

Table 1: Quantitative Comparison of BCR-ABL PROTACs

PROTAC NameWarheadLinker/E3 Ligase LigandAssay TypeCell LineIC50 (nM)DC50 (nM)Dmax (%)Citation
Arg-PEG1-DasaDasatinibPropargyl-PEG1-Arg/UnknownCell Viability/Western BlotK5620.35950.8598.8
SIAIS178DasatinibNot Specified/VHLCell Viability/Western BlotK562248.5>90[1]
DAS-6-2-2-6-CRBNDasatinibNot Specified/CRBNCell ViabilityK5624.4Not Reported>60[2]
GMB-475GNF-5 (Allosteric)Not Specified/VHLCell ProliferationK562~1000Not ReportedNot Reported[3]

Note: IC50 represents the half-maximal inhibitory concentration, typically measuring cell viability or proliferation. DC50 is the concentration at which 50% of the target protein is degraded, and Dmax is the maximum percentage of degradation observed. These values are highly dependent on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific PROTACs and target proteins.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying direct target engagement in a cellular context. It relies on the principle that ligand binding can stabilize a protein against thermal denaturation.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., K562 for BCR-ABL) to 70-80% confluency.

    • Harvest and resuspend cells in a suitable buffer.

    • Treat cells with the PROTAC at various concentrations or a vehicle control (e.g., DMSO). Incubate for a specified time (e.g., 1-2 hours) at 37°C.

  • Thermal Denaturation:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

    • Include a non-heated control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of soluble target protein (e.g., BCR-ABL) using an appropriate method such as Western Blotting or an ELISA-based technique.

  • Data Analysis:

    • Plot the amount of soluble protein against the temperature to generate a melting curve.

    • A shift in the melting curve in the presence of the PROTAC compared to the vehicle control indicates target engagement.

    • Isothermal dose-response experiments can be performed at a fixed temperature to determine the EC50 of target engagement.[4][5]

NanoBRET/HiBiT Assay

NanoBRET (Bioluminescence Resonance Energy Transfer) and HiBiT assays are proximity-based methods that can be used to measure target engagement and ternary complex formation in live cells.[6][7][8][9][10]

Protocol for NanoBRET Target Engagement:

  • Cell Line Generation:

    • Generate a stable cell line expressing the target protein fused to a NanoLuc luciferase (the energy donor).

  • Assay Setup:

    • Seed the cells in a multi-well plate.

    • Add a cell-permeable fluorescent tracer that binds to the target protein (the energy acceptor).

    • Add the PROTAC at various concentrations to compete with the tracer for binding to the target protein.

  • Measurement:

    • Add the NanoLuc substrate.

    • Measure the BRET signal using a plate reader capable of detecting both the donor and acceptor emission wavelengths.

  • Data Analysis:

    • A decrease in the BRET signal upon addition of the PROTAC indicates displacement of the tracer and therefore target engagement.

    • The IC50 value for target engagement can be determined by plotting the BRET signal against the PROTAC concentration.

Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a solution-based, homogeneous technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is well-suited for studying the binding of a PROTAC to its target protein or E3 ligase.[11][12][13][14]

Protocol:

  • Reagent Preparation:

    • Prepare a fluorescently labeled tracer that binds to the target protein.

    • Purify the target protein.

    • Prepare a dilution series of the PROTAC.

  • Assay Setup:

    • In a multi-well plate, add the fluorescent tracer and the target protein.

    • Add the PROTAC at various concentrations.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Binding of the fluorescent tracer to the larger protein will result in a high polarization value.

    • Competitive binding of the PROTAC will displace the tracer, leading to a decrease in fluorescence polarization.

    • The IC50 for binding can be determined by plotting the fluorescence polarization values against the PROTAC concentration.

Visualizations

Signaling Pathway

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK Proteasome Proteasome BCR_ABL->Proteasome Degradation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 STAT5->Proliferation JAK->STAT5 PROTAC PROTAC PROTAC->BCR_ABL E3_Ligase E3 Ligase PROTAC->E3_Ligase E3_Ligase->BCR_ABL Ubiquitination

Caption: BCR-ABL Signaling and PROTAC-Mediated Degradation.

Experimental Workflow

Experimental_Workflow cluster_planning Phase 1: Assay Selection & Optimization cluster_execution Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation Select_Assay Select Target Engagement Assay (CETSA, NanoBRET, FP) Optimize_Conditions Optimize Assay Conditions (Cell density, Reagent conc.) Select_Assay->Optimize_Conditions PROTAC_Treatment Treat Cells/Protein with PROTAC Optimize_Conditions->PROTAC_Treatment Data_Collection Collect Raw Data (Luminescence, Fluorescence, etc.) PROTAC_Treatment->Data_Collection Data_Processing Process Raw Data (Normalization, Curve Fitting) Data_Collection->Data_Processing Determine_Parameters Determine Key Parameters (IC50, DC50, ΔTm) Data_Processing->Determine_Parameters Compare_Results Compare with Alternative PROTACs Determine_Parameters->Compare_Results

References

Safety Operating Guide

Navigating the Disposal of Propargyl-PEG1-NH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle Propargyl-PEG1-NH2 with appropriate care in a well-ventilated area, preferably within a chemical fume hood. The primary hazards associated with similar propargyl-containing compounds include skin and eye irritation. Therefore, adherence to strict personal protective equipment (PPE) protocols is mandatory.

Personal Protective Equipment (PPE) and Handling Guidelines
Eye Protection
Hand Protection
Skin and Body Protection
Respiratory Protection
General Hygiene

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound, based on guidelines for similar chemical compounds, is to treat it as hazardous waste and engage a licensed professional waste disposal service.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • Do not mix with other chemical waste unless compatibility is confirmed.

2. Packaging for Disposal:

  • Ensure the waste container is tightly sealed to prevent leaks or spills.

  • The container must be appropriately labeled with the chemical name ("this compound") and relevant hazard symbols.

3. Storage Pending Disposal:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be secure and accessible only to authorized personnel.

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

  • Provide them with all available information on the compound.

  • Follow their specific instructions for pickup and disposal. Disposal should always be in accordance with local, state, and federal regulations.[1]

5. Spill and Contamination Cleanup:

  • In the event of a spill, absorb the material with an inert substance (e.g., sand, vermiculite).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal cluster_spill Spill Contingency start Start: this compound for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste in a Labeled, Sealed Container fume_hood->segregate store Store in a Cool, Dry, Well-Ventilated Area segregate->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs follow_regs Follow Local, State, and Federal Regulations for Disposal contact_ehs->follow_regs spill Spill Occurs absorb Absorb with Inert Material spill->absorb collect Collect in Hazardous Waste Container absorb->collect cleanup Decontaminate Spill Area collect->cleanup cleanup->segregate

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

Personal protective equipment for handling Propargyl-PEG1-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Propargyl-PEG1-NH2. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. While a specific Safety Data Sheet (SDS) may not be readily available, related compounds and functional group analysis indicate potential for skin and eye irritation, and respiratory tract irritation.[1] Amines, as a class of compounds, can be corrosive and toxic.[2] Therefore, a stringent approach to personal protection is mandatory.

Recommended Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial for minimizing exposure.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be ANSI Z87.1 compliant. A face shield should be worn in addition to goggles when there is a significant splash hazard.[2][3][4]
Skin Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended.[2] Double gloving may provide extra protection.
Lab Coat or Chemical-Resistant ApronTo protect against skin contact and contamination of personal clothing.[2][3]
Closed-toe ShoesRequired for all laboratory work to protect feet from spills.[2][5]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood.[2] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential to ensure a safe working environment.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_dispense Dispense Chemical prep_workspace->handling_dispense handling_reaction Perform Reaction handling_dispense->handling_reaction handling_close Keep Containers Closed handling_reaction->handling_close cleanup_decontaminate Decontaminate Work Area handling_close->cleanup_decontaminate cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff

Caption: Logical workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation and Engineering Controls:

    • Ventilation: All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2]

    • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible. A chemical spill kit appropriate for amines should be available in the immediate vicinity.[2]

  • Handling Procedure:

    • Donning PPE: Before handling the compound, put on all required PPE as detailed in the table above.

    • Dispensing: Carefully dispense the required amount of this compound, avoiding splashes and the generation of aerosols.

    • Reactions and Manipulations: Keep all containers tightly closed when not in use.[2]

  • Post-Handling:

    • After use, thoroughly decontaminate the work area.

  • Decontamination and Doffing PPE:

    • Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer contaminated surface.

    • Lab Coat Removal: Remove the lab coat before leaving the laboratory to prevent the spread of contamination.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure TypeFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing.[2] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
Inhalation Remove to fresh air. If not breathing, give artificial respiration.[6] If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[6] Call a physician or poison control center immediately.[6]

Storage and Disposal

Proper storage and disposal are critical to laboratory safety and environmental protection.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

  • Recommended storage temperatures can vary; for instance, stock solutions are often stored at -80°C for 6 months or -20°C for 1 month, protected from light.[7][8]

Disposal Plan: All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.[2]

    • The label should include "Hazardous Waste," the chemical name "this compound," and associated hazards.[9]

  • Waste Segregation:

    • Aqueous Waste: Collect all aqueous solutions containing the compound in a designated aqueous hazardous waste container.[9] Do not mix with other waste streams unless permitted by your institution's safety office.[9]

    • Solid Waste: Collect unused or expired solid this compound in its original container or a sealed, labeled waste bag and place it within the solid hazardous waste container.[9]

  • Disposal:

    • Dispose of all hazardous waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl-PEG1-NH2
Reactant of Route 2
Reactant of Route 2
Propargyl-PEG1-NH2

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。